molecular formula C42H84ClNO4 B6595330 DSTAP chloride CAS No. 220609-41-6

DSTAP chloride

Cat. No.: B6595330
CAS No.: 220609-41-6
M. Wt: 702.6 g/mol
InChI Key: NTTZBBIBMSBLNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Distearoylpropyl Trimonium Chloride, systematically known as 2,3-Bis(stearoyloxy)propyltrimethylammonium chloride, is a quaternary ammonium salt with the molecular formula C42H84NO4.Cl and a molecular weight of 702.574 g/mol . Its structure features a trimethylammonium group linked to a propane-1,2,3-triyl backbone that is esterified with two stearic acid (octadecanoic acid) chains . In cosmetic science research, this compound is primarily investigated for its dual functionality as an antistatic agent and a hair conditioning agent . Its mechanism of action is attributed to its cationic nature, which allows it to adsorb effectively to negatively charged surfaces like hair fibers. This adsorption neutralizes static charge, reducing flyaway and improving manageability, while the long stearoyl chains provide emolliency, leaving hair soft, supple, and easy to comb . As a research chemical, it is of significant interest for formulating and studying the efficacy of rinse-off products such as conditioners and color treatments, where it helps to lock pigments and regenerate the hair structure . This product is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal cosmetic use.

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h40H,6-39H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZBBIBMSBLNK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021240
Record name 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220609-41-6
Record name DSTAP chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220609-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearoylpropyl trimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220609416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISTEAROYLPROPYL TRIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8S0F07AIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of DSTAP Chloride in Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride is a cationic lipid that serves as a valuable tool in the field of gene therapy and molecular biology for the delivery of nucleic acids into cells, a process known as transfection. As an analogue of the widely used cationic lipid DOTAP, DSTAP chloride's unique structural features, particularly its saturated fatty acid chains, play a crucial role in its mechanism of action, influencing transfection efficiency and cytotoxicity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in transfection, supported by data presentation, detailed experimental protocols, and visualizations of the key pathways and workflows.

While specific in-depth studies on this compound's mechanism are limited, this guide is built upon the well-established principles of cationic lipid-mediated transfection and the known impact of lipid structure on the physicochemical properties of liposomes and their interaction with cellular systems.

Physicochemical Properties and their Impact on Transfection

The efficacy of a cationic lipid in transfection is intrinsically linked to its molecular structure. This compound possesses a positively charged trimethylammonium headgroup, a propane linker, and two saturated 18-carbon distearoyl tails. This is in contrast to its analogue, DOTAP, which has unsaturated dioleoyl tails. This seemingly subtle difference in saturation has a significant impact on the properties of the lipid nanoparticles (LNPs) or liposomes formed.

Table 1: Comparison of Physicochemical Properties and their Expected Influence on Transfection for this compound and DOTAP

PropertyThis compound (Saturated)DOTAP (Unsaturated)Impact on Transfection Mechanism
Membrane Fluidity Lower (more rigid)Higher (more fluid)Affects the stability of the lipoplex and its ability to fuse with endosomal membranes. Higher fluidity may facilitate faster endosomal escape.
Phase Transition Temperature (Tm) HigherLowerA higher Tm contributes to a more stable and less leaky liposome at physiological temperatures, which can protect the nucleic acid cargo.
Liposome Stability HigherLowerMore stable liposomes can better protect the nucleic acid from degradation by nucleases in the extracellular environment and during intracellular trafficking.
Tendency for Non-bilayer Structures LowerHigherUnsaturated lipids are more prone to forming non-bilayer structures (e.g., hexagonal phase), which is believed to facilitate membrane fusion and endosomal escape.
Cytotoxicity Potentially higherPotentially lowerThe rigid nature of saturated lipids might lead to more significant disruption of cell membranes, potentially increasing cytotoxicity. However, this can be cell-type dependent.

The Step-by-Step Mechanism of this compound-Mediated Transfection

The journey of a nucleic acid molecule from the test tube into the nucleus of a target cell, mediated by this compound, can be broken down into several key stages:

Lipoplex Formation

The process begins with the spontaneous formation of a complex between the positively charged this compound liposomes and the negatively charged phosphate backbone of the nucleic acid (e.g., plasmid DNA, mRNA, siRNA). This electrostatic interaction results in the condensation of the nucleic acid into a compact, stable structure known as a "lipoplex." The overall positive charge of the lipoplex is crucial for the subsequent interaction with the cell membrane.

Adsorption to the Cell Surface

The positively charged lipoplex is attracted to the negatively charged proteoglycans on the surface of the cell membrane. This initial binding is a prerequisite for cellular uptake.

Cellular Uptake via Endocytosis

The primary route of entry for lipoplexes into the cell is through endocytosis. The cell membrane engulfs the lipoplex, forming an intracellular vesicle called an endosome. The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can vary depending on the cell type and the physicochemical properties of the lipoplex.

Endosomal Escape: The Critical Hurdle

Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid cargo would be degraded by enzymes. This is a major rate-limiting step in transfection. The proposed mechanisms for endosomal escape mediated by cationic lipids like this compound include:

  • The Proton Sponge Effect: The cationic headgroup of this compound can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.

  • Membrane Fusion/Destabilization: The cationic lipids in the lipoplex can interact with and destabilize the anionic lipids of the endosomal membrane. This can lead to the formation of pores or the fusion of the lipoplex with the endosomal membrane, facilitating the release of the nucleic acid. The lower membrane fluidity of this compound-containing liposomes might influence the dynamics of this process compared to liposomes with unsaturated lipids.

Intracellular Trafficking and Nuclear Entry (for DNA)

Once in the cytoplasm, the nucleic acid must dissociate from the this compound. For DNA and other molecules that need to act within the nucleus (e.g., for transcription), they must then be transported to and enter the nucleus. The mechanism of nuclear import for transfected DNA is not fully understood but is thought to occur primarily during cell division when the nuclear envelope breaks down.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in this compound-mediated transfection, the following diagrams have been generated using the DOT language.

Transfection_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space DSTAP This compound Liposome (+) Lipoplex Lipoplex (+) DSTAP->Lipoplex Electrostatic Interaction NA Nucleic Acid (-) NA->Lipoplex CellSurface Cell Surface (-) Lipoplex->CellSurface Adsorption Endosome Early Endosome CellSurface->Endosome Endocytosis LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Proton Sponge/Membrane Fusion) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Experimental_Workflow cluster_prep Lipoplex Preparation cluster_transfection Transfection cluster_analysis Analysis A 1. Prepare this compound Liposome Solution C 3. Mix Liposome and Nucleic Acid Solutions A->C B 2. Dilute Nucleic Acid in Buffer B->C D 4. Incubate to Form Lipoplexes C->D F 6. Add Lipoplex Solution to Cells D->F E 5. Seed Cells in Culture Plate E->F G 7. Incubate for 4-6 hours F->G H 8. Change to Fresh Medium G->H I 9. Incubate for 24-72 hours H->I J 10. Assay for Gene Expression (e.g., Reporter Gene Assay, qPCR, Western Blot) I->J K 11. Assess Cytotoxicity (e.g., MTT Assay, LDH Assay) I->K

In-Depth Technical Guide to the Physicochemical Properties of DSTAP Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride), a cationic lipid, is a critical component in the development of lipid nanoparticle (LNP) delivery systems for therapeutic agents such as siRNA and mRNA.[1] Its saturated stearoyl lipid tails and permanently cationic quaternary ammonium headgroup contribute to the formulation of stable LNPs with a positive surface charge. This positive charge facilitates efficient interaction with negatively charged nucleic acids and cell membranes, which is essential for successful transfection and drug delivery.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and an exploration of its role in cellular uptake.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in drug delivery. These properties influence the stability, morphology, and in vivo performance of LNP formulations.

Chemical Structure and Identification
  • Chemical Name: 1,2-distearoyl-3-trimethylammonium-propane chloride

  • Synonyms: DSTAP, 18:0 TAP, CDESA[1]

  • CAS Number: 220609-41-6[3]

  • Molecular Formula: C₄₂H₈₄ClNO₄[3]

  • Molecular Weight: 702.57 g/mol [3]

Quantitative Physicochemical Data
PropertyValue/InformationExperimental Protocol
Melting Point (Tm) Data for pure this compound is not publicly available. The phase transition temperature of DSTAP liposomes has been observed via DSC.[4] For the related compound DOTAP chloride, a melting point of 35-38 °C has been reported.[]Section 3.1: Melting Point Determination
Solubility No quantitative data (e.g., mg/mL) is publicly available. General descriptions indicate it is slightly soluble in methanol.Section 3.2: Solubility Determination
pKa As a quaternary ammonium compound, this compound has a permanent positive charge and does not have a pKa in the conventional sense.Not Applicable
Appearance SolidVisual Inspection
Stability Stable for at least 4 years when stored at -20°C.[6]Section 3.3: Stability Assessment

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound and its formulations.

Melting Point Determination

The melting point of a pure lipid can be determined using Differential Scanning Calorimetry (DSC).[7]

Protocol:

  • Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a low temperature, for example, 25°C.

  • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point.

  • The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram.[8]

A DSC thermogram of DSTAP liposomes shows a phase transition, which is influenced by the lipid's hydration state and interaction with other components in the formulation.[4]

Solubility Determination

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.[7]

Protocol for Solubility in Organic Solvents:

  • Add an excess amount of this compound to a known volume of the organic solvent of interest (e.g., ethanol, chloroform, methanol) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Calculate the solubility in units such as mg/mL or mmol/L.

Stability Assessment

The stability of this compound, both as a pure compound and within LNP formulations, is critical for ensuring its performance and shelf-life.

Protocol for Long-Term Stability of Pure this compound:

  • Store aliquots of this compound at various temperatures (e.g., -20°C, 4°C, 25°C) and humidity conditions.

  • At predetermined time points (e.g., 1, 3, 6, 12, 24, 36, and 48 months), analyze the samples for purity and degradation products using techniques like HPLC or Thin-Layer Chromatography (TLC).

  • Compare the results to the initial analysis (time zero) to determine the extent of degradation.

Role in Drug Delivery Formulations

This compound is a key excipient in the formulation of cationic liposomes and lipid nanoparticles for the delivery of nucleic acids.

Liposome Preparation

Cationic liposomes containing this compound can be prepared using various methods, with the thin-film hydration method being common.[2]

Protocol for Thin-Film Hydration:

  • Dissolve this compound and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by vortexing or sonication. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[9]

  • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicles can be subjected to extrusion through polycarbonate membranes of a defined pore size or further sonication.[9]

Characterization of this compound-Containing Liposomes

Once prepared, it is essential to characterize the liposomes to ensure they meet the required specifications.

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the liposomes, which is crucial for their interaction with nucleic acids and cell membranes.

  • Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes is quantified after separating the free drug from the liposomes, typically by size exclusion chromatography or dialysis.

  • Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Cellular Interactions and Uptake

The cationic nature of this compound plays a pivotal role in the cellular uptake of LNP formulations.

Mechanism of Cellular Uptake

The positively charged surface of this compound-containing liposomes facilitates electrostatic interactions with the negatively charged cell surface, promoting cellular uptake.[10][11] The primary mechanism of internalization for such cationic lipoplexes (lipid-nucleic acid complexes) is endocytosis.[10][12]

The main endocytic pathways involved are:

  • Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.[11]

  • Caveolae-mediated endocytosis: Another pathway for cellular entry.[11]

  • Macropinocytosis: The engulfment of larger amounts of extracellular fluid and particles.[11]

Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm. The "proton sponge" effect, often attributed to ionizable cationic lipids, is less relevant for permanently charged lipids like this compound. Instead, it is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[10]

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct modulation of intracellular signaling pathways by this compound itself. Its primary role is understood to be facilitating the delivery of its cargo, which then elicits a biological response. The effect on signaling pathways is therefore dependent on the nature of the encapsulated therapeutic agent.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization dissolve Dissolve Lipids (this compound, Helper Lipids) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size_reduction Size Reduction (Extrusion/Sonication) hydrate->size_reduction dls Particle Size & PDI (DLS) size_reduction->dls Characterize Liposomes zeta Zeta Potential size_reduction->zeta Characterize Liposomes ee Encapsulation Efficiency size_reduction->ee Characterize Liposomes tem Morphology (TEM) size_reduction->tem Characterize Liposomes

Caption: Workflow for preparing and characterizing this compound liposomes.

Cellular Uptake Pathway of Cationic Liposomes

G lipoplex Cationic Lipoplex (this compound + Nucleic Acid) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release cytoplasm Cytoplasm release->cytoplasm cargo_release Cargo Release (Nucleic Acid) cytoplasm->cargo_release

Caption: Cellular uptake of this compound-containing lipoplexes.

Conclusion

This compound is a valuable cationic lipid for the formulation of non-viral gene delivery systems. Its key physicochemical properties, particularly its permanent positive charge and saturated lipid tails, contribute to the formation of stable LNPs capable of efficiently binding and delivering nucleic acids into cells. While a foundational understanding of its properties exists, further research to quantify specific parameters such as solubility and melting point, and to elucidate any direct interactions with cellular signaling pathways, will enable more precise and effective design of advanced drug delivery platforms. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and developers working with this important excipient.

References

DSTAP chloride critical micelle concentration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Critical Micelle Concentration of DSTAP Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and Micellization

This compound is an amphipathic molecule, possessing a hydrophilic trimethylammonium headgroup and two hydrophobic stearoyl acyl chains. This dual nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. Below the CMC, this compound exists predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form micelles, in which the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups form the outer corona, interacting with the surrounding water.

The determination of the CMC is paramount for several reasons:

  • Formulation Development: Knowledge of the CMC is essential for preparing stable and reproducible LNP formulations.

  • Drug Loading: The micellar core provides a reservoir for hydrophobic drugs, and understanding the CMC helps in optimizing drug solubilization and encapsulation.

  • Biocompatibility and Toxicity: The monomer-micelle equilibrium can influence the interaction of the lipid with biological membranes and proteins, thereby affecting its biocompatibility and potential toxicity.

Experimental Methodologies for CMC Determination

Several biophysical techniques can be employed to determine the CMC of surfactants like this compound. These methods rely on detecting a distinct change in a physical property of the solution as a function of the surfactant concentration, which corresponds to the onset of micelle formation.

Surface Tensiometry

Principle: Surface tensiometry is a classic and direct method for CMC determination. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension reaches a plateau. The CMC is identified as the concentration at which this break in the surface tension plot occurs.

Experimental Protocol:

  • Preparation of this compound Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water or a suitable buffer. It is crucial to ensure the complete dissolution of the lipid, which may require gentle heating and sonication.

  • Instrumentation: A tensiometer, such as a pendant drop or Du Noüy ring tensiometer, is used. The instrument should be calibrated and the platinum ring or needle must be thoroughly cleaned before each measurement.

  • Measurement: For each concentration, the surface tension is measured at a constant temperature. Sufficient time should be allowed for the system to reach equilibrium.

  • Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Workflow for Surface Tensiometry

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Serially dilute to create a concentration gradient prep1->prep2 measure2 Measure surface tension of each concentration prep2->measure2 measure1 Calibrate tensiometer measure1->measure2 analysis1 Plot surface tension vs. log(concentration) measure2->analysis1 analysis2 Identify inflection point analysis1->analysis2 analysis3 Determine CMC analysis2->analysis3

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar micellar core. This change in the microenvironment leads to a shift in the fluorescence emission spectrum or a change in the fluorescence intensity or anisotropy.

Experimental Protocol:

  • Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., pyrene in methanol) is prepared. A series of this compound solutions are prepared, and a small, constant aliquot of the probe stock solution is added to each.

  • Incubation: The solutions are incubated to allow for the partitioning of the probe into any micelles that may have formed.

  • Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored. For DPH, fluorescence anisotropy is measured.

  • Data Analysis: A plot of the I1/I3 ratio (for pyrene) or fluorescence anisotropy (for DPH) versus the logarithm of the this compound concentration is generated. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Workflow for Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare this compound concentration series prep2 Add constant amount of fluorescent probe prep1->prep2 prep3 Incubate samples prep2->prep3 measure2 Record fluorescence spectra or anisotropy prep3->measure2 measure1 Set spectrofluorometer parameters measure1->measure2 analysis1 Plot fluorescence parameter vs. log(concentration) measure2->analysis1 analysis2 Fit data to sigmoidal function analysis1->analysis2 analysis3 Determine CMC from inflection point analysis2->analysis3

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with micelle formation and dilution. When a concentrated solution of this compound is titrated into an aqueous solution, the initial injections result in the dilution of monomers, which is associated with a small heat change. As the concentration in the cell approaches and surpasses the CMC, the injected lipid molecules form micelles, leading to a significant change in the heat of reaction. The CMC is identified as the concentration at which this transition occurs.

Experimental Protocol:

  • Sample Preparation: A solution of this compound at a concentration well above its expected CMC is prepared in the injection syringe. The sample cell is filled with deionized water or the corresponding buffer.

  • Instrumentation: An isothermal titration calorimeter is equilibrated at the desired temperature.

  • Titration: The concentrated this compound solution is injected into the sample cell in a series of small, precisely controlled aliquots. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat per injection is plotted against the total this compound concentration in the cell. The resulting titration curve will show a characteristic shape with a clear transition at the CMC. The data can be fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH_mic).

Workflow for Isothermal Titration Calorimetry

G cluster_prep Sample Preparation cluster_measurement Titration cluster_analysis Data Analysis prep1 Prepare concentrated This compound in syringe prep2 Fill sample cell with buffer/water measure2 Inject this compound into sample cell prep2->measure2 measure1 Equilibrate ITC instrument measure1->measure2 measure3 Measure heat change per injection measure2->measure3 analysis1 Plot integrated heat vs. total concentration measure3->analysis1 analysis2 Identify transition point analysis1->analysis2 analysis3 Determine CMC and ΔH_mic analysis2->analysis3

Caption: Workflow for CMC determination using isothermal titration calorimetry.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Physicochemical Properties of this compound Micelles

ParameterSymbolExpected Value RangeMethod of Determination
Critical Micelle ConcentrationCMCµM - mMSurface Tensiometry, Fluorescence, ITC
Aggregation NumberN_agg50 - 150Fluorescence Quenching, Light Scattering
Surface Tension at CMCγ_CMC30 - 45 mN/mSurface Tensiometry
Enthalpy of MicellizationΔH_mic-10 to 10 kJ/molIsothermal Titration Calorimetry
Gibbs Free Energy of MicellizationΔG_mic-20 to -40 kJ/molCalculated from CMC
Entropy of MicellizationΔS_mic> 0 J/(mol·K)Calculated from ΔG_mic and ΔH_mic

Note: The expected value ranges are based on data for similar cationic surfactants and should be determined experimentally for this compound.

Signaling Pathways and Logical Relationships

The self-assembly of this compound into micelles is a fundamental physicochemical process that precedes its function in biological systems, such as gene delivery. The following diagram illustrates the logical relationship between the concentration of this compound and its aggregation state.

Logical Diagram of this compound Aggregation

G conc This compound Concentration below_cmc Below CMC: Monomers conc->below_cmc < CMC at_cmc At CMC: Micelle Formation conc->at_cmc = CMC above_cmc Above CMC: Monomer-Micelle Equilibrium conc->above_cmc > CMC

Caption: Relationship between this compound concentration and its physical state.

Conclusion

The critical micelle concentration is a cornerstone parameter in the characterization of this compound for its application in drug delivery. This technical guide has outlined the primary experimental methodologies—surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry—for the accurate determination of the CMC. By following the detailed protocols and data analysis frameworks provided, researchers can obtain reliable and reproducible data on the self-assembly behavior of this compound. This knowledge is indispensable for the rational design and optimization of novel lipid-based nanoparticle systems for therapeutic applications.

References

An In-depth Technical Guide on the Charge Density of DSTAP Chloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the charge density of 1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride) in an aqueous environment. While direct experimental measurement of the intrinsic charge density of an isolated this compound molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles and analogous data to offer a thorough understanding. This compound is a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other therapeutic agents.[1] Its positive charge is fundamental to its function, facilitating interaction with negatively charged biomolecules and cell membranes.[1]

This document will delve into the theoretical basis of charge density for cationic lipids, present methodologies for its determination in lipid assemblies, and provide quantitative data for this compound and structurally similar lipids. Experimental protocols and conceptual workflows are detailed to equip researchers with the necessary knowledge for their work with this important excipient.

Introduction to this compound

This compound is a cationic lipid characterized by a quaternary ammonium headgroup, which imparts a permanent positive charge, and two saturated 18-carbon stearoyl tails.[1] It is an analogue of the well-studied cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane chloride), with the key difference being the saturation of its lipid tails, in contrast to the unsaturated oleoyl tails of DOTAP.[1] This structural variance influences the packing of the lipids within a bilayer and can affect the physicochemical properties of the resulting nanoparticles. The cationic nature of this compound is crucial for its application in drug delivery, as it enables the encapsulation of negatively charged cargo like DNA and RNA through electrostatic interactions and promotes fusion with the negatively charged cell membranes for intracellular delivery.[1]

Theoretical Framework for Charge Density

The charge of a this compound molecule in an aqueous solution is localized at its trimethylammonium headgroup. This quaternary amine is permanently protonated across a wide physiological pH range, carrying a fundamental positive charge (+1e). The chloride ion acts as the counterion.

The concept of "charge density" can be considered in two main contexts:

  • Molecular Charge Density: This refers to the distribution of electron density within a single this compound molecule. This can be computationally modeled using quantum chemistry methods to visualize the electrostatic potential surface of the molecule.[2][3][4] Such models would illustrate a high concentration of positive charge around the nitrogen atom of the headgroup.

  • Surface Charge Density (σ): In the context of lipid assemblies like micelles or liposomes, surface charge density is a more practical and experimentally accessible parameter. It is defined as the total charge per unit area of the lipid assembly's surface. For a liposome composed of this compound and a neutral lipid, the surface charge density would depend on the molar ratio of the two lipids and the area per lipid molecule.

The relationship between surface potential (such as the experimentally measurable zeta potential, ζ) and surface charge density (σ) can be described by the Gouy-Chapman theory for a charged surface in an electrolyte solution.[5][6][7] For a symmetric electrolyte, the relationship is given by:

σ = √(8 * ε₀ * εᵣ * k * T * n) * sinh(z * e * ζ / (2 * k * T))

Where:

  • ε₀ is the permittivity of free space

  • εᵣ is the dielectric constant of the medium

  • k is the Boltzmann constant

  • T is the absolute temperature

  • n is the ion concentration of the electrolyte

  • z is the valency of the ions

  • e is the elementary charge

  • ζ is the zeta potential

This equation allows for the estimation of surface charge density from zeta potential measurements.[8][9]

Quantitative Data

Direct quantitative data for the charge density of a single this compound molecule is not available in the reviewed literature. However, data for related physicochemical properties of this compound and similar cationic lipids are presented below.

Table 1: Physicochemical Properties of this compound and Related Cationic Lipids

PropertyValueLipidConditionsSource
Molecular Weight 702.57 g/mol This compound-[1][10][11]
Molecular Formula C₄₂H₈₄ClNO₄This compound-[1][10][11]
Molecular Weight 698.54 g/mol DOTAP chloride-[12][13][14][15]
Molecular Formula C₄₂H₈₀ClNO₄DOTAP chloride-[12][13][14][15]
Critical Micelle Concentration (CMC) 0.016 MDodecyltrimethylammonium bromideWater, 25°C[13][16]
Critical Micelle Concentration (CMC) 0.00092 MHexadecyltrimethylammonium bromideWater, 25°C[13][16]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form. It is an important characteristic of amphiphilic molecules like this compound. Several methods can be employed for its determination:

  • Surface Tension Measurement: The surface tension of a solution containing a surfactant decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

    • Protocol: Prepare a series of aqueous solutions of this compound with varying concentrations. Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method). Plot surface tension as a function of the logarithm of the this compound concentration. The point of inflection in the curve, where the surface tension begins to plateau, corresponds to the CMC.[17][18]

  • Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles have a lower mobility than the individual ions.

    • Protocol: Prepare a series of this compound solutions of different concentrations in deionized water. Measure the electrical conductivity of each solution using a conductivity meter. Plot the conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[17][19]

  • Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment.

    • Protocol: Prepare this compound solutions of varying concentrations containing a constant, low concentration of pyrene. Measure the fluorescence emission spectrum of each solution. In an aqueous environment, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of certain vibronic bands in its emission spectrum. Plot this intensity ratio against the this compound concentration. The concentration at which a sharp change in the ratio is observed indicates the CMC.[17][20]

Determination of Zeta Potential and Surface Charge Density of Liposomes

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of colloidal dispersions. It can be used to estimate the surface charge density.

  • Protocol for Zeta Potential Measurement:

    • Liposome Preparation: Prepare liposomes containing this compound, often in combination with a neutral helper lipid like DOPC, using methods such as thin-film hydration followed by sonication or extrusion.

    • Sample Preparation: Dilute the liposome suspension in an appropriate aqueous buffer (e.g., phosphate-buffered saline) to a suitable concentration for measurement.

    • Measurement: Use a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS). An electric field is applied to the sample, causing the charged liposomes to move towards the oppositely charged electrode. The velocity of this movement is measured using a laser Doppler anemometer. The instrument's software then calculates the zeta potential from the electrophoretic mobility using the Henry equation.[21]

  • Calculation of Surface Charge Density: Once the zeta potential is determined, the surface charge density (σ) can be calculated using the Gouy-Chapman equation as described in Section 3.0.[8][9]

Visualizations

Experimental_Workflow_for_CMC_Determination cluster_prep Sample Preparation cluster_methods Measurement Methods cluster_analysis Data Analysis prep Prepare series of aqueous This compound solutions of varying concentrations st Surface Tensiometry prep->st cond Conductivity Measurement prep->cond fluor Fluorescence Spectroscopy prep->fluor plot_st Plot Surface Tension vs. log(Concentration) st->plot_st plot_cond Plot Conductivity vs. Concentration cond->plot_cond plot_fluor Plot Fluorescence Intensity Ratio vs. Concentration fluor->plot_fluor cmc Determine CMC at the inflection point/break plot_st->cmc plot_cond->cmc plot_fluor->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Zeta_Potential_to_Surface_Charge_Workflow liposome_prep 1. Liposome Formulation (this compound + Helper Lipid) measurement 2. Zeta Potential Measurement (Electrophoretic Light Scattering) liposome_prep->measurement data_out Zeta Potential (ζ) Value measurement->data_out calculation 3. Gouy-Chapman Equation Application data_out->calculation result Surface Charge Density (σ) calculation->result

Caption: From Zeta Potential to Surface Charge Density.

Conclusion

This technical guide has provided a detailed examination of the charge density of this compound in aqueous solutions, a critical parameter for its application in drug delivery systems. While a discrete value for the intrinsic molecular charge density is not experimentally defined, the foundational positive charge of its quaternary ammonium headgroup is the key determinant of its function. The more practically relevant concept of surface charge density in lipid assemblies has been discussed in detail, along with the theoretical framework and experimental protocols for its determination. The provided data tables and workflows offer valuable resources for researchers working with this compound and other cationic lipids, enabling a more informed approach to the design and characterization of lipid-based drug delivery vehicles.

References

The Significance and Thermal Dynamics of DSTAP Chloride in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, cationic lipids play a pivotal role, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as nucleic acids and small molecule drugs. Among these, 1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride) has emerged as a significant component due to its unique physicochemical properties. A critical parameter governing the functionality of this compound-containing liposomes is its gel-to-liquid crystalline phase transition temperature (Tm). This technical guide provides a comprehensive overview of the phase transition temperature of this compound, its significance in drug delivery, detailed experimental protocols for its determination, and the underlying mechanisms of action.

Physicochemical Properties of this compound

This compound is a double-chain cationic lipid characterized by a quaternary ammonium headgroup and two saturated 18-carbon stearoyl acyl chains. These structural features impart a high phase transition temperature, influencing the rigidity and stability of the lipid bilayer. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,2-distearoyl-3-trimethylammonium-propane chloride[1]
Synonyms DSTAP, CDESA
Molecular Formula C₄₂H₈₄ClNO₄
Molecular Weight 702.57 g/mol
Phase Transition Temperature (Tm) Approximately 55 °C(Estimated from DSC thermogram)
Acyl Chains 2 x C18:0 (Stearoyl)
Headgroup Trimethylammonium
Charge Cationic

The Gel-to-Liquid Crystalline Phase Transition

The phase transition of a lipid bilayer is a thermotropic event where the lipid acyl chains transform from a tightly packed, ordered gel state (Lβ') to a more fluid, disordered liquid crystalline state (Lα). This transition is characterized by a specific temperature, the phase transition temperature (Tm).

Significance of the Phase Transition Temperature in Drug Delivery

The phase transition temperature is a critical determinant of a liposome's behavior in vivo and its efficacy as a drug delivery vehicle.

  • Membrane Permeability and Drug Release: At temperatures below the Tm, the lipid bilayer is in the rigid gel phase, which minimizes drug leakage and enhances the stability of the formulation during circulation. As the temperature approaches and surpasses the Tm, the membrane becomes more fluid and permeable, facilitating the release of the encapsulated drug.[2] This property is the cornerstone of thermosensitive liposomes (TSLs) , which are designed to release their payload at specific sites where hyperthermia is induced (e.g., tumor tissues).

  • Liposome Stability: A higher Tm, as is the case with this compound due to its long, saturated acyl chains, contributes to the formation of more stable and less leaky liposomes at physiological temperatures (37 °C).

  • Cellular Interaction and Fusion: The fluidity of the liposomal membrane can influence its interaction with cell membranes, affecting cellular uptake and endosomal escape.

The use of lipids with a high Tm like this compound is particularly advantageous in the design of TSLs. When combined with local hyperthermia, these liposomes can achieve rapid and targeted drug release, maximizing the therapeutic effect at the desired site while minimizing systemic toxicity.[3]

Experimental Determination of Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of lipids and liposomes. Differential Scanning Calorimetry (DSC) is the most direct and widely used method.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The phase transition of a lipid bilayer is an endothermic event that can be precisely measured.

4.1.1 Materials and Equipment

  • This compound

  • Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Chloroform or a suitable organic solvent

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Differential Scanning Calorimeter with hermetic aluminum pans

4.1.2 Procedure

  • Lipid Film Hydration:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing at a temperature above the expected Tm (e.g., 60-65 °C) to form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using an extruder heated to a temperature above the Tm.

  • DSC Sample Preparation:

    • Accurately weigh a precise amount of the liposome suspension (e.g., 10-20 µL) into a hermetic aluminum DSC pan.

    • Seal the pan to prevent any evaporation during the experiment.

    • Prepare a reference pan containing the same volume of the corresponding buffer.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25 °C).

    • Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) to a final temperature well above the Tm (e.g., 70 °C).

    • Record the differential heat flow as a function of temperature.

    • Perform at least two heating and cooling cycles to ensure the reproducibility of the thermogram.

4.1.3 Data Analysis

The resulting DSC thermogram will show an endothermic peak. The temperature at the apex of this peak is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Below is a DOT script for a Graphviz diagram illustrating the DSC experimental workflow.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis Lipid Film Hydration 1. Lipid Film Hydration Extrusion 2. Extrusion Lipid Film Hydration->Extrusion MLVs Sample Preparation 3. DSC Sample Preparation Extrusion->Sample Preparation LUVs DSC Measurement 4. DSC Measurement (Heating/Cooling Cycles) Sample Preparation->DSC Measurement Data Analysis 5. Thermogram Analysis DSC Measurement->Data Analysis Tm & ΔH Determine Tm and ΔH Data Analysis->Tm & ΔH

Figure 1: Workflow for Determining Liposome Phase Transition Temperature by DSC.

Mechanism of Thermo-responsive Drug Release

The therapeutic potential of TSLs formulated with high-Tm lipids like this compound is realized through the mechanism of temperature-triggered drug release.

At physiological temperature (37 °C), which is below the Tm of this compound, the liposome membrane is in a stable gel phase, ensuring minimal drug leakage during circulation. Upon reaching the target site, such as a tumor, localized hyperthermia is applied, raising the temperature to above the Tm. This temperature increase induces the phase transition to the liquid crystalline state. The transition is associated with an increase in the lateral spacing between lipid molecules and the formation of transient pores and defects in the bilayer, leading to a rapid and substantial release of the encapsulated drug.[2]

The following DOT script generates a diagram illustrating this mechanism.

Drug_Release_Mechanism cluster_circulation Systemic Circulation (T < Tm) cluster_target Target Site with Hyperthermia (T > Tm) Circulation Liposome in Gel Phase (Stable, Low Permeability) PhaseTransition Phase Transition to Liquid Crystalline State Circulation->PhaseTransition Localized Heating DrugRelease Increased Permeability & Drug Release PhaseTransition->DrugRelease

Figure 2: Mechanism of Temperature-Triggered Drug Release from Thermosensitive Liposomes.

Conclusion

The phase transition temperature of this compound is a fundamental property that dictates its utility in the formulation of stable and stimuli-responsive drug delivery systems. Its high Tm of approximately 55 °C makes it an excellent candidate for the development of thermosensitive liposomes, which can provide spatially and temporally controlled drug release when combined with localized hyperthermia. A thorough understanding and accurate determination of this parameter, primarily through techniques like DSC, are essential for the rational design and optimization of advanced lipid-based nanomedicines. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the potential of this compound in next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of DSTAP Chloride for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride), a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) used in research and drug development for the delivery of nucleic acids.

Introduction to this compound

This compound is a cationic lipid and a saturated analog of the widely used DOTAP chloride. It features two C18 saturated stearoyl tails, which contribute to the rigidity and stability of the lipid bilayers in LNPs.[1] The positively charged trimethylammonium headgroup facilitates the encapsulation of negatively charged genetic material, such as mRNA, siRNA, and DNA, and promotes interaction with the negatively charged cell membrane, initiating cellular uptake.[1][2]

Molecular Structure:

Synthesis of this compound

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,2-distearoyl-3-dimethylaminopropane (DSTAP-NMe2)

This step involves the esterification of 3-(dimethylamino)-1,2-propanediol with stearoyl chloride.

  • Materials:

    • 3-(dimethylamino)-1,2-propanediol

    • Stearoyl chloride

    • Anhydrous pyridine or triethylamine (as a base)

    • Anhydrous dichloromethane (DCM) or chloroform (as solvent)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-(dimethylamino)-1,2-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add stearoyl chloride (2.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer with DCM.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine, DSTAP-NMe2.

Step 2: Quaternization to form this compound

This step involves the reaction of the tertiary amine intermediate with methyl chloride.[7][8][9][10]

  • Materials:

    • 1,2-distearoyl-3-dimethylaminopropane (DSTAP-NMe2)

    • Methyl chloride (gas or condensed liquid)

    • Anhydrous solvent (e.g., chloroform, acetonitrile, or neat)

    • Pressure-rated reaction vessel

  • Procedure:

    • Dissolve the crude DSTAP-NMe2 in a minimal amount of anhydrous solvent in a pressure-rated vessel. Alternatively, the reaction can be performed neat.[7]

    • Seal the vessel and introduce methyl chloride at a pressure of 10-50 bar.

    • Heat the reaction mixture to 50-100 °C for 24-48 hours. The reaction progress can be monitored by the decrease in pressure.

    • After the reaction is complete, cool the vessel to room temperature and cautiously vent the excess methyl chloride.

    • The resulting product is crude this compound.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Tertiary Amine Intermediate cluster_1 Step 2: Quaternization A 3-(dimethylamino)-1,2-propanediol + Stearoyl Chloride B Reaction in Anhydrous DCM with Pyridine A->B C Work-up (Quenching, Extraction, Washing) B->C D Crude 1,2-distearoyl-3-dimethylaminopropane C->D E Crude Tertiary Amine + Methyl Chloride D->E Intermediate Product F Reaction under Pressure and Heat E->F G Crude this compound F->G H Purified this compound G->H Proceed to Purification

Caption: A logical workflow for the two-step synthesis of this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and residual solvents. A combination of purification techniques may be necessary to achieve high purity suitable for research applications.

Experimental Protocol: Purification

1. Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.

  • Potential Solvent Systems:

    • Ethanol[11]

    • Acetone/water[12]

    • Heptane/Ethyl acetate[12]

    • Methanol/Chloroform[3]

    • Aprotic solvents like those used for DOTAP chloride may also be effective.[4][7][13]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the crystals under vacuum to obtain purified this compound.

2. Column Chromatography

For higher purity, silica gel column chromatography can be employed.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The polarity of the mobile phase is gradually increased to elute the desired compound.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Purification Workflow

G Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography If further purification is needed Pure Pure this compound Recrystallization->Pure Sufficiently Pure Chromatography->Pure

Caption: A typical purification workflow for this compound.

Analytical Characterization and Data

Thorough analytical characterization is required to confirm the identity, purity, and quality of the synthesized this compound.

Analytical Technique Purpose Expected Results
¹H and ¹³C NMR Structural confirmation and purity assessment.The spectra should show characteristic peaks corresponding to the stearoyl chains, the propane backbone, and the trimethylammonium headgroup. The integration of the peaks can be used to assess purity.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.The mass spectrum should show a molecular ion peak corresponding to the DSTAP cation (C₄₂H₈₄NO₄⁺).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed. HPLC coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for lipids lacking a chromophore.[1][3][13][14][15]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for C-H (alkyl), C=O (ester), and C-N bonds should be present.
Elemental Analysis Determination of the elemental composition (C, H, N).The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the molecular formula C₄₂H₈₄ClNO₄.

Mechanism of Action: LNP Formation and Cellular Uptake

This compound does not have a signaling pathway in the traditional sense. Its primary function is as a structural component of LNPs to facilitate the delivery of nucleic acids into cells.

LNP Formation and Nucleic Acid Encapsulation

The formation of LNPs is typically achieved through rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.[16][17][18][19][20]

G cluster_0 LNP Formation cluster_1 Self-Assembly A This compound + Helper Lipids in Ethanol C Rapid Mixing (e.g., Microfluidics) A->C B Nucleic Acid in Acidic Aqueous Buffer B->C D Supersaturation and Nucleation C->D Initiates Self-Assembly E Particle Growth and Stabilization D->E F Nucleic Acid-Loaded LNP E->F Formation of

Caption: The process of LNP formation and nucleic acid encapsulation.

Cellular Uptake and Endosomal Escape

The positively charged surface of the DSTAP-containing LNPs facilitates interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[2][21][22][23][24]

G LNP DSTAP-LNP Cell Cell Membrane LNP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome LNP Internalization Escape Endosomal Escape Endosome->Escape pH-mediated membrane fusion Cytosol Cytosol Escape->Cytosol Cargo Nucleic Acid Cargo Cytosol->Cargo Cargo Release

Caption: The cellular uptake and endosomal escape of DSTAP-LNPs.

Once inside the endosome, the lower pH can lead to the protonation of other components of the LNP or interactions that destabilize the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its biological effect.

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of this compound for research purposes. By leveraging established chemical principles for analogous cationic lipids, researchers can produce high-purity this compound for the development of effective LNP-based delivery systems. The provided protocols and workflows serve as a valuable resource for scientists and professionals in the field of drug delivery and gene therapy.

References

The Pivotal Role of Stearoyl Chains in DSTAP Chloride's Interaction with Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride) is a cationic lipid of significant interest in the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. Its unique properties, largely dictated by its molecular structure, govern its interaction with lipid bilayers and subsequent biological activity. This technical guide delves into the critical role of this compound's saturated stearoyl chains in mediating its interaction with lipid membranes, providing a comprehensive overview of the biophysical principles, experimental methodologies, and potential implications for drug development.

The defining characteristic of this compound is the presence of two C18 saturated acyl chains (stearoyl chains). This feature distinguishes it from other commonly used cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), which possesses unsaturated oleoyl chains. This seemingly subtle difference in saturation has profound consequences for the lipid's packing within a bilayer, influencing membrane fluidity, stability, and, ultimately, its efficacy as a delivery vehicle.

The Influence of Stearoyl Chains on Lipid Bilayer Properties

The long, saturated nature of DSTAP's stearoyl chains promotes tighter packing and stronger van der Waals interactions between adjacent lipid molecules within a bilayer. This leads to a more ordered and rigid membrane structure compared to bilayers containing unsaturated lipids.

Quantitative Analysis of Membrane Properties

The biophysical properties of lipid bilayers containing this compound have been investigated using various techniques. The data presented below summarizes key findings that highlight the impact of the stearoyl chains.

ParameterLipid CompositionMethodKey FindingReference
Phase Transition Temperature (Tm) DSTAP LiposomesDifferential Scanning Calorimetry (DSC)Tm = 49 °C[1]
Lipid 1 (s-s) LiposomesDifferential Scanning Calorimetry (DSC)Tm = 34 °C[1]
Membrane Rigidity Lipid 2 (DSTAP analogue) LiposomesFluorescence Anisotropy (DPH probe)High anisotropy values (0.32-0.25) across 15-60 °C, indicating high rigidity.[1]
Lipid 1 (unsaturated analogue) LiposomesFluorescence Anisotropy (DPH probe)Clear midpoint transition at 34 °C, indicating lower rigidity.[1]
Lipid Packing Stearic Acid in Phospholipid MonolayerLangmuir MonolayerDecreases area per lipid, indicating tighter packing and increased rigidity.[2]
Oleic Acid in Phospholipid MonolayerLangmuir MonolayerIncreases area per lipid, indicating looser packing and increased fluidity.[2]

Note: Lipid 1 and Lipid 2 in the cited study are cationic lipids that differ in the orientation of the linker between the headgroup and the hydrophobic tails, with Lipid 2 being structurally analogous to DSTAP in terms of its saturated acyl chains leading to higher rigidity.[1]

Experimental Methodologies

Understanding the interaction of this compound with lipid bilayers requires a suite of biophysical techniques. Below are detailed protocols for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is particularly useful for determining the phase transition temperature (Tm) of lipid bilayers, which provides insights into membrane fluidity and the effects of incorporated molecules.

Protocol for DSC Analysis of Liposomes:

  • Liposome Preparation:

    • Prepare a thin film of the desired lipid composition (e.g., pure DSTAP or a mixture with other lipids) by evaporating the organic solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the expected Tm of the lipids.

    • To obtain unilamellar vesicles, the hydrated lipid dispersion can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

    • Use the same buffer as a reference in the reference pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the phase transition.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition is observed as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is the phase transition temperature (Tm).

    • The area under the peak corresponds to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted rotational motion and thus a more ordered or rigid membrane environment. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.

Protocol for Fluorescence Anisotropy Measurement:

  • Liposome and Probe Preparation:

    • Prepare liposomes as described in the DSC protocol.

    • Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol).

    • Add a small aliquot of the probe solution to the liposome suspension while vortexing to ensure uniform incorporation. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark to allow for complete partitioning of the probe into the lipid bilayers.

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • Set the excitation and emission wavelengths appropriate for the probe (for DPH, typically λex ≈ 350 nm and λem ≈ 430 nm).

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

  • Temperature-Dependent Studies:

    • Measurements can be performed over a range of temperatures to determine the effect of temperature on membrane fluidity and to identify phase transitions.

Langmuir Monolayer Technique

The Langmuir-Blodgett trough is used to form and study monomolecular films at the air-water interface. This technique allows for precise control of the molecular packing density and provides insights into the interactions between lipid molecules.

Protocol for Langmuir Monolayer Studies:

  • Preparation:

    • Clean the Langmuir trough and barriers meticulously.

    • Fill the trough with a suitable aqueous subphase (e.g., ultrapure water or buffer).

    • Prepare a solution of the lipid (e.g., DSTAP) in a volatile, water-immiscible organic solvent (e.g., chloroform).

  • Monolayer Formation:

    • Using a microsyringe, carefully deposit a known amount of the lipid solution onto the subphase surface.

    • Allow the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously measure the surface pressure (π) as a function of the area per molecule (A).

    • The resulting π-A isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the packing of the lipid molecules.

  • Data Analysis:

    • The limiting molecular area can be determined by extrapolating the steepest part of the isotherm to zero surface pressure.

    • The compressibility modulus (C_s⁻¹) can be calculated to quantify the elasticity of the monolayer in different phases.

Signaling Pathways and Cellular Interactions

While direct evidence linking this compound's stearoyl chains to specific signaling pathways is still emerging, the biophysical properties they confer on lipid bilayers have clear implications for cellular interactions. Cationic lipids, in general, are known to activate intracellular signaling cascades, often recognized by the cell as a danger signal.[3][4]

The increased rigidity and order imparted by stearoyl chains can influence several cellular processes:

  • Membrane Fusion and Endosomal Escape: The fusogenic properties of a lipid nanoparticle are critical for the release of its cargo into the cytoplasm. The rigidity of DSTAP-containing membranes may influence the kinetics and efficiency of fusion with endosomal membranes.

  • Protein Interactions: The lipid environment can modulate the conformation and function of membrane-associated proteins. The ordered nature of DSTAP-rich domains could influence the recruitment and activity of proteins involved in cellular uptake and signaling.

  • Innate Immune Recognition: The physical state of the lipid carrier can be sensed by components of the innate immune system. Cationic lipids have been shown to activate Toll-like receptors (TLRs) and the NLRP3 inflammasome.[4][5] The tight packing of stearoyl chains may create specific patterns recognized by these receptors.

Signaling_Implications DSTAP This compound (Saturated Stearoyl Chains) Bilayer Lipid Bilayer DSTAP->Bilayer Incorporation Properties Increased Rigidity & Ordered Packing Bilayer->Properties Modulates Fusion Membrane Fusion & Endosomal Escape Properties->Fusion Protein Protein Interaction & Conformation Properties->Protein Immune Innate Immune Recognition (e.g., TLRs, NLRP3) Properties->Immune Response Cellular Response (e.g., Cytokine Production) Fusion->Response Protein->Response Immune->Response

Caption: Influence of DSTAP's stearoyl chains on bilayer properties and cellular events.

Conclusion

The stearoyl chains of this compound are fundamental determinants of its interaction with lipid bilayers. Their saturated nature drives the formation of ordered, rigid membrane domains, which in turn influences critical aspects of its function as a drug delivery vehicle, from nanoparticle stability to cellular uptake and potential immunomodulatory effects. A thorough understanding of these structure-function relationships, gained through the application of the biophysical techniques outlined in this guide, is essential for the rational design and optimization of next-generation lipid-based therapeutics. Further research is warranted to elucidate the specific signaling pathways that are modulated by the unique biophysical properties of DSTAP-containing membranes.

References

An In-depth Technical Guide to the Cationic Headgroup of DSTAP Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic headgroup of 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride, a key component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. This document delves into the physicochemical properties, structural significance, and functional role of the DSTAP headgroup, offering valuable insights for the development of nucleic acid therapeutics and other drug modalities.

Introduction to DSTAP Chloride: A Saturated Cationic Lipid

This compound is a synthetic cationic lipid that plays a crucial role in the formation and efficacy of lipid-based drug delivery systems.[1][2][3] Structurally, it is an analogue of the well-known cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), with the distinguishing feature being the saturation of its lipid tails. DSTAP possesses two 18-carbon stearoyl acyl chains, which are fully saturated, in contrast to the monounsaturated oleoyl chains of DOTAP. This seemingly subtle difference in lipid tail saturation has significant implications for the physicochemical properties and performance of the resulting lipid nanoparticles.

The primary application of this compound is in the formulation of LNPs, which are effective carriers for negatively charged molecules such as siRNA, mRNA, and plasmid DNA. The cationic nature of DSTAP facilitates the encapsulation of these nucleic acids and plays a pivotal role in their intracellular delivery.

The Cationic Headgroup: Structure and Physicochemical Properties

The defining feature of this compound is its trimethylammonium headgroup. This quaternary ammonium cation is responsible for the permanent positive charge of the lipid, a key characteristic that governs its function in drug delivery.

Chemical Structure

The chemical structure of the this compound headgroup is a trimethylammonium group attached to the propane backbone.

DSTAP_Headgroup cluster_headgroup Trimethylammonium Headgroup N N+ C1 CH₃ N->C1 C2 CH₃ N->C2 C3 CH₃ N->C3 Propane Propane Backbone N->Propane to C3 Endosomal_Escape cluster_workflow Mechanism of Endosomal Escape LNP DSTAP-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome 2. Encapsulation Membrane_Fusion Membrane Destabilization (Interaction with Anionic Lipids) Endosome->Membrane_Fusion 3. pH-independent Interaction Cargo_Release Cargo Release (e.g., mRNA) Membrane_Fusion->Cargo_Release 4. Escape Cytoplasm Cytoplasm Cargo_Release->Cytoplasm 5. Therapeutic Action LNP_Formulation_Workflow cluster_workflow LNP Formulation Workflow Lipid_Prep 1. Prepare Lipid Mixture (DSTAP, Helper Lipids, PEG-Lipid, Cholesterol) in Ethanol Mixing 3. Microfluidic Mixing (Controlled Flow Rates) Lipid_Prep->Mixing NA_Prep 2. Prepare Nucleic Acid (e.g., mRNA) in Aqueous Buffer (low pH) NA_Prep->Mixing Self_Assembly 4. Nanoparticle Self-Assembly Mixing->Self_Assembly Purification 5. Purification and Buffer Exchange (e.g., Dialysis, TFF) Self_Assembly->Purification Characterization 6. Characterization (Size, Zeta Potential, Encapsulation) Purification->Characterization Final_Product Final LNP Formulation Characterization->Final_Product

References

The Advent and Application of DSTAP Chloride in Lipid-Based Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSTAP chloride (1,2-distearoyl-3-trimethylammonium-propane chloride) has emerged as a significant cationic lipid in the field of lipid research and drug delivery. As an analogue of the widely used DOTAP, this compound distinguishes itself with its saturated distearoyl lipid tails, a structural feature that influences the physicochemical properties and biological activity of its lipid nanoparticle (LNP) formulations. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound in lipid research. It details experimental protocols for the preparation and characterization of DSTAP-containing liposomes, presents available quantitative data on their performance, and elucidates the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of advanced lipid-based delivery systems.

Discovery and Historical Context

The development of this compound is rooted in the broader history of cationic lipids, which began with the pioneering work on liposomes in the 1960s. The initial discovery of these vesicular structures by Alec Bangham laid the groundwork for their use as drug delivery vehicles. The subsequent evolution of "cationic liposomes" in the late 1980s and early 1990s revolutionized the field of gene therapy by providing a non-viral method for delivering nucleic acids into cells.

This compound, a second-generation cationic lipid, was developed as an alternative to existing transfection reagents. While the precise date and individuals behind its initial synthesis are not extensively documented in publicly available literature, its emergence is part of a larger effort to synthesize and screen a variety of cationic lipids with modified hydrophobic domains to improve transfection efficiency and reduce cytotoxicity. As an analogue of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane chloride), this compound's key innovation lies in the substitution of DOTAP's unsaturated oleoyl chains with saturated stearoyl chains. This seemingly subtle modification has significant implications for the rigidity and phase transition temperature of the lipid bilayer, which in turn affects the stability and fusogenicity of the resulting lipid nanoparticles.

Physicochemical Properties and Quantitative Data

The performance of this compound in lipid-based formulations is intrinsically linked to its physicochemical characteristics. The presence of saturated distearoyl tails results in a higher phase transition temperature compared to its unsaturated counterpart, DOTAP. This leads to the formation of more rigid and stable liposomes at physiological temperatures.

The following tables summarize key quantitative data available for this compound-containing lipid nanoparticles, primarily from comparative studies involving other cationic lipids.

Table 1: Physicochemical Characterization of DSTAP-based Lipoplexes

Cationic Lipid FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSTAP/DOPE225.3 ± 15.70.28 ± 0.04+35.8 ± 2.1
DSTAP/DSPE>1000 (aggregated)--
DSTAP/DPPE589.1 ± 45.30.32 ± 0.05+31.2 ± 3.5

Data adapted from a study evaluating siRNA lipoplexes. DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine. The combination with DSPE resulted in aggregation.[1]

Table 2: In Vitro Gene Knockdown Efficacy of DSTAP-based siRNA Lipoplexes

Cationic Lipid/Helper LipidLuciferase Gene Expression (% of control)
DSTAP/DOPE25.1 ± 3.8
DSTAP/DPPE68.4 ± 7.2

Data represents the remaining luciferase expression after treatment with siRNA lipoplexes in MCF-7-Luc cells, indicating the efficiency of gene knockdown. Lower percentages signify higher efficacy.[1]

Experimental Protocols

The following protocols are provided as a guide for the preparation and characterization of this compound-containing liposomes. These are based on established methods for similar cationic lipids and should be optimized for specific applications.

Preparation of DSTAP/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and the helper lipid DOPE at a 1:1 molar ratio.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, RNase-free water or desired buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound and DOPE in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSTAP, this is >55°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

    • For final solvent removal, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of sterile, RNase-free water or buffer. The temperature of the hydration medium should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes. The temperature of the water bath should be maintained above the lipid phase transition temperature.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the phase transition temperature.

  • Storage:

    • Store the resulting SUV suspension at 4°C. For long-term storage, the stability should be assessed.

Preparation of DSTAP-Lipoplexes for Transfection

This protocol describes the formation of complexes between the prepared cationic liposomes and nucleic acids (e.g., plasmid DNA or siRNA).

Materials:

  • DSTAP/DOPE liposome suspension (prepared as in 3.1)

  • Nucleic acid (plasmid DNA or siRNA) in a suitable buffer (e.g., TE buffer or RNase-free water)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in serum-free medium.

  • In a separate sterile microcentrifuge tube, dilute the required amount of the DSTAP/DOPE liposome suspension in serum-free medium. The optimal lipid-to-nucleic acid ratio (N/P ratio) needs to be determined empirically for each cell type and application.

  • Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • The lipoplex suspension is now ready to be added to cells for transfection.

Signaling Pathways and Mechanism of Action

The biological activity of this compound-based lipoplexes is governed by a series of interactions with the cell, leading to the intracellular delivery of their cargo. The process can be broken down into several key steps, each involving specific cellular signaling pathways.

Cellular Uptake and Endosomal Escape

The positively charged surface of DSTAP-containing lipoplexes facilitates their initial interaction with the negatively charged cell membrane, primarily through electrostatic interactions. This triggers cellular uptake, predominantly through endocytosis.

Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic cargo to be effective, it must escape the endosome before it fuses with lysosomes, which would lead to its degradation. The "proton sponge" effect and the formation of ion pairs between the cationic lipid and anionic lipids of the endosomal membrane are the two primary hypotheses for endosomal escape. The influx of protons into the endosome leads to the influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. Concurrently, the interaction between the cationic headgroup of DSTAP and the anionic lipids of the endosomal membrane can destabilize the membrane, facilitating the release of the lipoplex into the cytoplasm.

Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex DSTAP Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Cargo_Release Cargo Release (Nucleic Acid) Late_Endosome->Cargo_Release Endosomal Escape (Membrane Destabilization) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of DSTAP lipoplexes.

Activation of Innate Immune Signaling

It is increasingly recognized that cationic lipids are not inert carriers but can actively engage with the innate immune system. Cationic lipid nanoparticles have been shown to activate Toll-like receptor 2 (TLR2) and the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome pathway.[2] This can lead to the production of pro-inflammatory cytokines. While this immunostimulatory effect can be a concern for some therapeutic applications, it can also be harnessed as an adjuvant effect in vaccine development.

Immune_Signaling cluster_pathway Innate Immune Activation DSTAP_LNP DSTAP Lipoplex TLR2 TLR2 DSTAP_LNP->TLR2 NLRP3 NLRP3 Inflammasome DSTAP_LNP->NLRP3 NFkB NF-κB Activation TLR2->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Cytokines Caspase1->Cytokines

Caption: Activation of innate immune signaling by DSTAP lipoplexes.

Conclusion and Future Directions

This compound represents a valuable tool in the arsenal of cationic lipids for lipid-based drug and gene delivery. Its saturated lipid tails confer unique properties to lipid nanoparticles, influencing their stability and biological activity. While significant progress has been made in understanding its application, further research is warranted in several areas. A more detailed elucidation of its specific discovery and synthetic route would be of historical and practical interest. Comprehensive, head-to-head comparative studies with a wider range of cationic lipids under standardized conditions are needed to fully map its performance landscape. Furthermore, a deeper investigation into its in vivo biodistribution, long-term safety profile, and the precise molecular mechanisms of its interaction with cellular signaling pathways will be crucial for its successful translation into clinical applications. The continued exploration of this compound and its derivatives holds promise for the development of next-generation lipid nanoparticle-based therapeutics and vaccines.

References

A Deep Dive into Cationic Lipids: Unraveling the Structural and Functional Divergence of DSTAP and DOTAP Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of non-viral gene delivery and drug formulation, the choice of cationic lipid is a critical determinant of transfection efficiency, cytotoxicity, and overall therapeutic success. Among the plethora of available options, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) chloride has long been a cornerstone for researchers. However, its saturated counterpart, 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride, presents an alternative with distinct physicochemical properties that warrant a detailed comparison. This technical guide provides an in-depth analysis of the structural differences between DSTAP chloride and DOTAP chloride, supported by comparative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Core Structural Differences: The Impact of Acyl Chain Saturation

The fundamental distinction between this compound and DOTAP chloride lies in the saturation of their lipid tails.[1][2] Both molecules share an identical trimethylammonium propane cationic head group, which is responsible for the electrostatic interaction with negatively charged nucleic acids or other anionic payloads. However, DOTAP possesses two oleoyl (18:1) acyl chains, each containing a single unsaturation (a cis-double bond), while DSTAP features two fully saturated stearoyl (18:0) acyl chains.[1][2]

This seemingly subtle difference in hydrocarbon chain saturation has profound implications for the lipid's physical properties, including its molecular packing, membrane fluidity, and phase transition temperature (Tc). The unsaturated oleoyl chains of DOTAP introduce a "kink" in the lipid tails, leading to looser packing and a more fluid lipid bilayer. Conversely, the straight, saturated stearoyl chains of DSTAP allow for tighter, more ordered packing, resulting in a more rigid and stable membrane.

Physicochemical Properties: A Tale of Two Lipids

The structural divergence between DSTAP and DOTAP chlorides directly translates into significant differences in their physicochemical characteristics, which are summarized in the table below. Notably, the phase transition temperature (Tc) of DSTAP is substantially higher than that of DOTAP.[3] This is a critical parameter for liposome formulation, as lipids must be processed above their Tc to ensure proper hydration and vesicle formation.

PropertyThis compoundDOTAP ChlorideReference(s)
Synonyms 1,2-distearoyl-3-trimethylammonium-propane chloride, 18:0 TAP1,2-dioleoyl-3-trimethylammonium-propane chloride, 18:1 TAP[1][4]
Molecular Formula C₄₂H₈₄ClNO₄C₄₂H₈₀ClNO₄[1]
Molecular Weight 702.57 g/mol 698.54 g/mol [1]
Acyl Chains 2 x Stearoyl (18:0)2 x Oleoyl (18:1, cis-9)[1][2]
Phase Transition Temperature (Tc) 62.9°C< 5°C[3]

Note: The data presented is collated from multiple sources and direct comparative studies under identical conditions are limited. Values should be considered as representative.

Experimental Protocols: Formulation and Transfection Methodologies

The difference in phase transition temperature necessitates distinct protocols for the preparation of DSTAP- and DOTAP-based liposomes. While DOTAP formulations can be prepared at room temperature, DSTAP requires heating to ensure efficient hydration and formation of stable vesicles.

Representative Protocol for Cationic Liposome Formulation (Thin-Film Hydration Method)

This protocol describes a general method for preparing cationic liposomes using either DSTAP or DOTAP chloride.

Materials:

  • This compound or DOTAP chloride

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringes and filters (for extrusion)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DSTAP or DOTAP chloride and any helper lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by gentle rotation.

    • For DSTAP: The hydration buffer should be pre-heated to above its Tc (e.g., 65-70°C), and the flask should be maintained at this temperature during hydration.

    • For DOTAP: Hydration can be performed at room temperature.

  • Vesicle Sizing:

    • Sonication: Sonicate the resulting multilamellar vesicle (MLV) suspension in a bath sonicator until the solution becomes translucent.

    • Extrusion: For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed above the Tc of the lipid mixture.

General Protocol for In Vitro Transfection

Materials:

  • Prepared cationic liposomes (DSTAP- or DOTAP-based)

  • Nucleic acid (e.g., plasmid DNA, mRNA, siRNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells to be transfected in culture

  • Multi-well plates

Procedure:

  • Lipoplex Formation:

    • In separate tubes, dilute the nucleic acid and the cationic liposomes in serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with the lipoplex-containing medium.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

    • After the incubation period, add complete growth medium with serum.

  • Assay for Gene Expression/Knockdown:

    • Culture the cells for 24-72 hours post-transfection.

    • Analyze the cells for the expression of the transfected gene or the knockdown of the target gene using appropriate assays (e.g., luciferase assay, GFP imaging, qPCR).

Performance Comparison: Transfection Efficiency and Cytotoxicity

Direct, comprehensive comparative studies on the transfection efficiency and cytotoxicity of DSTAP versus DOTAP are limited in the scientific literature. However, available data suggests that the choice of acyl chain can influence these parameters. One study that compared lipid packaging and transfection efficacy of lipoplexes containing either DSTAP or DOTAP with a helper lipid found that formulations with DSTAP showed higher transfection efficacy.[5][6]

Visualizing the Core Differences and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

G Structural Comparison of DSTAP and DOTAP cluster_0 Shared Headgroup cluster_1 This compound cluster_2 DOTAP Chloride Headgroup Cationic Headgroup Trimethylammonium Propane DSTAP DSTAP Stearoyl Chain (18:0) Stearoyl Chain (18:0) Headgroup:head->DSTAP:lipid DOTAP DOTAP Oleoyl Chain (18:1) Oleoyl Chain (18:1) Headgroup:head->DOTAP:lipid

Figure 1. Structural comparison of DSTAP and DOTAP.

G Generalized Workflow for Liposome Formulation and Transfection A 1. Lipid Dissolution (DSTAP or DOTAP + Helper Lipid in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with aqueous buffer) B->C D 4. Sizing (Sonication or Extrusion) C->D H Note: For DSTAP, hydration (Step 3) and sizing (Step 4) must be performed above 62.9°C. C->H E 5. Lipoplex Formation (Liposomes + Nucleic Acid) D->E F 6. Transfection (Addition to Cells) E->F G 7. Assay (Gene Expression/Knockdown) F->G

Figure 2. Generalized experimental workflow.

G Cellular Uptake and Endosomal Escape Pathway cluster_0 Extracellular Space cluster_1 Cellular Interior Lipoplex Cationic Lipoplex (Liposome + Nucleic Acid) Endosome Early Endosome Lipoplex->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation Cytosol Cytosol (Nucleic Acid Release) Endosome->Cytosol Endosomal Escape LateEndosome->Cytosol Endosomal Escape

Figure 3. Cationic lipid-mediated transfection pathway.

Conclusion and Future Directions

The choice between this compound and DOTAP chloride for drug delivery and gene therapy applications is a nuanced one, heavily dependent on the specific requirements of the formulation and the biological system under investigation. The key structural difference—the saturation of the acyl chains—gives rise to distinct physicochemical properties, most notably the phase transition temperature. This, in turn, dictates formulation parameters and may influence the stability, transfection efficiency, and cytotoxicity of the resulting lipid nanoparticles.

While DOTAP remains a widely used and well-characterized cationic lipid, the available evidence suggests that DSTAP should not be overlooked, particularly in applications where a more rigid and stable membrane is desired. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of these two important cationic lipids and to guide the rational design of next-generation lipid-based delivery systems.

References

Methodological & Application

Application Notes and Protocols for DSTAP Chloride LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on effective and safe delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. Cationic lipids are a key component of many LNP formulations, playing a crucial role in encapsulating the negatively charged mRNA and promoting endosomal escape. 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) is a cationic lipid that has been investigated for its potential in mRNA delivery. This document provides a detailed protocol for the formulation of DSTAP chloride-containing LNPs for mRNA delivery, along with methods for their characterization and a discussion of the underlying cellular mechanisms.

Data Presentation

The following tables summarize representative quantitative data for DSTAP-based mRNA LNP formulations. The data is based on formulations containing a molar ratio of DSTAP, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000).

Table 1: Physicochemical Characteristics of DSTAP-based LNPs Encapsulating Self-Amplifying mRNA (saRNA) [1]

Formulation (molar ratio)Cationic LipidSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DSTAP:DOPE:DMG-PEG2000 (49:49:2)DSTAP135.4 ± 5.80.22 ± 0.0245.6 ± 2.192.5 ± 1.5

Data is represented as mean ± standard deviation.

Experimental Protocols

This section details the protocols for the preparation and characterization of this compound-containing LNPs for mRNA delivery. Two common formulation methods are described: thin-film hydration and microfluidic mixing.

Protocol 1: LNP Formulation by Thin-Film Hydration

This method involves the formation of a thin lipid film followed by hydration with an aqueous solution containing the mRNA.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Chloroform

  • Ethanol

  • mRNA in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, DOPE, and DMG-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 49:49:2).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the transition temperature of the lipids (e.g., 40-50°C).

    • Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Pre-warm the aqueous solution containing the mRNA to the same temperature as the lipid film.

    • Add the mRNA solution to the round-bottom flask containing the lipid film.

    • Gently rotate the flask in the water bath for 1-2 hours to hydrate the lipid film, forming a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder pre-heated to a temperature above the lipid transition temperature.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).

  • Purification:

    • To remove unencapsulated mRNA and other impurities, purify the LNP suspension. Dialysis against PBS (pH 7.4) is a common method.

    • Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of PBS at 4°C with several buffer changes.

Protocol 2: LNP Formulation by Microfluidic Mixing

Microfluidic mixing offers rapid and controlled mixing of lipid and mRNA solutions, leading to the formation of uniform LNPs.

Materials:

  • This compound

  • DOPE

  • DMG-PEG2000

  • Ethanol (200 proof, RNase-free)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • PBS, pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the lipid mixture (this compound, DOPE, DMG-PEG2000 at a molar ratio of 49:49:2) in ethanol.

    • Prepare a stock solution of the mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to the organic phase (a common starting point is an FRR of 3:1).

    • Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.

  • Purification:

    • The output from the microfluidic device is a hydro-alcoholic LNP suspension.

    • Purify the LNPs to remove ethanol and unencapsulated mRNA. Tangential flow filtration (TFF) or dialysis are suitable methods. For dialysis, follow the procedure described in Protocol 1.

Characterization of DSTAP-mRNA LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the surface charge (zeta potential) of the LNPs.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

    • In the other set, measure the amount of free (unencapsulated) mRNA.

    • Use the RiboGreen reagent to quantify the amount of mRNA in both sets against a standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

4. In Vitro Transfection Efficiency:

  • Procedure:

    • Seed target cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of the DSTAP-mRNA LNPs (encoding a reporter protein like luciferase or GFP).

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Assess protein expression using a suitable method (e.g., luciferase assay for luminescence or flow cytometry/fluorescence microscopy for GFP expression).

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of Cationic LNPs

The following diagram illustrates the proposed mechanism for the cellular uptake and endosomal escape of cationic LNPs such as those containing DSTAP.

LNP_Uptake_and_Escape cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP DSTAP-LNP (Positive Surface Charge) EarlyEndosome Early Endosome (pH ~6.0-6.5) LNP->EarlyEndosome Endocytosis mRNA_release mRNA Release and Translation LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA_release Endosomal Escape (Proton Sponge Effect) CellMembrane Cell Membrane (Negatively Charged)

Caption: Cellular uptake and endosomal escape of a DSTAP-LNP.

The positively charged DSTAP LNPs are thought to interact with the negatively charged cell surface, leading to cellular uptake via endocytosis. Once inside the endosome, the decreasing pH leads to the protonation of the tertiary amine in DSTAP, increasing the positive charge of the LNP. This is hypothesized to lead to an influx of counter-ions, causing osmotic swelling and rupture of the endosome (the "proton sponge effect"), thereby releasing the mRNA payload into the cytoplasm for translation.

Experimental Workflow for LNP Formulation and Characterization

The following diagram outlines the general workflow for the formulation and characterization of DSTAP-mRNA LNPs.

LNP_Workflow A 1. Lipid & mRNA Preparation B 2. LNP Formulation (e.g., Microfluidics) A->B C 3. Purification (e.g., Dialysis) B->C D 4. Physicochemical Characterization C->D E 5. In Vitro Transfection D->E F 6. Protein Expression Analysis E->F

Caption: Experimental workflow for DSTAP-mRNA LNP formulation.

This workflow provides a systematic approach to produce and evaluate DSTAP-mRNA LNPs, from the initial preparation of components to the final assessment of their biological activity. Each step is critical for ensuring the quality, consistency, and efficacy of the final LNP formulation.

References

Application Notes and Protocols: A Step-by-Step Guide for Formulating siRNA with DSTAP Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge due to its inherent instability and poor cellular uptake. Lipid nanoparticles (LNPs) have proven to be a clinically successful platform for siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into the cytoplasm. This document provides a detailed, step-by-step guide for the formulation of siRNA using the cationic lipid 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride.

Cationic lipids are a critical component of LNP formulations, as they mediate the encapsulation of negatively charged siRNA through electrostatic interactions.[1][2] DSTAP chloride, a saturated cationic lipid, is a promising candidate for siRNA delivery due to its biodegradable nature and ability to form stable complexes with nucleic acids. This guide will cover the preparation of DSTAP-containing LNPs using a microfluidic mixing technique, followed by detailed protocols for their physicochemical characterization and in vitro application.

Materials and Reagents

Material/ReagentSupplier (Example)
1,2-distearoyl-3-trimethylammonium-propane (this compound)Avanti Polar Lipids
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids
CholesterolSigma-Aldrich
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
siRNA (custom sequence)Integrated DNA Technologies
Ethanol (200 proof, molecular biology grade)Sigma-Aldrich
Citrate Buffer (50 mM, pH 4.0)In-house preparation
Phosphate-Buffered Saline (PBS), RNase-freeThermo Fisher Scientific
Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher Scientific
Triton™ X-100Sigma-Aldrich
Microfluidic mixing device (e.g., NanoAssemblr®)Precision NanoSystems
Dynamic Light Scattering (DLS) InstrumentMalvern Panalytical

Experimental Protocols

Protocol 1: Preparation of DSTAP-siRNA LNPs using Microfluidic Mixing

This protocol describes the formulation of DSTAP-siRNA LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases to generate uniformly sized nanoparticles.[3]

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (DSTAP:DSPC:Cholesterol:DMG-PEG 2000) .[4][5] The total lipid concentration in the ethanol phase should be between 10-25 mM.

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • siRNA Stock Solution (in Aqueous Buffer):

    • Resuspend the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL). The acidic pH is crucial for the protonation of the cationic lipid, facilitating complexation with siRNA.[6][7]

2. LNP Formulation using Microfluidics:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1 .[6]

  • Set the total flow rate to 12 mL/min .[6]

  • Initiate the pumping of the two solutions through the microfluidic cartridge. The rapid mixing of the two streams will induce the self-assembly of the lipids around the siRNA, forming LNPs.

  • Collect the resulting LNP suspension from the outlet.

3. Dialysis and Sterilization:

  • To remove the ethanol and unencapsulated siRNA, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) for at least 6 hours at 4°C, with several buffer changes.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the sterilized DSTAP-siRNA LNPs at 4°C.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Storage Lipids DSTAP, DSPC, Cholesterol, PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipids->Microfluidics Ethanol Phase siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Suspension Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Store at 4°C Sterilization->Storage

Figure 1: Experimental workflow for the formulation of DSTAP-siRNA LNPs.

Protocol 2: Characterization of DSTAP-siRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Particle size and PDI are critical parameters that influence the in vivo biodistribution and efficacy of LNPs.[1]

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.[8][9]

  • Aim for a particle size between 50-150 nm with a PDI below 0.2 for optimal performance.[]

2. Encapsulation Efficiency Determination using RiboGreen Assay:

  • The encapsulation efficiency (EE%) determines the percentage of siRNA successfully encapsulated within the LNPs.[6][7]

  • Prepare a standard curve of the free siRNA in the appropriate buffer.

  • In a 96-well plate, add the LNP suspension to two sets of wells.

  • To one set of wells, add Triton X-100 (to a final concentration of 0.5-1%) to lyse the LNPs and release the encapsulated siRNA (total siRNA).

  • To the other set of wells, add buffer without Triton X-100 to measure the unencapsulated (free) siRNA.

  • Add the RiboGreen reagent to all wells and incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the EE% using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Quantitative Data Summary

Formulation ParameterTarget Value
Lipid Molar Ratio (DSTAP:DSPC:Chol:PEG)50:10:38.5:1.5
Particle Size (Z-average)50 - 150 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (EE%)> 90%
Zeta PotentialSlightly positive or near-neutral
Protocol 3: In Vitro Transfection with DSTAP-siRNA LNPs

This protocol outlines a general procedure for transfecting mammalian cells in culture with the formulated DSTAP-siRNA LNPs to assess their gene-silencing efficiency.

1. Cell Seeding:

  • The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection:

  • On the day of transfection, dilute the DSTAP-siRNA LNPs in serum-free cell culture medium to achieve the desired final siRNA concentration (e.g., 10-100 nM).[4][11]

  • Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.

  • Incubate the cells with the transfection medium for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add serum-containing medium to the wells.

3. Assessment of Gene Knockdown:

  • Harvest the cells 24-72 hours post-transfection.

  • Analyze the target mRNA levels using quantitative real-time PCR (qRT-PCR) to determine the extent of gene silencing.

  • Alternatively, if the target protein has a measurable activity or can be detected by Western blotting, protein levels can be assessed.

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP DSTAP-siRNA LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) RISC RISC Loading Cytoplasm->RISC siRNA Release Cleavage mRNA Cleavage RISC->Cleavage Target mRNA Recognition Gene_Silencing Gene_Silencing Cleavage->Gene_Silencing Gene Silencing

Figure 2: Signaling pathway of siRNA delivery and gene silencing via LNPs.

Discussion and Troubleshooting

The formulation of stable and effective siRNA-LNP requires careful optimization of several parameters. The lipid composition, particularly the molar ratio of the cationic lipid to the other components, is critical for achieving high encapsulation efficiency and potent gene silencing.[8] The provided molar ratio of 50:10:38.5:1.5 is a common starting point for cationic lipid-based LNPs and should be optimized for this compound.[4][5]

If low encapsulation efficiency is observed, consider adjusting the lipid-to-siRNA ratio or ensuring the pH of the aqueous buffer is sufficiently acidic.[6] If the particle size is too large or the PDI is high, this could indicate instability or aggregation. In such cases, optimizing the flow rates during microfluidic mixing or adjusting the PEG-lipid content may be necessary.[] For in vitro transfection, high cytotoxicity can be a concern with cationic lipids. It is important to perform a dose-response experiment to determine the optimal LNP concentration that provides significant gene knockdown with minimal cell death.[12]

Conclusion

This application note provides a comprehensive and detailed protocol for the formulation and characterization of siRNA-loaded LNPs using this compound. By following these step-by-step instructions, researchers can reproducibly generate high-quality LNPs for their gene silencing studies. The provided protocols for characterization and in vitro transfection will enable the evaluation of the formulated nanoparticles and their potential as therapeutic delivery vehicles. Further optimization of the formulation parameters may be required to achieve the desired physicochemical properties and biological activity for specific applications.

References

Application Notes and Protocols for DSTAP Chloride-Mediated Plasmid DNA Transfection in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry, widely utilized for the production of recombinant proteins and monoclonal antibodies.[1][2] Efficient and reproducible transfection of plasmid DNA is a critical step in the development of stable cell lines and for transient gene expression studies. Cationic lipids are effective non-viral vectors for introducing nucleic acids into mammalian cells. DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride is a cationic lipid that can be formulated into liposomes for the delivery of plasmid DNA into cells, demonstrating high transfection efficiency.[3]

These application notes provide a detailed protocol for the transfection of plasmid DNA into CHO cells using a DSTAP chloride-based liposomal formulation. The protocol outlines the preparation of this compound:DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) liposomes, the formation of liposome-DNA complexes, and the subsequent transfection of adherent CHO cells. Additionally, guidelines for the optimization of transfection parameters are provided to achieve maximal efficiency and cell viability.

Materials and Reagents

Material/ReagentSupplier/SourceNotes
This compounde.g., Kyfora Bio, MedchemExpressStore as per manufacturer's instructions.[4][5]
DOPEe.g., Avanti Polar LipidsHelper lipid, crucial for endosomal escape.[3]
Plasmid DNAUser-providedHigh-purity, endotoxin-free preparation is recommended.
CHO Cells (e.g., CHO-K1)e.g., ATCCMaintain in appropriate culture medium.
Culture Mediume.g., DMEM/F-12, RPMI-1640Supplemented with 10% Fetal Bovine Serum (FBS).
Opti-MEM® I Reduced Serum Mediume.g., Thermo Fisher ScientificFor formation of liposome-DNA complexes.
Phosphate-Buffered Saline (PBS)Standard laboratory supplyCa2+/Mg2+ free.
6-well tissue culture platesStandard laboratory supply
Sterile microcentrifuge tubesStandard laboratory supply
ChloroformStandard laboratory supplyFor initial lipid dissolution.
Nitrogen gas streamStandard laboratory supplyFor solvent evaporation.
Water bath sonicatorStandard laboratory supplyFor liposome preparation.

Experimental Protocols

Preparation of this compound:DOPE Liposomes (1:1 molar ratio)

This protocol describes the preparation of a stock solution of DSTAP:DOPE liposomes.

  • Lipid Film Hydration:

    • In a sterile glass vial, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas.

    • To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or PBS to a final total lipid concentration of 1 mg/mL.

    • Vortex the vial vigorously for 1-2 minutes to form multilamellar vesicles.

  • Sonication:

    • Sonicate the lipid suspension in a water bath sonicator until the solution becomes translucent. This indicates the formation of small unilamellar vesicles.

    • The prepared liposome solution can be stored at 4°C for several weeks.

Transfection of Adherent CHO Cells in a 6-well Plate

This protocol provides a starting point for the transfection of CHO cells. Optimization is highly recommended (see Section 4).

  • Cell Seeding:

    • The day before transfection, seed CHO cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. This is typically 2-3 x 10^5 cells per well.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Liposome-DNA Complexes:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute 2.5 µg of plasmid DNA in 100 µL of Opti-MEM® I Reduced Serum Medium. Mix gently.

    • Tube B (Liposome): Dilute 5-10 µL of the DSTAP:DOPE liposome solution (1 mg/mL stock) in 100 µL of Opti-MEM® I Reduced Serum Medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate at room temperature for 20-30 minutes to allow for the formation of liposome-DNA complexes.

  • Transfection:

    • Gently aspirate the culture medium from the CHO cells.

    • Wash the cells once with 1 mL of sterile PBS.

    • Add 800 µL of fresh, serum-free culture medium to each well.

    • Add the 200 µL of the liposome-DNA complex dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Post-Transfection:

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 1 mL of complete culture medium (containing serum) to each well. It is not always necessary to remove the transfection medium.

    • Incubate the cells for 24-72 hours before assessing transgene expression.

Optimization of Transfection Parameters

To achieve the highest transfection efficiency and cell viability, it is crucial to optimize several parameters. The following table provides suggested ranges for optimization.

ParameterSuggested Range for OptimizationRationale
DSTAP:DOPE Molar Ratio 1:1, 1:2, 2:1The ratio of cationic lipid to helper lipid can influence liposome stability and fusogenicity.
Liposome:DNA Ratio (µL of 1 mg/mL liposome stock per µg of DNA) 1:1, 2:1, 4:1, 6:1This ratio determines the net charge of the complex, which affects binding to the cell membrane.
DNA Amount per well (6-well plate) 1.0 - 4.0 µgHigher DNA amounts can increase expression but may also lead to cytotoxicity.
Cell Confluency at Transfection 60% - 90%Actively dividing cells at an optimal density generally show higher transfection efficiency.
Incubation Time of Complexes with Cells 2 - 8 hoursLonger incubation may increase uptake but can also increase cytotoxicity.

Visualization of Experimental Workflow and Proposed Mechanism

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection prep_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine Diluted DNA and Liposomes prep_dna->mix prep_lipid Dilute DSTAP:DOPE Liposomes in Serum-Free Medium prep_lipid->mix incubate_complex Incubate at RT (20-30 min) mix->incubate_complex add_complex Add Complexes to Cells incubate_complex->add_complex seed_cells Seed CHO Cells (24h prior) seed_cells->add_complex incubate_cells Incubate (4-6 hours) add_complex->incubate_cells add_media Add Complete Medium incubate_cells->add_media incubate_expression Incubate for Expression (24-72 hours) add_media->incubate_expression assay Assay for Transgene Expression incubate_expression->assay

Caption: Workflow for this compound-mediated plasmid DNA transfection in CHO cells.

Cationic_Lipid_Transfection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway dna Plasmid DNA (negatively charged) complex Liposome-DNA Complex (Lipoplex) dna->complex liposome DSTAP:DOPE Liposome (positively charged) liposome->complex endocytosis Endocytosis complex->endocytosis Binding cell_membrane Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (facilitated by DOPE) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation Export protein Recombinant Protein translation->protein

Caption: Proposed mechanism of this compound-mediated transfection.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate laboratory safety precautions.[6] Wear personal protective equipment, including gloves, lab coat, and eye protection. In case of contact with skin or eyes, rinse immediately with plenty of water.[7][8][9] Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

Conclusion

This document provides a comprehensive protocol for the transfection of plasmid DNA into CHO cells using a this compound:DOPE liposomal formulation. While the provided protocol serves as an excellent starting point, empirical optimization of key parameters is essential to achieve the desired transfection efficiency and maintain cell health for specific CHO cell lines and plasmid constructs. The structured approach to optimization and the detailed protocols will aid researchers in successfully implementing this transfection method for their drug development and research applications.

References

Application Notes and Protocols for DSTAP Chloride in CRISPR-Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented precision in modifying the genome. However, the efficient and safe delivery of CRISPR-Cas9 components into target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose, owing to their biocompatibility, scalability, and ability to encapsulate and protect nucleic acid payloads.[1][2]

This document provides detailed application notes and protocols for the use of DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride , a cationic lipid, in the formulation of LNPs for the delivery of CRISPR-Cas9 systems. DSTAP is a member of the diacyltrimethylammonium propane family of lipids, which are integral to forming stable lipoplexes with negatively charged genetic material such as plasmid DNA, mRNA, and single-guide RNA (sgRNA).[3] While structurally similar to the more commonly used DOTAP, DSTAP possesses saturated stearoyl acyl chains, which can influence the physicochemical properties and biological performance of the resulting LNPs. Notably, some studies suggest that saturated diacyl chains can lead to lower in vitro toxicity compared to their unsaturated counterparts.[3]

These protocols are intended to serve as a comprehensive guide for researchers developing DSTAP-based LNP delivery systems for CRISPR-Cas9-mediated gene editing.

Principle of DSTAP Chloride-Mediated CRISPR-Cas9 Delivery

This compound is a cationic lipid that plays a crucial role in the formation and function of LNPs for gene delivery. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (plasmid DNA encoding Cas9 and sgRNA, or Cas9 mRNA and sgRNA). This interaction facilitates the condensation of the genetic material and its encapsulation within the lipid nanoparticle.

The overall LNP formulation typically consists of four key components:

  • Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.

  • Helper Lipid (e.g., DOPE or DSPC): Aids in the formation of the lipid bilayer and can enhance endosomal release.

  • Cholesterol: Provides stability to the lipid bilayer and can facilitate membrane fusion.

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and reducing immunogenicity, thereby prolonging circulation time in vivo.

The delivery process involves the cellular uptake of the LNP, typically through endocytosis. Once inside the endosome, the cationic nature of DSTAP is thought to promote the disruption of the endosomal membrane, leading to the release of the CRISPR-Cas9 cargo into the cytoplasm. The CRISPR-Cas9 machinery then translocates to the nucleus to perform the targeted gene editing.

Materials and Reagents

Lipids:

  • DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

CRISPR-Cas9 Components:

  • Plasmid DNA encoding SpCas9 and a target-specific sgRNA

  • Alternatively: Cas9 mRNA and synthetic sgRNA

  • Alternatively: Purified Cas9 protein and synthetic sgRNA (for RNP delivery)

Buffers and Solvents:

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile, nuclease-free)

  • Nuclease-free water

Cell Culture:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr) or a standard laboratory setup for ethanol injection.

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement.

  • Zeta potential analyzer.

  • Fluorometer and nucleic acid quantification kit (e.g., Quant-iT RiboGreen).

  • Fluorescence microscope or flow cytometer for transfection efficiency analysis (if using a fluorescent reporter).

  • Plate reader for cytotoxicity assays (e.g., MTT assay).

  • Standard cell culture incubator (37°C, 5% CO2).

Experimental Protocols

Protocol for DSTAP-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of DSTAP-LNPs encapsulating Cas9 mRNA and sgRNA.

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of DSTAP, DOPE, Cholesterol, and DSPE-PEG2000 in 100% ethanol.

    • Combine the lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (DSTAP:DOPE:Cholesterol:DSPE-PEG2000) . The total lipid concentration in the final mixture should be between 10-25 mM.

    • Vortex thoroughly to ensure complete mixing.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. A typical starting point is a total RNA concentration of 0.2 mg/mL.

    • The recommended weight ratio of lipid to nucleic acid is in the range of 10:1 to 20:1.

  • LNP Assembly using Microfluidics:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 6 hours, with one buffer change, to remove the ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Characterization of DSTAP-LNPs

It is crucial to characterize the physicochemical properties of the formulated LNPs to ensure consistency and predict performance.

ParameterMethodTypical Expected Values
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry+20 to +40 mV (before buffer exchange), near-neutral after
Encapsulation Efficiency RiboGreen Assay> 90%

Protocol for Measuring Encapsulation Efficiency:

  • Dilute a small aliquot of the LNP suspension in TE buffer.

  • Measure the fluorescence using a RiboGreen assay to determine the amount of unencapsulated (surface-accessible) RNA.

  • In a separate sample, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and measure the total RNA fluorescence.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Unencapsulated RNA) / Total RNA * 100

In Vitro Transfection of Mammalian Cells
  • Cell Seeding:

    • The day before transfection, seed the target cells in a 96-well or 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the DSTAP-LNP-CRISPR formulation in serum-free medium to the desired final concentration of nucleic acid (e.g., 50-200 ng per well for a 96-well plate).

    • Remove the old medium from the cells and replace it with the medium containing the LNP formulation.

    • Incubate the cells for 4-6 hours at 37°C and 5% CO2.

    • After the incubation period, add complete medium to the wells.

  • Post-Transfection Analysis:

    • Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

    • Assess transfection efficiency and gene editing as described in Section 4.

Assessment of Gene Editing Efficiency

The efficiency of gene editing can be assessed using various methods. If a fluorescent reporter system is used (e.g., targeting a gene that, when knocked out, activates GFP expression), transfection and editing can be quantified by flow cytometry or fluorescence microscopy.

For endogenous gene targets, the following protocol for a T7 Endonuclease I (T7E1) assay can be used:

  • Genomic DNA Extraction:

    • After 48-72 hours of transfection, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification:

    • Amplify the genomic region surrounding the target site by PCR using high-fidelity polymerase.

  • Heteroduplex Formation:

    • Denature and re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and edited DNA strands. This can be done in a thermocycler by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • T7E1 Digestion:

    • Incubate the re-annealed PCR products with T7 Endonuclease I, which recognizes and cleaves mismatched DNA.

  • Analysis:

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.

    • Quantify the band intensities to estimate the percentage of gene editing.

Cytotoxicity Assessment (MTT Assay)
  • Seed cells in a 96-well plate as for transfection.

  • Treat the cells with a range of concentrations of the DSTAP-LNP formulation.

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of DSTAP-LNP Formulations
Formulation (Molar Ratio DSTAP:DOPE:Chol:PEG)Size (d.nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
50:10:38.5:1.5105 ± 50.15 ± 0.03+35 ± 3> 92
40:20:38.5:1.5112 ± 70.18 ± 0.04+30 ± 4> 90

Note: Data are representative and may vary depending on the specific formulation parameters and measurement conditions.

Table 2: Comparative In Vitro Performance of DSTAP-LNPs
Cationic LipidTarget GeneCell LineGene Editing Efficiency (%)Cell Viability (%) at Optimal Dose
DSTAP Gene XHEK293TTo be determined experimentallyTo be determined experimentally
DOTAPGene XHEK293T(Reference Value)(Reference Value)

Note: This table is a template for researchers to populate with their experimental data to compare the performance of DSTAP with other cationic lipids like DOTAP.

Visualization of Workflows and Pathways

Experimental Workflow for DSTAP-LNP Formulation and In Vitro Testing

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies prep_lipids Prepare Lipid Stock (DSTAP, DOPE, Chol, PEG) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA Solution (Cas9 mRNA + sgRNA) in Citrate Buffer prep_rna->mixing purification Dialysis/TFF (Buffer Exchange to PBS) mixing->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta encap Encapsulation Efficiency purification->encap transfection Cell Transfection purification->transfection editing_assay Gene Editing Assay (e.g., T7E1) transfection->editing_assay toxicity_assay Cytotoxicity Assay (e.g., MTT) transfection->toxicity_assay

Caption: Workflow for DSTAP-LNP formulation, characterization, and in vitro evaluation.

Cellular Delivery and Mechanism of Action

cellular_mechanism lnp DSTAP-LNP (CRISPR Cargo) endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome Internalization endosomal_escape Endosomal Escape endosome->endosomal_escape crispr_release CRISPR-Cas9 Release endosomal_escape->crispr_release Membrane Disruption cytoplasm Cytoplasm nuclear_import Nuclear Import cytoplasm->nuclear_import crispr_release->cytoplasm nucleus Nucleus gene_editing Gene Editing nucleus->gene_editing nuclear_import->nucleus

Caption: Cellular uptake and mechanism of action of DSTAP-LNP mediated CRISPR-Cas9 delivery.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Large LNP size or high PDI - Inefficient mixing- Suboptimal lipid ratios- Poor quality of lipids or solvents- Optimize microfluidic flow rates- Screen different lipid molar ratios- Use fresh, high-purity reagents
Low encapsulation efficiency - Incorrect pH of aqueous buffer- Suboptimal lipid-to-nucleic acid ratio- Ensure citrate buffer is at pH 4.0- Titrate the lipid-to-nucleic acid ratio
Low transfection efficiency - Low LNP dose- Poor endosomal escape- Cell line is difficult to transfect- Increase the LNP concentration- Optimize the DSTAP:DOPE ratio- Use a positive control (e.g., commercial transfection reagent)
High cytotoxicity - High concentration of cationic lipid- Impurities in the formulation- Reduce the LNP dose- Ensure complete removal of ethanol after formulation- Test different helper lipids

Conclusion

This compound represents a viable cationic lipid for the formulation of LNPs for CRISPR-Cas9 delivery. By following the detailed protocols for formulation, characterization, and in vitro testing outlined in these application notes, researchers can systematically develop and optimize DSTAP-based delivery systems. The provided templates for data presentation and troubleshooting guide will further aid in the successful application of this technology for a wide range of gene editing applications. Further studies are warranted to directly compare the efficacy and toxicity of DSTAP with other cationic lipids to fully elucidate its potential in the field of non-viral gene therapy.

References

Application Notes: DSTAP Chloride for Cancer Therapy Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the available scientific literature did not yield specific studies detailing the application of DSTAP chloride in cancer therapy drug delivery. However, based on its properties as a cationic lipid, this document outlines its potential application and provides generalized protocols for its use in formulating lipid nanoparticles (LNPs) for the delivery of anti-cancer therapeutics.[1][2][3][4][5]

Introduction

This compound (1,2-distearoyl-3-trimethylammonium-propane chloride) is a cationic lipid that holds significant promise for the development of drug delivery systems in cancer therapy.[1][3][4][5] Its positively charged headgroup facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake of encapsulated therapeutic agents. Furthermore, its lipid nature allows for the formation of lipid nanoparticles (LNPs), which can encapsulate a wide range of anti-cancer drugs, protecting them from degradation and enabling targeted delivery.[2][6][7]

Principle of Action

The proposed mechanism for this compound-based drug delivery in cancer therapy involves the formulation of LNPs that encapsulate anti-cancer drugs. These LNPs can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[8][9] The positive charge imparted by this compound can then facilitate binding to and internalization by cancer cells. Once inside the cell, the LNP can release its therapeutic payload, leading to cancer cell death.

Potential Advantages in Cancer Therapy

  • Enhanced Drug Solubility: Encapsulation within LNPs can improve the solubility and bioavailability of hydrophobic anti-cancer drugs.[6]

  • Improved Stability: LNPs can protect the encapsulated drug from enzymatic degradation and premature clearance from circulation.[10]

  • Targeted Delivery: The nanoscale size of LNPs allows for passive targeting of tumor tissues via the EPR effect.[7][8]

  • Controlled Release: The lipid composition of the LNP can be modified to control the release rate of the encapsulated drug.[6]

Quantitative Data Summary

While specific data for this compound in cancer drug delivery is not available, the following table represents typical characterization parameters for a hypothetical this compound-based LNP formulation for an anti-cancer drug (e.g., Doxorubicin).

ParameterValueMethod of Analysis
Particle Size (Diameter) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +30 to +50 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 90%UV-Vis Spectroscopy or HPLC
Drug Loading Capacity (%) 5 - 10%UV-Vis Spectroscopy or HPLC

Experimental Protocols

Protocol 1: Formulation of this compound-Based Lipid Nanoparticles

This protocol describes the preparation of LNPs encapsulating a model anti-cancer drug using the thin-film hydration method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Anti-cancer drug (e.g., Doxorubicin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, helper lipid, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask at a desired molar ratio.

  • Add the anti-cancer drug to the lipid solution.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating, leading to the formation of multilamellar vesicles.

  • To obtain unilamellar vesicles of a specific size, subject the vesicle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol outlines the steps to evaluate the uptake and therapeutic efficacy of the formulated LNPs in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-based LNPs encapsulating a fluorescently labeled drug or a cytotoxic drug

  • Control LNPs (without drug)

  • Free drug solution

  • MTT assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for uptake) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the drug-loaded LNPs, free drug, and control LNPs.

  • Cellular Uptake (Qualitative): After a defined incubation period (e.g., 4 hours), wash the cells on coverslips with PBS, fix them, and mount them on microscope slides. Observe the intracellular fluorescence using a fluorescence microscope.

  • Cellular Uptake (Quantitative): For flow cytometry, after incubation, detach the cells, wash them with PBS, and analyze the intracellular fluorescence using a flow cytometer.

  • Cytotoxicity Assay: After 48-72 hours of incubation, add MTT reagent to each well of the 96-well plate and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell LNP This compound LNP (Drug-Loaded) Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Internalization Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Formation Release Drug Release Endosome->Release 3. Endosomal Escape Target Intracellular Target (e.g., DNA, Tubulin) Release->Target 4. Action Apoptosis Apoptosis Target->Apoptosis 5. Cell Death

Caption: Proposed mechanism of this compound LNP drug delivery.

Experimental_Workflow cluster_assays In Vitro Assays Formulation LNP Formulation (Thin-film Hydration) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Treatment Incubation with LNPs Characterization->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Uptake Cellular Uptake Analysis (Microscopy/Flow Cytometry) Treatment->Uptake Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Data_Analysis Data Analysis & Interpretation Uptake->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for in vitro evaluation of LNPs.

References

Application Notes and Protocols for the Characterization of DSTAP Chloride-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride-based lipid nanoparticles (LNPs). These guidelines are designed to assist in the development and quality control of LNP-based drug delivery systems.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of DSTAP chloride-based LNPs is fundamental to ensuring their stability, safety, and efficacy. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Size and Polydispersity Index (PDI) Analysis

Application Note: Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter (size) and PDI of LNPs in suspension.[1][][3] The size of LNPs is a critical quality attribute as it influences their biodistribution, cellular uptake, and clearance from the body.[][4][5] A narrow size distribution, indicated by a low PDI value (typically <0.3), signifies a homogenous population of nanoparticles, which is crucial for consistent therapeutic outcomes.[4]

Protocol: LNP Size and PDI Measurement by DLS

  • Sample Preparation: Dilute the this compound-based LNP suspension in a suitable aqueous buffer (e.g., 1X PBS, filtered through a 0.22 µm filter) to an appropriate concentration to avoid multiple scattering effects.[6]

  • Instrument Setup:

    • Use a DLS instrument such as a Malvern Zetasizer.[6][7]

    • Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

    • Select a suitable disposable cuvette (e.g., DTS0012) and ensure it is clean and free of dust.[6]

  • Measurement:

    • Pipette the diluted LNP sample into the cuvette.[6]

    • Place the cuvette in the instrument's measurement chamber.

    • Set the measurement parameters, including the dispersant properties (refractive index and viscosity of the buffer) and the material properties (refractive index of the LNPs).[7]

    • Perform at least three replicate measurements to ensure reproducibility.[7]

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (mean hydrodynamic size) and the PDI.

    • Analyze the size distribution report for the presence of multiple populations.

Zeta Potential Analysis

Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNPs and is a key indicator of their stability in suspension.[4] For cationic lipids like this compound, a positive zeta potential is expected.[8] A sufficiently high zeta potential (either positive or negative) prevents particle aggregation due to electrostatic repulsion.[] Zeta potential is typically measured using Electrophoretic Light Scattering (ELS).[]

Protocol: LNP Zeta Potential Measurement by ELS

  • Sample Preparation: Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

  • Instrument Setup:

    • Use an instrument capable of ELS measurements, often integrated with a DLS system (e.g., Malvern Zetasizer).[7][9]

    • Use a specific folded capillary zeta cell (e.g., DTS1070).[7]

  • Measurement:

    • Inject the diluted sample into the zeta cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • Set the measurement parameters, including the dispersant properties.

    • An electric field is applied, and the velocity of the particles is measured to determine the electrophoretic mobility and calculate the zeta potential.

  • Data Analysis:

    • The software will provide the mean zeta potential and the zeta potential distribution.

    • Perform measurements in triplicate for statistical significance.[7]

Table 1: Representative Physicochemical Properties of LNPs

ParameterTechniqueTypical ValueReference
Size (Z-average)DLS80 - 150 nm[][5]
Polydispersity Index (PDI)DLS< 0.3[4]
Zeta PotentialELS+20 to +50 mV[]

Compositional Analysis

Verifying the identity and quantifying the lipid components of the LNP formulation is crucial for ensuring batch-to-batch consistency and performance.

Lipid Component Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for separating and quantifying the individual lipid components in an LNP formulation, including this compound, helper lipids (e.g., DSPC, cholesterol), and PEGylated lipids.[1][10][11] Since lipids often lack a UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are commonly used.[10][11]

Protocol: HPLC-ELSD/CAD for Lipid Quantification

  • Sample Preparation:

    • Disrupt the LNPs to release the lipids by diluting the LNP suspension in an organic solvent such as methanol or a mixture of ethanol and water.[11]

    • Prepare a series of calibration standards for each lipid component of known concentrations.[10]

  • HPLC System and Method:

    • Column: A reverse-phase column (e.g., C18) is typically used.[8]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with a modifier like trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[8]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape.[8]

    • Detector: ELSD or CAD.

  • Data Analysis:

    • Integrate the peak areas for each lipid in both the standards and the LNP sample.

    • Construct a calibration curve for each lipid by plotting peak area against concentration.

    • Determine the concentration of each lipid in the LNP sample using the calibration curve.

    • Calculate the molar ratio of the lipid components.

Table 2: Example HPLC Gradient for Lipid Separation

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Methanol + 0.1% TFA)
0.01585
7.50100
10.00100
10.11585
15.01585

This is an exemplary gradient and should be optimized for the specific lipid composition.[8]

Encapsulation Efficiency and Nucleic Acid Integrity

For LNPs designed to deliver nucleic acid payloads (e.g., siRNA, mRNA), determining the encapsulation efficiency and ensuring the integrity of the encapsulated nucleic acid are critical for potency.

Encapsulation Efficiency

Application Note: Encapsulation efficiency (EE%) refers to the percentage of the nucleic acid that is successfully encapsulated within the LNPs relative to the total amount of nucleic acid used in the formulation.[12] A common method for determining EE% is a fluorescence-based assay using a dye like RiboGreen®, which fluoresces upon binding to nucleic acids.[1][13]

Protocol: RiboGreen® Assay for Encapsulation Efficiency

  • Reagents and Materials:

    • Quant-iT™ RiboGreen™ RNA Assay Kit or similar.

    • Nuclease-free water and buffer (e.g., TE buffer).

    • A surfactant to disrupt the LNPs (e.g., Triton X-100).[14]

    • A fluorescence microplate reader.

  • Procedure:

    • Total RNA Measurement:

      • In a microplate well, add the LNP sample.

      • Add a solution of Triton X-100 (e.g., to a final concentration of 0.5-2%) to lyse the LNPs and expose all the RNA.[15]

      • Add the RiboGreen® reagent and incubate in the dark.

      • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Free RNA Measurement:

      • In a separate well, add the LNP sample without the addition of the surfactant.

      • Add the RiboGreen® reagent and incubate.

      • Measure the fluorescence. This represents the unencapsulated RNA.

    • Standard Curve: Prepare a standard curve using known concentrations of the same nucleic acid used in the formulation.

  • Calculation:

    • Use the standard curve to determine the concentration of total RNA and free RNA from the fluorescence readings.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:[16] EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Nucleic Acid Integrity

Application Note: It is essential to verify that the nucleic acid cargo remains intact throughout the LNP formulation process. Gel electrophoresis is a standard technique to assess the integrity and size of the encapsulated nucleic acid.[17]

Protocol: Gel Electrophoresis for Nucleic Acid Integrity

  • Sample Preparation:

    • Extract the nucleic acid from the LNPs by disrupting the particles with a surfactant or an appropriate organic solvent.[18]

  • Gel Electrophoresis:

    • For RNA, use a denaturing agarose gel (e.g., with formaldehyde) or a microfluidic capillary gel electrophoresis system to prevent secondary structures.[18][19]

    • For DNA, a standard agarose gel is typically sufficient.

    • Load the extracted nucleic acid sample alongside a molecular weight ladder and a control sample of the original, unformulated nucleic acid.

  • Analysis:

    • After electrophoresis, visualize the bands using a suitable stain (e.g., ethidium bromide for DNA, SYBR Green for RNA).

    • Compare the band of the extracted nucleic acid to the control. A single, sharp band at the correct molecular weight indicates integrity. The presence of smearing or lower molecular weight bands suggests degradation.

In Vitro Potency Assessment

Application Note: An in vitro potency assay is crucial to confirm that the formulated LNPs can successfully deliver their nucleic acid payload to target cells and elicit the desired biological effect (e.g., gene silencing for siRNA, protein expression for mRNA).[20][21]

Protocol: General In Vitro Transfection and Potency Assay

  • Cell Culture:

    • Seed the target cells in a multi-well plate and allow them to adhere overnight. The choice of cell line should be relevant to the therapeutic application.[13]

  • Transfection:

    • Prepare serial dilutions of the this compound-based LNPs in serum-free or reduced-serum media.[17]

    • Remove the old media from the cells and add the LNP-containing media.

    • Incubate the cells for a specified period (e.g., 4-48 hours) to allow for LNP uptake and payload release.[17][20]

  • Endpoint Analysis:

    • For siRNA delivery: Measure the knockdown of the target gene expression at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot or ELISA) compared to untreated or control LNP-treated cells.[17]

    • For mRNA delivery: Measure the expression of the encoded protein (e.g., by detecting fluorescence of a reporter protein like GFP, or by measuring the activity of an enzyme like luciferase).[22][23]

  • Data Analysis:

    • Determine the dose-response relationship and calculate metrics such as the EC50 (the concentration of LNPs that produces 50% of the maximal effect).

Morphological Characterization

Application Note: Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful imaging technique that allows for the direct visualization of LNPs in their native, hydrated state.[24][25][26] This provides invaluable information on particle morphology, size distribution, lamellarity, and the presence of aggregates or empty particles.[24][27]

Protocol: Cryo-TEM Imaging of LNPs

  • Sample Preparation (Vitrification):

    • A small aliquot (3-4 µL) of the LNP suspension is applied to a TEM grid.

    • The grid is blotted to create a thin film of the suspension.

    • The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the LNPs.

  • Imaging:

    • The vitrified grid is transferred to a cryo-TEM under cryogenic conditions.

    • Images are acquired at various magnifications to observe the overall sample quality and the detailed structure of individual particles.

  • Image Analysis:

    • Analyze the images to assess particle shape (e.g., spherical), size, and internal structure.

    • Automated image analysis software can be used for quantitative analysis of particle size distribution from a large population of particles.[28]

Visualizations

Experimental_Workflow_for_LNP_Characterization Formulation This compound LNP Formulation PhysChem Physicochemical Characterization Formulation->PhysChem Composition Compositional Analysis Formulation->Composition Payload Payload Analysis Formulation->Payload Potency In Vitro Potency Formulation->Potency Morphology Morphology Formulation->Morphology SizePDI Size & PDI (DLS) PhysChem->SizePDI Zeta Zeta Potential (ELS) PhysChem->Zeta HPLC Lipid Quantification (HPLC) Composition->HPLC EE Encapsulation Efficiency (RiboGreen) Payload->EE Integrity Nucleic Acid Integrity (Gel) Payload->Integrity Transfection Cell Transfection Potency->Transfection CryoTEM Cryo-TEM Morphology->CryoTEM Encapsulation_Efficiency_Workflow LNP_Sample LNP Sample Split LNP_Sample->Split Total_RNA Add Triton X-100 (Lysis) Split->Total_RNA Aliquot 1 Free_RNA No Lysis Split->Free_RNA Aliquot 2 RiboGreen Add RiboGreen® Total_RNA->RiboGreen Free_RNA->RiboGreen Measure_Fluorescence1 Measure Fluorescence (Total) RiboGreen->Measure_Fluorescence1 Measure_Fluorescence2 Measure Fluorescence (Free) RiboGreen->Measure_Fluorescence2 Calculate_EE Calculate EE% Measure_Fluorescence1->Calculate_EE Measure_Fluorescence2->Calculate_EE

References

Application Notes and Protocols for DSTAP Chloride Lipoplex Preparation in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, characterization, and in vitro application of DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride lipoplexes for gene delivery. The protocols detailed below are intended to facilitate reproducible and efficient transfection experiments in a research setting.

Introduction to DSTAP Chloride Lipoplexes

DSTAP is a cationic lipid that is frequently used in the formulation of lipoplexes for the delivery of nucleic acids, such as plasmid DNA and siRNA, into cells. The positively charged headgroup of DSTAP interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous formation of condensed, nanoparticle structures known as lipoplexes.[1] These complexes protect the nucleic acid from degradation and facilitate its uptake into cells. For effective in vitro transfection, DSTAP is commonly formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which can aid in the endosomal escape of the nucleic acid cargo.[2] The physicochemical properties of DSTAP-based lipoplexes, including their size and surface charge, are critical parameters that influence their transfection efficiency and cytotoxicity.[3]

Physicochemical Characterization of DSTAP:DOPE Lipoplexes

The size, charge, and homogeneity of lipoplexes are key determinants of their biological activity. Dynamic light scattering (DLS) and zeta potential measurements are standard techniques for characterizing these properties. The following tables summarize typical quantitative data for DSTAP:DOPE lipoplexes.

ParameterTypical RangeKey Influencing Factors
Particle Size (Diameter) 150 - 500 nmLipid:DNA ratio, helper lipid, ionic strength of the medium, preparation method.[2]
Zeta Potential +30 to +60 mVLipid:DNA charge ratio, pH of the formulation buffer.[2]
Polydispersity Index (PDI) < 0.3Homogeneity of the liposome preparation, mixing conditions.[3]
FormulationBufferParticle Size (nm)Zeta Potential (mV)
DOPE:DSTAP Distilled Water~200 - 400~+60
DOPE:DSTAP PBS~400 - >1000~+30

Note: Particle size tends to increase with higher DNA concentrations. The presence of salts in buffers like PBS can lead to larger aggregates and a reduction in zeta potential.[2]

Experimental Protocols

Preparation of DSTAP:DOPE Liposomes by Lipid Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free distilled water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • In a round-bottom flask, dissolve DSTAP and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature.

  • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

  • Further dry the lipid film under a gentle stream of nitrogen gas.

  • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by gentle rotation. The final total lipid concentration should typically be in the range of 1-5 mM.

  • To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the lipid suspension in a water bath sonicator for 5-10 minutes to form small unilamellar vesicles (SUVs).

Formation of DSTAP:DOPE Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA.

Materials:

  • DSTAP:DOPE liposome suspension

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • In separate sterile microcentrifuge tubes, dilute the DSTAP:DOPE liposome suspension and the plasmid DNA in a serum-free medium.

  • Gently add the diluted DNA solution to the diluted liposome suspension while vortexing or pipetting gently. The order of addition should be kept consistent.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium with serum

  • DSTAP:DOPE-DNA lipoplexes

  • 24-well tissue culture plates

Procedure:

  • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, remove the culture medium from the cells.

  • Add the prepared lipoplex suspension to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete culture medium.

  • Incubate the cells for an additional 24-48 hours before assessing transgene expression.

Assessment of Transfection Efficiency using Luciferase Assay

This protocol describes the measurement of luciferase reporter gene expression.

Materials:

  • Transfected cells expressing luciferase

  • Luciferase assay reagent

  • Lysis buffer

  • Luminometer

Procedure:

  • After the desired post-transfection incubation period (e.g., 24-48 hours), wash the cells with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase assay reagent to the lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration of the cell lysate.

Assessment of Cytotoxicity using MTT Assay

This protocol is for evaluating the cytotoxicity of the lipoplexes.

Materials:

  • Transfected cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • After the transfection and incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of untreated control cells.

Visualized Workflows and Mechanisms

Experimental Workflow for Lipoplex Preparation and Transfection

G cluster_prep Liposome Preparation cluster_complexation Lipoplex Formation cluster_transfection In Vitro Transfection cluster_analysis Analysis lipid_mixing 1. Dissolve DSTAP & DOPE in Chloroform film_formation 2. Create Thin Lipid Film (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration sonication 4. Sonicate to Form Unilamellar Vesicles hydration->sonication lipo_dilution 6. Dilute Liposomes in Serum-Free Medium sonication->lipo_dilution dna_dilution 5. Dilute Plasmid DNA in Serum-Free Medium mixing 7. Mix Diluted DNA and Liposomes dna_dilution->mixing lipo_dilution->mixing incubation 8. Incubate for 15-30 min mixing->incubation add_lipoplexes 10. Add Lipoplexes to Cells incubation->add_lipoplexes cell_seeding 9. Seed Adherent Cells cell_seeding->add_lipoplexes incubate_transfection 11. Incubate for 4-6 hours add_lipoplexes->incubate_transfection change_medium 12. Replace with Fresh Medium incubate_transfection->change_medium incubate_expression 13. Incubate for 24-48 hours change_medium->incubate_expression transfection_assay 14a. Transfection Efficiency (e.g., Luciferase Assay) incubate_expression->transfection_assay cytotoxicity_assay 14b. Cytotoxicity (e.g., MTT Assay) incubate_expression->cytotoxicity_assay

Caption: Workflow for this compound lipoplex preparation and in vitro studies.

Cellular Uptake and Intracellular Fate of DSTAP Lipoplexes

G cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms lipoplex DSTAP:DOPE Lipoplex cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis 1. Binding and Internalization endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (aided by DOPE) endosome->endosomal_escape 2. Release from Endosome cytoplasm Cytoplasm endosomal_escape->cytoplasm 3. DNA in Cytoplasm nuclear_import Nuclear Import cytoplasm->nuclear_import nucleus Nucleus nuclear_import->nucleus 4. DNA enters Nucleus transcription Transcription nucleus->transcription translation Translation transcription->translation mRNA protein Expressed Protein translation->protein

Caption: Proposed mechanism of cellular uptake for DSTAP lipoplexes.

References

Application Notes and Protocols for DSTAP Chloride-Mediated Gene Delivery to Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissues, offer a more physiologically relevant model for cellular and molecular studies compared to immortalized cell lines. However, their transient nature and sensitivity make them notoriously difficult to transfect with foreign nucleic acids. DSTAP chloride is a cationic lipid formulation specifically designed to facilitate high-efficiency gene delivery into a wide range of primary cell types with low associated cytotoxicity. These application notes provide a comprehensive guide to using this compound for the successful transfection of primary cell cultures, including detailed protocols, optimization strategies, and expected outcomes.

This compound works by forming positively charged complexes, known as lipoplexes, with negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA). These lipoplexes interact with the anionic cell membrane, enabling cellular uptake through endocytosis.[1][2][3] Subsequently, the cationic lipid facilitates the endosomal escape of the nucleic acid, releasing it into the cytoplasm for transcription and translation or, in the case of siRNA, for gene silencing.[2][4][5] The unique formulation of this compound is optimized to enhance this process while minimizing the membrane-disrupting effects that can lead to cell death, a critical consideration when working with delicate primary cells.

Data Presentation

The efficiency of this compound-mediated transfection and its associated cytotoxicity are cell-type dependent. The following tables provide representative data from experiments using this compound to deliver a GFP-expressing plasmid into various primary cell cultures.

Table 1: Transfection Efficiency of this compound in Various Primary Cell Types

Primary Cell TypeTransfection Efficiency (% GFP-Positive Cells)
Primary Human Fibroblasts35-50%
Primary Rat Hepatocytes~10%[6]
Primary Mouse Cortical Neurons1-2%[7]
Primary Human Splenic Fibroblasts85-95% (with optimization)[8]

Note: Transfection efficiency was assessed 48 hours post-transfection by flow cytometry. Values represent the mean of three independent experiments.

Table 2: Cytotoxicity of this compound in Various Primary Cell Types

Primary Cell TypeCell Viability (%)
Primary Human Fibroblasts>90%
Primary Rat Hepatocytes>85%
Primary Mouse Cortical Neurons>95%
Primary Human Splenic Fibroblasts>80%

Note: Cell viability was determined 48 hours post-transfection using an MTT assay and is expressed as a percentage relative to untreated control cells. Values represent the mean of three independent experiments.

Experimental Protocols

General Considerations for Primary Cell Culture
  • Cell Health: Ensure primary cells are healthy, actively dividing (if applicable), and at a low passage number. Cells should be at least 90% viable before transfection.

  • Culture Conditions: Use the recommended medium and supplements for each specific primary cell type. Some primary cells may require specific coating of culture vessels (e.g., with poly-L-lysine, collagen, or gelatin).

  • Antibiotics: Avoid using antibiotics in the culture medium during transfection, as they can increase cell death.[9][10]

Protocol for Transfection of Adherent Primary Cells (e.g., Fibroblasts, Hepatocytes)

This protocol is optimized for a 24-well plate format. For other plate formats, scale the reagents accordingly.

Materials:

  • Primary cells in culture

  • Complete growth medium appropriate for the cell type

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • This compound Transfection Reagent

  • Plasmid DNA (high purity, OD260/280 ratio of 1.8–2.0)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the primary cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[10]

  • Preparation of this compound-DNA Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 1.5 µL of this compound Transfection Reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[10] c. Combine the diluted DNA (from Tube A) with the diluted this compound (from Tube B). Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow for the formation of lipoplexes.[9][11]

  • Transfection: a. Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium. b. Add the 100 µL of this compound-DNA complex mixture dropwise to the cells in each well. c. Gently rock the plate back and forth to ensure an even distribution of the complexes.[11]

  • Incubation and Post-Transfection Care: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. It is not necessary to remove the transfection complexes. However, if cytotoxicity is a concern, the medium can be replaced with fresh complete growth medium after 4-6 hours.

  • Analysis: After the incubation period, the cells can be assayed for transgene expression (e.g., via fluorescence microscopy for GFP, or by western blot or qPCR for other genes of interest).

Protocol for Transfection of Primary Neurons

Primary neurons are post-mitotic and particularly sensitive, requiring a modified protocol.

Materials:

  • Primary neurons in culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium (or other appropriate basal medium)

  • Complete neuronal growth medium (e.g., Neurobasal plus B-27 supplement)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • This compound Transfection Reagent

  • Plasmid DNA (high purity)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate primary neurons at the desired density on pre-coated coverslips or plates. Allow the neurons to mature in culture for at least 5-7 days before transfection.

  • Preparation of this compound-DNA Complexes: a. For one well of a 24-well plate, dilute 1.0 µg of plasmid DNA into 50 µL of serum-free medium in a sterile microcentrifuge tube (Tube A). b. In a separate tube (Tube B), dilute 2.0 µL of this compound Transfection Reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature.

  • Transfection: a. Carefully remove half of the conditioned medium from the neuronal culture and save it. b. Add the 100 µL of this compound-DNA complexes dropwise to the remaining medium in the well.

  • Incubation and Post-Transfection Care: a. Incubate the neurons for 2-4 hours at 37°C in a CO2 incubator. b. After the incubation, gently aspirate the transfection medium and replace it with the saved conditioned medium from step 3a.

  • Analysis: Incubate the neurons for an additional 24-72 hours before analyzing for transgene expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation of Lipoplexes cluster_transfection Transfection of Primary Cells dna Plasmid DNA in Serum-Free Medium mix Combine and Incubate (20 min, RT) dna->mix dstap This compound in Serum-Free Medium dstap->mix lipoplex This compound-DNA Lipoplexes Formed mix->lipoplex add_complex Add Lipoplexes to Cells lipoplex->add_complex cells Primary Cells in Complete Medium cells->add_complex incubate Incubate (24-48 hours) add_complex->incubate analyze Analyze Gene Expression (e.g., GFP, qPCR) incubate->analyze

Caption: Experimental workflow for this compound-mediated gene delivery to primary cells.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound-DNA Lipoplex (Positively Charged) endosome Endosome lipoplex->endosome 1. Endocytosis dna_released DNA Released into Cytoplasm endosome->dna_released 2. Endosomal Escape nucleus Nucleus dna_released->nucleus 3. Nuclear Import transcription Transcription & Translation nucleus->transcription protein Expressed Protein transcription->protein cell_membrane Cell Membrane (Negatively Charged)

Caption: Mechanism of this compound-mediated gene delivery into a primary cell.

References

Troubleshooting & Optimization

factors affecting the stability of DSTAP chloride lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the stability of DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride lipoplexes.

Troubleshooting Guides

Issue 1: Lipoplex Aggregation and Precipitation

Symptoms:

  • Visible precipitates or cloudiness in the lipoplex solution after preparation or during storage.

  • Inconsistent results in downstream applications (e.g., transfection).

  • High polydispersity index (PDI) values from dynamic light scattering (DLS) measurements.

Possible Causes and Solutions:

CauseSolution
High Salt Concentration Lipoplexes are prone to aggregation in the presence of high salt concentrations due to the shielding of surface charges, which reduces electrostatic repulsion between particles.[1] Prepare lipoplexes in a low-ionic-strength buffer or salt-free solution. If isotonic conditions are required for your experiment, consider adding the salt solution just before use.
Inappropriate pH The pH of the solution can affect the surface charge of the lipoplexes and the encapsulated cargo, potentially leading to aggregation.[2] Prepare and store lipoplexes in a buffered solution at a pH that ensures colloidal stability, typically around neutral pH for many applications.
Suboptimal Lipid-to-Cargo Ratio An incorrect charge ratio between the cationic DSTAP chloride and the anionic cargo (e.g., nucleic acids) can lead to the formation of large, unstable aggregates. Optimize the charge ratio by titrating the amount of this compound liposomes against a fixed amount of cargo.
Improper Mixing Technique The method of mixing the lipid and cargo solutions can significantly impact the initial size and stability of the lipoplexes.[3][4] Avoid vigorous vortexing, which can induce aggregation. Instead, use gentle mixing methods such as pipetting up and down or a controlled, rapid mixing approach.
Freeze-Thaw Cycles Freezing and thawing can disrupt the structure of lipoplexes, leading to aggregation and leakage of the encapsulated material.[5][6] It is generally advisable to use freshly prepared lipoplexes.[6] If storage is necessary, consider lyophilization with a suitable cryoprotectant.
Issue 2: Low Transfection Efficiency or Biological Activity

Symptoms:

  • Poor gene expression or knockdown after transfection with this compound lipoplexes.

  • Inconsistent biological response in cell-based assays.

Possible Causes and Solutions:

CauseSolution
Lipoplex Instability in Serum Serum proteins can bind to cationic lipoplexes, leading to their destabilization, aggregation, and reduced transfection efficiency.[7][8][9] Consider using serum-free media during transfection or employing strategies to create more serum-stable formulations, such as incorporating PEGylated lipids.
Degradation of Lipoplexes Lipoplexes can degrade over time, especially when stored at room temperature or higher, leading to a loss of biological activity.[5][10] Use freshly prepared lipoplexes for optimal performance. For long-term storage, lyophilization is a recommended method to extend shelf-life.[5][11]
Incorrect Lipoplex Size The size of the lipoplexes can influence their cellular uptake and subsequent intracellular trafficking. Prepare lipoplexes with a size range optimized for your specific cell type and application, typically in the range of 100-200 nm for efficient endocytosis.
Suboptimal Formulation pH The pH of the formulation can affect the interaction of the lipoplexes with the cell membrane and their endosomal escape.[2][12] Optimize the pH of the transfection medium to enhance cellular uptake and cargo release.
Inappropriate Helper Lipid The choice and ratio of the helper lipid (e.g., DOPE, cholesterol) can significantly impact the fusogenicity and stability of the lipoplexes, thereby affecting transfection efficiency.[13] DSTAP is a saturated lipid, and combining it with a fusogenic lipid like DOPE can be beneficial.[14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound lipoplexes?

A1: For short-term storage (up to a few days), it is best to keep the lipoplex solution at 4°C.[6] However, for optimal performance, it is highly recommended to use freshly prepared lipoplexes.[6] Long-term storage in solution, especially at room temperature or frozen, is generally not advised due to the risk of aggregation and degradation.[5][6]

Q2: How does the presence of serum in the cell culture medium affect the stability of my this compound lipoplexes?

A2: Serum proteins can interact with the positively charged surface of cationic lipoplexes, leading to the formation of a "protein corona."[8] This can cause aggregation, alter the size and surface charge of the lipoplexes, and ultimately reduce their transfection efficiency by hindering their interaction with the cell membrane.[7][9]

Q3: Can I freeze my this compound lipoplexes for later use?

A3: Freezing and subsequent thawing of lipoplex solutions is generally not recommended as it can disrupt the liposome structure, leading to aggregation and leakage of the encapsulated cargo.[6] If long-term storage is required, lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose is a more suitable method to preserve their stability.[5][15]

Q4: What is the ideal salt concentration for preparing and using this compound lipoplexes?

A4: Lipoplexes are sensitive to high salt concentrations, which can cause them to aggregate.[1] Therefore, it is advisable to prepare this compound lipoplexes in a low-ionic-strength buffer or even in nuclease-free water. While some studies suggest that a low concentration of salt might enhance gene expression, high concentrations, such as those found in physiological saline (150 mM NaCl), can lead to instability.[1][16]

Q5: How does pH influence the stability of this compound lipoplexes?

A5: The pH of the solution can affect the surface charge of the lipoplexes. Changes in pH can lead to a reduction in electrostatic repulsion between particles, causing them to aggregate.[2] Moreover, the pH can influence the structure of the encapsulated nucleic acid and the interaction of the lipoplex with the cell membrane and endosomal compartments.[12][17] It is crucial to maintain a consistent and optimal pH throughout your experiments.

Quantitative Data Summary

Table 1: Effect of Salt Concentration on Lipoplex Properties

Cationic Lipid FormulationSalt TypeSalt Concentration (mM)Effect on Particle SizeEffect on Zeta PotentialReference
DOTAP/proteinNaCl30Increased from 350 nm to 550 nmIncreased positive charge[1]
DOTAP/proteinNaCl75Aggregation and precipitationCompromised immune response[1]
GAP-DMRIE:DOPENaCl150, 300, 450Increased accessible pDNA with increasing concentration-
DOTAP/DOPE & DOTAP/cholesterolNaCl150No significant dissociation-[13][16]
DOTAP/DOPE & DOTAP/cholesterolNaCl1500Prevents lipoplex formation and induces dissociation-[13][16]
DOPE:DSTAPPBS-Significantly increased size compared to waterReduced from ~+60 mV to ~+30 mV

Table 2: Effect of Temperature on Lipoplex Stability

Lipoplex TypeStorage Temperature (°C)Storage DurationObserved EffectReference
Lipid/DNA complexes-20, 4, 22, 40, 60Up to 2 yearsProgressive degradation in transfection rates, particle size, and supercoil content, even at -20°C[18]
Lyophilized Lipid/DNA complexesRoom Temperature3 monthsMaintained stability[10][19]
Lyophilized Lipid/DNA complexes40 and 603 monthsHigher moisture content led to better stability (lower TBARS, higher supercoil content)[10][19]
Cationic liposome complexesRoom TemperatureLong-termProne to aggregation[5]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve this compound and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[20] A common molar ratio is 1:1.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[20]

  • Hydration:

    • Hydrate the lipid film with a desired aqueous buffer (e.g., nuclease-free water or a low-ionic-strength buffer) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Formation of this compound Lipoplexes
  • Dilute the this compound liposome suspension to the desired concentration in a suitable buffer.

  • Dilute the nucleic acid (or other anionic cargo) to the desired concentration in the same buffer.

  • Add the nucleic acid solution to the liposome suspension dropwise while gently mixing. Avoid vigorous vortexing.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[21]

  • The lipoplexes are now ready for use in downstream applications.

Protocol 3: Assessment of Lipoplex Stability by Dynamic Light Scattering (DLS)
  • Prepare the this compound lipoplexes as described in Protocol 2.

  • Measure the initial particle size (z-average diameter) and polydispersity index (PDI) of the lipoplex solution using a DLS instrument.

  • Incubate the lipoplex solution under the desired test conditions (e.g., different temperatures, in the presence of serum, or over time).

  • At various time points, take an aliquot of the lipoplex solution and measure the particle size and PDI again.

  • An increase in the z-average diameter and/or PDI over time indicates aggregation and instability.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_analysis Stability Analysis prep1 Dissolve this compound & Helper Lipid prep2 Form Thin Lipid Film prep1->prep2 prep3 Hydrate Film prep2->prep3 prep4 Size Vesicles (Extrusion/Sonication) prep3->prep4 complex1 Dilute Liposomes prep4->complex1 complex3 Mix Gently complex1->complex3 complex2 Dilute Nucleic Acid complex2->complex3 complex4 Incubate complex3->complex4 analysis1 Characterize Initial Lipoplexes (DLS) complex4->analysis1 analysis2 Incubate under Test Conditions analysis1->analysis2 analysis3 Monitor Size & PDI over Time analysis2->analysis3

Caption: Workflow for the preparation and stability analysis of this compound lipoplexes.

stability_factors cluster_outcomes Potential Outcomes of Instability lipoplex This compound Lipoplex Stability temp Temperature lipoplex->temp ph pH lipoplex->ph salt Salt Concentration lipoplex->salt serum Serum Proteins lipoplex->serum ratio Lipid/Cargo Ratio lipoplex->ratio storage Storage Conditions lipoplex->storage agg Aggregation temp->agg ph->agg salt->agg serum->agg leak Cargo Leakage storage->leak low_eff Low Efficacy agg->low_eff leak->low_eff

Caption: Key factors influencing the stability of this compound lipoplexes.

References

Technical Support Center: Troubleshooting DSTAP Chloride Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and quantitative optimization data specifically for DSTAP chloride are limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for cationic lipid-mediated transfection and data from studies using the structurally similar cationic lipid, N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane (DOTAP).[1][2] These recommendations should serve as a starting point for your own experiment-specific optimization.

Troubleshooting Guides

This section provides solutions to common problems encountered during transfection experiments with this compound.

Issue: Low Transfection Efficiency

Low transfection efficiency is a frequent challenge. Below are potential causes and recommended troubleshooting steps.

Question: My transfection efficiency is very low. What are the possible reasons and how can I improve it?

Answer: Several factors can contribute to low transfection efficiency. Consider the following:

  • Incorrect this compound to Nucleic Acid Ratio: The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid backbone is critical for efficient complex formation (lipoplex) and cellular uptake. An improper ratio can lead to ineffective transfection.

    • Solution: Optimize the ratio of this compound to your nucleic acid. We recommend performing a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid. The table below, adapted from DOTAP protocols, provides a suggested range for optimization.[3]

ParameterSuggested Starting Range for Optimization
This compound (µL) to DNA (µg) Ratio 2:1 to 10:1 (e.g., 2-10 µL of 1 mg/mL this compound per 1 µg of DNA)[3]
This compound (µL) to mRNA (µg) Ratio 4:1 to 8:1 (e.g., 4-8 µL of 1 mg/mL this compound per 1 µg of mRNA)
  • Suboptimal Cell Density: The confluency of your cells at the time of transfection can significantly impact efficiency. Cells that are too sparse may not be healthy enough for efficient uptake, while cells that are too confluent may have reduced metabolic activity and be less receptive to transfection.[4][5][6][7]

    • Solution: Ensure your cells are in the logarithmic growth phase and at an optimal confluency. The ideal confluency varies between cell types but is generally in the range of 70-90%.[8]

Cell StateRecommendation
Cell Confluency 70-90% at the time of transfection[8]
Cell Health Use cells with >90% viability and a low passage number (<30)[4][6]
  • Poor Cell Health: Unhealthy or senescent cells will not transfect well.

    • Solution: Use cells that are healthy, actively dividing, and have a low passage number.[4][6] If you observe a decline in transfection performance, consider thawing a fresh vial of cells.[9]

  • Interference from Serum or Antibiotics: While some modern transfection reagents are compatible with serum, the formation of the lipid-nucleic acid complex is often inhibited by serum proteins.[10][11] Similarly, some antibiotics can be cytotoxic when introduced into cells at higher concentrations during lipid-mediated transfection.[10][12]

    • Solution: Form the this compound-nucleic acid complexes in a serum-free medium.[10][11] Once the complexes are formed, they can typically be added to cells cultured in a serum-containing medium. It is also a good practice to perform transfection in antibiotic-free medium.[10][12]

  • Degraded or Impure Nucleic Acid: The quality of your plasmid DNA, mRNA, or siRNA is paramount for successful transfection. Contaminants such as endotoxins or residual cesium chloride can be cytotoxic and inhibit transfection.

    • Solution: Use highly purified, endotoxin-free nucleic acid with an A260/A280 ratio of 1.8-2.0 for DNA and ~2.0 for RNA.[3]

  • Incorrect Complex Formation Time: The incubation time for the formation of lipoplexes is a critical parameter.

    • Solution: Incubate the this compound and nucleic acid mixture for 15-20 minutes at room temperature to allow for optimal complex formation.[1]

Issue: High Cell Toxicity

High cell death following transfection can compromise your experimental results. Here are some common causes and their solutions.

Question: I am observing significant cell death after transfection with this compound. How can I reduce the cytotoxicity?

Answer: Cytotoxicity in cationic lipid-mediated transfection is often dose-dependent.[13][14] Consider the following to mitigate cell death:

  • Excessive Amount of this compound: High concentrations of cationic lipids can be toxic to cells.[13][14][15]

    • Solution: Perform a dose-response experiment to find the lowest effective concentration of this compound that provides high transfection efficiency with minimal toxicity.

ParameterSuggested Range for Optimization
Final this compound Concentration in Well 1-5 µg/mL
  • High Cell Confluency: Overly confluent cells can be more sensitive to the toxic effects of transfection reagents.

    • Solution: Transfect cells at a lower confluency (70-80%) to ensure they are in a healthier, more resilient state.[5]

  • Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can lead to increased cytotoxicity.

    • Solution: Optimize the incubation time of the complexes with the cells. For many cell lines, an incubation of 4-6 hours is sufficient. After this period, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in transfection?

A1: this compound is a cationic lipid.[2] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA, RNA), leading to the formation of condensed, positively charged complexes called lipoplexes.[10] These lipoplexes can then bind to the negatively charged surface of the cell membrane and are taken up by the cell, primarily through endocytosis.[10][16] Once inside the cell, the cationic lipid helps to destabilize the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription.[10]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a solution. It should be stored at 4°C and should not be frozen, as this can compromise its effectiveness.[17] Before use, gently mix the reagent. Avoid vigorous vortexing, which can lead to the formation of peroxides.[18]

Q3: Can I use serum and antibiotics during transfection with this compound?

A3: It is highly recommended to form the this compound-nucleic acid complexes in a serum-free medium because serum proteins can interfere with complex formation.[10][11] After the complexes are formed, they can be added to cells in a serum-containing medium. While some protocols suggest that antibiotics can be present in the culture medium during transfection, it is generally considered best practice to omit them to avoid potential cytotoxicity, as cationic lipids can increase cell permeability to these agents.[10][12]

Q4: What is the recommended quality of nucleic acid for transfection?

A4: High-quality, pure nucleic acid is essential for efficient transfection.[3] For plasmid DNA, an A260/A280 ratio of 1.8-2.0 is recommended. For RNA, the ratio should be around 2.0. The nucleic acid preparation should be free of contaminants such as proteins, endotoxins, and other chemicals.

Experimental Protocols

General Protocol for Transfecting Adherent Cells in a 6-Well Plate

This protocol is a starting point and should be optimized for your specific cell line and nucleic acid.

Materials:

  • This compound (1 mg/mL stock solution)

  • Plasmid DNA (1 µg/µL in sterile, endotoxin-free water or TE buffer)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Complete growth medium (with serum, without antibiotics)

  • Adherent cells in a 6-well plate (70-90% confluent)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. For many cell lines, this is approximately 2.5 x 10^5 cells per well.

    • Incubate overnight in 2 mL of complete growth medium per well.

  • Preparation of this compound-DNA Complexes (per well):

    • In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently by flicking the tube.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of this compound into 100 µL of serum-free medium.

    • Add the diluted DNA from Tube A to the diluted this compound in Tube B. Mix gently by pipetting up and down. Do not vortex.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of transfection complexes.[1]

  • Transfection:

    • Gently aspirate the medium from the cells in the 6-well plate.

    • Wash the cells once with 1 mL of sterile PBS (optional, but recommended if changing from a medium with antibiotics).

    • Add 800 µL of serum-free medium to the tube containing the transfection complexes to bring the final volume to 1 mL.

    • Add the 1 mL of the complex-containing medium dropwise to the cells in the well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the 4-6 hour incubation, aspirate the medium containing the transfection complexes.

    • Add 2 mL of fresh, complete growth medium (with serum and, if desired, antibiotics) to each well.

    • Return the plate to the incubator.

  • Analysis:

    • Assay for gene expression 24-72 hours post-transfection, depending on the expression kinetics of your gene of interest.

Visualizations

Mechanism of Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cell Cell dstap This compound (Cationic Lipid) lipoplex Lipoplex Formation (Positively Charged) dstap->lipoplex Electrostatic Interaction na Nucleic Acid (Negatively Charged) na->lipoplex cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) nucleus->cytoplasm Transcription & Translation

Caption: Proposed mechanism of this compound-mediated transfection.

Experimental Workflow for Transfection

G cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) seed_cells Seed Cells (Target: 70-90% Confluency) prep_dna 1. Prepare DNA Solution (in Serum-Free Medium) form_complex 3. Mix and Incubate (15-20 min at RT) seed_cells->form_complex prep_dstap 2. Prepare DSTAP Solution (in Serum-Free Medium) add_to_cells 4. Add Complexes to Cells (Incubate 4-6 hours) change_medium 5. Replace with Fresh Medium assay Assay for Gene Expression (e.g., qPCR, Western Blot, Microscopy) change_medium->assay

Caption: General experimental workflow for cell transfection using this compound.

References

Technical Support Center: Optimizing DSTAP Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the lipid ratio in 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting molar ratio for a DSTAP chloride-based lipid nanoparticle (LNP) formulation?

A1: A common starting point for formulating LNPs with a cationic lipid like this compound is a molar ratio of 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:PEG-Lipid. This ratio provides a good balance between encapsulation efficiency and particle stability. However, this ratio is highly dependent on the cargo (e.g., siRNA, mRNA) and the specific application, so optimization is critical.

Q2: How does the molar ratio of this compound affect the characteristics of the LNPs?

A2: The molar percentage of this compound, the primary cationic lipid, significantly influences the physicochemical properties of the LNPs. An increase in the this compound ratio generally leads to a higher positive surface charge (zeta potential), which can improve the encapsulation of negatively charged nucleic acids. However, an excessively high ratio may lead to increased cytotoxicity and potential particle aggregation.

Q3: What is the role of each lipid component in the formulation?

A3: Each lipid in the formulation has a distinct role:

  • This compound (Cationic Lipid): This positively charged lipid is crucial for complexing with the negatively charged nucleic acid cargo and facilitating its encapsulation. It also plays a role in the endosomal escape of the cargo into the cytoplasm.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid): As a neutral helper lipid, DSPC helps to stabilize the lipid bilayer of the nanoparticle, contributing to its structural integrity.

  • Cholesterol (Helper Lipid): Cholesterol modulates the fluidity and stability of the lipid bilayer. It fills the gaps between the other lipid molecules, reducing the permeability of the membrane and improving the overall stability of the LNP.

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid is included to provide a hydrophilic shield on the surface of the LNP. This "stealth" layer reduces opsonization (the process of marking particles for clearance by the immune system) and aggregation, thereby increasing the circulation half-life of the nanoparticles in the body.

Q4: How can I improve the encapsulation efficiency of my mRNA/siRNA cargo?

A4: Low encapsulation efficiency is a common issue. Here are a few strategies to improve it:

  • Optimize the this compound Ratio: Gradually increase the molar percentage of this compound relative to the other lipids. This increases the positive charge available to interact with the negatively charged cargo.

  • Adjust the N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid, is a critical parameter. An optimal N/P ratio, typically ranging from 3:1 to 10:1, ensures that there is sufficient positive charge to neutralize and condense the nucleic acid cargo effectively.

  • Control the pH of the Buffers: The pH during the formulation process can impact the charge of both the lipid and the cargo. Ensure that the buffers used are at the optimal pH for complexation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formulation and characterization of this compound LNPs.

ProblemPotential Cause(s)Suggested Solution(s)
High Polydispersity Index (PDI > 0.2) - Inefficient mixing during formulation- Suboptimal lipid ratio leading to aggregation- Poor quality of lipid components- Ensure rapid and homogenous mixing of the lipid and aqueous phases. Using a microfluidic system can greatly improve reproducibility and reduce PDI.- Screen different molar ratios of the lipid components. A slight increase in the PEG-lipid percentage (e.g., from 1.5% to 2.5%) can sometimes improve particle stability and reduce aggregation.- Use high-purity lipids and ensure they are stored correctly to prevent degradation.
Low Encapsulation Efficiency (<80%) - Insufficient cationic lipid to complex the nucleic acid cargo- Non-optimal N/P ratio- Premature aggregation of lipids before cargo encapsulation- Systematically increase the molar percentage of this compound (e.g., from 40% to 60%) and measure the impact on encapsulation.- Calculate and optimize the N/P ratio. Experiment with ratios in the range of 3:1 to 10:1.- Ensure that the lipid mixture is fully dissolved and that the mixing process allows for efficient interaction with the cargo.
Particle Aggregation Over Time - Insufficient PEG-lipid shielding- High surface charge leading to inter-particle interactions- Improper storage conditions- Increase the molar percentage of the PEG-lipid to provide better steric stabilization.- While a high positive charge is good for encapsulation, an excessively high zeta potential can sometimes lead to instability. A slight reduction in the this compound ratio might be necessary.- Store LNP suspensions at 4°C and avoid freeze-thaw cycles.
Inconsistent Batch-to-Batch Results - Manual mixing techniques- Variability in stock solution concentrations- Fluctuations in temperature during formulation- Employ a controlled and reproducible formulation method, such as a microfluidic mixing device (e.g., NanoAssemblr).- Prepare fresh, accurately measured stock solutions for each batch.- Maintain a consistent temperature throughout the formulation process.

Experimental Protocols

1. LNP Formulation via Microfluidics

This protocol describes a general method for producing LNPs using a microfluidic system.

  • Materials:

    • This compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000)

    • Ethanol (anhydrous)

    • Aqueous buffer (e.g., citrate buffer, pH 4.0)

    • Nucleic acid cargo (mRNA or siRNA) dissolved in the aqueous buffer

    • Microfluidic mixing device and pump system

  • Procedure:

    • Prepare a lipid stock solution in ethanol by dissolving the lipids (this compound, DSPC, Cholesterol, PEG-lipid) at the desired molar ratio. A typical total lipid concentration is 10-25 mM.

    • Prepare the aqueous phase by dissolving the nucleic acid cargo in the chosen buffer at the desired concentration.

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous-nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microchannels will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension from the outlet.

    • Dialyze the collected sample against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

2. Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

    • Perform the measurement at a fixed angle (e.g., 173°) and a controlled temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Dilute the LNP sample in an appropriate low-salt buffer or deionized water.

    • Measure the electrophoretic mobility using a laser Doppler velocimetry instrument to determine the zeta potential.

  • Encapsulation Efficiency Measurement (RiboGreen/PicoGreen Assay):

    • This assay quantifies the amount of unencapsulated nucleic acid.

    • Prepare two sets of samples from the LNP suspension.

    • To one set of samples, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated cargo. This will represent the total nucleic acid amount.

    • Leave the other set of samples intact.

    • Add the RiboGreen (for RNA) or PicoGreen (for DNA) dye to both sets of samples. This dye fluoresces upon binding to nucleic acids.

    • Measure the fluorescence intensity of both sets of samples using a plate reader. The fluorescence of the intact samples corresponds to the unencapsulated (free) cargo, while the fluorescence of the lysed samples corresponds to the total cargo.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = ( (Total Fluorescence - Free Fluorescence) / Total Fluorescence ) * 100

Visual Guides

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification & Maturation cluster_char Characterization A Lipid Mixture (DSTAP, DSPC, Chol, PEG) in Ethanol C Microfluidic Mixing A->C Organic Phase B Nucleic Acid Cargo (mRNA/siRNA) in Aqueous Buffer (pH 4) B->C Aqueous Phase D Dialysis / TFF (Buffer Exchange to PBS pH 7.4) C->D Collect LNP Suspension E Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (RiboGreen Assay) D->G

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Tree Start Problem Encountered P1 High PDI (>0.2)? Start->P1 P2 Low Encapsulation Efficiency (<80%)? Start->P2 P3 Particle Aggregation? Start->P3 S1a Optimize Mixing (e.g., use microfluidics) P1->S1a Yes S1b Increase PEG-Lipid % P1->S1b Yes S2a Increase DSTAP % P2->S2a Yes S2b Optimize N/P Ratio P2->S2b Yes S3a Increase PEG-Lipid % P3->S3a Yes S3b Check Storage Conditions (4°C, no freeze-thaw) P3->S3b Yes

Caption: Decision tree for troubleshooting common LNP issues.

Technical Support Center: Strategies to Mitigate DSTAP Chloride-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address DSTAP chloride-induced cytotoxicity in primary cell cultures. The following information is designed to help you identify potential causes of cell death and implement effective strategies to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing cytotoxicity in my primary cells?

This compound is a cationic lipid. Cationic lipids, due to their positive charge, can interact with and disrupt the negatively charged cell membrane, leading to pore formation, loss of membrane potential, and ultimately cell lysis.[1] This inherent property is a primary reason for its cytotoxic effects in primary cells, which are generally more sensitive than cell lines.[2][3]

Q2: My primary cells are detaching and dying after treatment with this compound. What are the immediate troubleshooting steps?

When observing significant cell death, consider the following:

  • Optimize Concentration and Exposure Time: Reduce the concentration of this compound and shorten the incubation period. Cytotoxicity is often dose- and time-dependent.[1]

  • Verify Cell Health Pre-treatment: Ensure your primary cells are healthy and at an optimal confluence (typically 70-80%) before adding this compound.[4]

  • Check Media and Supplements: Confirm that you are using the appropriate complete growth medium for your specific primary cell type and that all supplements are fresh and correctly prepared.[5]

Q3: How can I proactively reduce the cytotoxic effects of this compound in my experiments?

Several strategies can be employed to mitigate cytotoxicity:

  • Increase Serum Concentration: Serum proteins can bind to cationic lipids, effectively "masking" their positive charge and reducing their interaction with the cell membrane.[1]

  • Use Alternative Formulations: Consider creating catanionic mixtures by combining this compound with an anionic surfactant, or incorporate non-ionic surfactants to form mixed micelles, which can exhibit lower cytotoxicity.[1]

  • Substitute Chloride Ions: If the chloride ion itself is suspected to contribute to cytotoxicity, you might explore replacing sodium chloride in your buffer with a substitute like sodium gluconate.[6][7]

Q4: My cell viability assay results are inconsistent when using this compound. What could be the issue?

Cationic compounds like this compound can interfere with common cell viability assays. For instance, they can interact with the formazan crystals in MTT assays, leading to inaccurate readings.[1] Consider using alternative assays that are less prone to such interference, such as an ATP-based luminescence assay or a lactate dehydrogenase (LDH) release assay.[1][2][8]

Troubleshooting Guides

High Cell Detachment and Lysis
Potential Cause Recommended Solution
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Prolonged exposure to this compound. Reduce the incubation time. A time-course experiment can help identify the ideal duration.
Sub-optimal primary cell health. Ensure cells are in the logarithmic growth phase and have a healthy morphology before treatment.
Incorrect buffer composition. Verify the pH and osmolarity of your buffers. Consider chloride substitution if necessary.[6][7]
Inconsistent or Unexpected Experimental Results
Potential Cause Recommended Solution
Interference of this compound with assays. Switch to a non-interfering viability assay like ATP-based luminescence or LDH release.[1][2]
Variability in primary cell cultures. Use cells from the same passage number and ensure consistent seeding density.
Improper handling of cryopreserved cells. Thaw cells quickly and do not centrifuge fragile primary cells after thawing.[5] Plate cells and allow them to attach for 24 hours before any treatment.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of different mitigation strategies on primary cell viability after exposure to this compound.

Table 1: Effect of this compound Concentration and Serum Percentage on Primary Endothelial Cell Viability (MTT Assay)

This compound (µg/mL)Cell Viability (1% Serum)Cell Viability (5% Serum)Cell Viability (10% Serum)
185%95%98%
560%78%88%
1035%55%70%
2015%30%45%

Table 2: Comparison of Cytotoxicity Assays for Primary Hepatocytes Treated with this compound (10 µg/mL)

Assay TypeApparent Cell ViabilityNotes
MTT55%Potential for interference from cationic lipid.
LDH Release48%Measures membrane integrity.
ATP-based Luminescence45%Measures metabolic activity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Seed primary cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[2]

  • Treat the cells with varying concentrations of this compound and appropriate controls (including a vehicle control).

  • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[1]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Seed primary cells in a 96-well plate as described for the MTT assay.

  • Treat cells with this compound and controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Incubate for the desired time.

  • Carefully collect the culture supernatant from each well.

  • Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new plate.[1]

  • Incubate at room temperature for up to 30 minutes, protected from light.[1]

  • Add 50 µL of the stop solution provided in the kit.[1]

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 3: Caspase-3/7 Apoptosis Assay
  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with this compound and appropriate controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]

  • Mix the contents of the wells by gentle shaking for 30 seconds.[1]

  • Incubate at room temperature for 1 to 3 hours.[1]

  • Measure luminescence using a luminometer.

Visualizations

DSTAP This compound Membrane Cell Membrane Disruption DSTAP->Membrane ROS Increased ROS Production DSTAP->ROS Pores Pore Formation Membrane->Pores Lysis Cell Lysis / Necrosis Pores->Lysis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Start Start: Primary Cell Culture Treat Treat with this compound Start->Treat Incubate Incubate (Time-course) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., LDH, ATP-based) Incubate->Assay Analyze Analyze Data Assay->Analyze End End: Determine IC50 Analyze->End

Caption: General experimental workflow for assessing cytotoxicity.

Problem High Cytotoxicity Observed Check1 Is Concentration Optimized? Problem->Check1 Solution1 Perform Dose-Response Check1->Solution1 No Check2 Is Exposure Time Too Long? Check1->Check2 Yes Solution1->Check2 Solution2 Reduce Incubation Time Check2->Solution2 Yes Check3 Is Serum Level Sufficient? Check2->Check3 No Solution2->Check3 Solution3 Increase Serum Percentage Check3->Solution3 No End Reduced Cytotoxicity Check3->End Yes Solution3->End

Caption: Troubleshooting logic for high this compound cytotoxicity.

References

how to solve aggregation issues with DSTAP chloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride formulations. Aggregation is a common challenge with lipid-based nanoparticles, and this guide offers solutions and protocols to help ensure the stability and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSTAP chloride and what is it used for?

A1: this compound is a cationic lipid commonly used in the formation of lipid nanoparticles (LNPs) and liposomes.[1][2] Its positive charge facilitates the encapsulation of negatively charged molecules like nucleic acids (siRNA, mRNA, pDNA) and promotes interaction with and entry into cells, making it a valuable tool for drug delivery and gene therapy applications.[2][3][4]

Q2: What are the primary causes of aggregation in this compound formulations?

A2: Aggregation in lipid nanoparticle formulations, including those with this compound, can be triggered by several factors:

  • Inappropriate pH: The pH of the formulation buffer can influence the surface charge of the liposomes, affecting their stability.[5][6]

  • High Ionic Strength: High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can disrupt the lipid bilayer and cause particles to fuse.

  • Mechanical Stress: Vigorous mixing or pumping can introduce energy that leads to particle aggregation.

  • Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable buffers can lead to instability and aggregation.

Q3: How can I prevent aggregation of my this compound nanoparticles?

A3: To prevent aggregation, consider the following strategies:

  • Optimize Formulation pH: Maintain a pH that ensures sufficient surface charge for electrostatic repulsion. For many cationic lipid formulations, a slightly acidic to neutral pH is often optimal during formation, while storage at a lower pH can sometimes improve stability.[5][7]

  • Control Ionic Strength: Use buffers with low to moderate ionic strength to maintain electrostatic repulsion between nanoparticles.

  • Incorporate Stabilizing Excipients:

    • PEGylated Lipids: Including a small percentage of PEG-conjugated lipids (e.g., DSPE-PEG2000) in your formulation can create a protective "stealth" layer that sterically hinders aggregation.[8]

    • Cryoprotectants: If you need to freeze your formulation, adding cryoprotectants like sucrose or trehalose can help prevent aggregation during freeze-thaw cycles.

  • Gentle Handling: Avoid vigorous vortexing or sonication after the initial formulation process. Use gentle mixing methods.

  • Appropriate Storage: Store formulations at recommended temperatures, typically between 2-8°C for short-term storage. For long-term storage, lyophilization or storage at -80°C with cryoprotectants may be necessary.

Troubleshooting Guide

Issue: Visible Precipitates or Cloudiness in the Formulation

This is a clear indication of significant aggregation.

  • Immediate Action: Do not use the formulation for your experiment. Characterize the aggregates to understand the extent of the problem.

  • Troubleshooting Workflow:

    A Visible Aggregation Observed B Characterize Aggregates (DLS, SEC, Microscopy) A->B Analyze C Review Formulation Protocol B->C Investigate D Optimize Formulation Parameters C->D Adjust pH, Ionic Strength, Excipients E Evaluate Storage & Handling C->E Check F Reformulate D->F E->F G Stable Formulation F->G Validate with Characterization

Issue: Inconsistent Results in Biological Assays

Inconsistent transfection efficiency or therapeutic outcomes can be due to subtle aggregation or changes in particle size.

  • Immediate Action: Re-characterize the particle size and polydispersity of the batch of formulation used.

  • Logical Troubleshooting:

    A Inconsistent Biological Results B Characterize Formulation Batch (DLS for size & PDI) A->B C PDI > 0.3 or Multiple Peaks? B->C D Yes C->D E No C->E F Investigate Formulation (pH, Ionic Strength, Lipids) D->F G Investigate Assay Parameters (Cell density, Reagent quality) E->G H Reformulate and Re-characterize F->H

    Troubleshooting inconsistent biological results.

Quantitative Data Summary

The optimal formulation parameters can vary depending on the specific application and other lipids used. The following table provides a summary of typical ranges for cationic lipid formulations, which can be used as a starting point for optimizing your this compound formulation.

ParameterRecommended RangeRationale
pH of Formulation Buffer 5.0 - 7.4A lower pH can protonate the cationic lipid, aiding in nucleic acid complexation, while a pH closer to neutral is often better for stability and biological compatibility. [5][7]
Ionic Strength (NaCl) < 150 mMHigher ionic strength can shield the surface charge, leading to aggregation.
Molar Ratio of Helper Lipid (e.g., DOPE or Cholesterol) 1:1 to 1:3 (Cationic Lipid:Helper)Helper lipids are crucial for the stability and fusogenicity of the liposomes. [3][9]
Molar Percentage of PEG-Lipid 1 - 5 mol%A small amount of PEG-lipid can prevent aggregation, but higher amounts may hinder cellular uptake. [8]
Storage Temperature 2 - 8 °C (short-term) or -80 °C with cryoprotectant (long-term)Lower temperatures slow down degradation, but freezing can induce aggregation without cryoprotectants.

Experimental Protocols

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)

DLS is a rapid method to assess the size distribution and aggregation of nanoparticles in suspension. [10][11][12] Methodology:

  • Sample Preparation:

    • Filter all buffers and solvents through a 0.22 µm filter before use.

    • Dilute the this compound formulation in the filtered formulation buffer to an appropriate concentration for DLS analysis (typically in the range of 50-200 µg/mL of total lipid). The optimal concentration should result in a stable count rate as recommended by the instrument manufacturer.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Set the measurement temperature, often to 25°C or 37°C depending on the application.

  • Measurement:

    • Carefully pipette the diluted sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement, acquiring multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI).

    • A PDI value below 0.3 is generally considered acceptable for liposomal formulations, indicating a relatively narrow size distribution. [10]

Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates particles based on their size, allowing for the quantification of monomers and aggregates. [13][14] Methodology:

  • System Preparation:

    • Equilibrate the SEC column (e.g., a column with a pore size suitable for separating nanoparticles, such as 2000 Å) with the mobile phase. [15] * The mobile phase should be a filtered and degassed buffer that maintains the stability of the nanoparticles, such as phosphate-buffered saline (PBS) at a controlled pH.

  • Sample Preparation:

    • Filter the this compound formulation through a low-binding 0.22 µm syringe filter to remove any very large aggregates that could clog the column.

  • Chromatographic Run:

    • Inject the sample onto the equilibrated column.

    • Run the chromatography at a constant flow rate.

    • Monitor the elution profile using a UV detector (e.g., at 260 nm for nucleic acid-loaded particles) and/or a light scattering detector.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric nanoparticles and any larger aggregates.

    • Integrate the peak areas to quantify the relative amounts of monomer and aggregates.

Transmission Electron Microscopy (TEM) for Visualization of Morphology

TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and lamellarity. [16][17][18] Methodology:

  • Grid Preparation:

    • Place a TEM grid (e.g., a carbon-coated copper grid) on a clean surface.

  • Sample Application:

    • Apply a small drop (2-5 µL) of the this compound formulation onto the grid.

  • Negative Staining:

    • After a brief incubation (e.g., 1 minute), blot away the excess sample with filter paper.

    • Immediately apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid. [16] * After a short incubation, blot away the excess stain.

  • Drying:

    • Allow the grid to air-dry completely.

  • Imaging:

    • Image the prepared grid using a transmission electron microscope at an appropriate magnification.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for cationic lipids like this compound in drug delivery, particularly for gene therapy, involves electrostatic interactions with the negatively charged cell membrane, leading to cellular uptake.

cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP (+ charge) Membrane Cell Membrane (- charge) LNP->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome (pH drop) Endocytosis->Endosome Release Endosomal Escape & Cargo Release Endosome->Release Protonation of DSTAP & Membrane Destabilization Cytosol Cytosol Release->Cytosol Effect Therapeutic Effect (e.g., Protein Translation) Cytosol->Effect

Generalized mechanism of cellular uptake for cationic lipid nanoparticles.

References

Technical Support Center: Optimizing mRNA Encapsulation in DSTAP Chloride LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of messenger RNA (mRNA) in 1,2-distearoyl-3-trimethylammonium-propane (DSTAP chloride) lipid nanoparticles (LNPs).

Troubleshooting Guide

Low mRNA encapsulation efficiency is a common challenge in LNP formulation. The following table outlines potential causes and recommended solutions to enhance your experimental outcomes.

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) Suboptimal N/P Ratio: The molar ratio of nitrogen in the cationic lipid (this compound) to phosphate in the mRNA is critical for complexation.[1][2][3]Optimize the N/P ratio by testing a range from 3:1 to 6:1. Pfizer and Moderna COVID-19 vaccines reportedly use an N/P ratio of 6:1.[1] Start with a ratio of 5.1 and adjust as needed.[3]
Incorrect pH of Buffers: The pH of the aqueous buffer containing mRNA and the lipid solvent system significantly impacts the charge of both the lipid and the mRNA, affecting their electrostatic interaction.[4][5][6]Formulate the LNPs using an acidic aqueous buffer (pH 4.0-6.0) to ensure the cationic this compound is positively charged and can effectively interact with the negatively charged mRNA.[4][5]
Inefficient Mixing: Incomplete or slow mixing of the lipid and mRNA solutions can lead to heterogeneous LNP formation and poor encapsulation.[7][8][9][10]Utilize a microfluidic mixing device for rapid and controlled mixing, which promotes the formation of uniform and monodisperse nanoparticles with higher encapsulation efficiency.[7][8][9][10][11] If using bulk mixing, ensure rapid and vigorous agitation.
High Polydispersity Index (PDI > 0.3) Aggregation of LNPs: Improper formulation parameters can lead to the formation of larger, aggregated particles.Ensure the use of an appropriate amount of PEG-lipid (e.g., 1.5-2 mol%) to provide steric stability and prevent aggregation.[12][13][14] However, excessive PEG-lipid content (>3.0 mol%) can reduce encapsulation efficiency.[14]
Suboptimal Flow Rates in Microfluidics: The total flow rate and the flow rate ratio of the aqueous and organic phases influence particle size and PDI.[7]Optimize the total flow rate and flow rate ratio in your microfluidic system. Higher total flow rates generally lead to smaller and more uniform LNPs.[7]
mRNA Degradation Presence of RNases: Contamination with RNases can degrade the mRNA payload before or during encapsulation.Use RNase-free water, buffers, and equipment throughout the entire process. Work in a clean environment and wear appropriate personal protective equipment.
Instability of mRNA: The inherent instability of mRNA can lead to degradation.Ensure the mRNA has appropriate modifications, such as a 5' cap and a poly(A) tail, to enhance stability.[] Store mRNA at appropriate temperatures (-80°C) until use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N/P ratio for this compound LNPs?

A1: The optimal N/P ratio, which is the molar ratio of the nitrogen in this compound to the phosphate in mRNA, is crucial for efficient encapsulation and typically ranges from 3:1 to 6:1.[1][2] For many ionizable lipid formulations, including those used in the Pfizer and Moderna COVID-19 vaccines, an N/P ratio of 6:1 has been reported to be effective.[1] It is recommended to experimentally determine the optimal ratio for your specific mRNA and formulation by testing a range of N/P ratios.[2][3]

Q2: How does the pH of the formulation buffer affect mRNA encapsulation?

A2: The pH of the aqueous buffer is a critical parameter. An acidic pH (typically between 4.0 and 6.0) is necessary to ensure that the tertiary amine of the ionizable lipid is protonated, leading to a positive charge.[4][5][6] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving the encapsulation process.[4]

Q3: Why is microfluidics recommended for LNP formulation?

A3: Microfluidic techniques provide rapid and controlled mixing of the lipid-containing organic phase and the mRNA-containing aqueous phase.[7][8][9][10] This precise control over the mixing process leads to the formation of smaller, more uniform (monodisperse) LNPs with higher and more reproducible mRNA encapsulation efficiencies compared to traditional bulk mixing methods.[7][9][11]

Q4: What is the role of PEG-lipids in the formulation, and how does it impact encapsulation?

A4: Polyethylene glycol (PEG)-lipids are included in LNP formulations to control particle size and provide steric stability, which prevents aggregation of the nanoparticles.[12][13][16] However, the concentration of PEG-lipid is critical. While a certain amount is necessary for stability, excessive amounts (e.g., molar content exceeding 3.0%) can hinder the encapsulation of mRNA and reduce transfection efficiency.[14]

Q5: How can I accurately measure mRNA encapsulation efficiency?

A5: A common and reliable method for determining mRNA encapsulation efficiency is the RiboGreen assay.[17] This method uses a fluorescent dye that binds to nucleic acids. The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100. The difference in fluorescence intensity allows for the quantification of encapsulated mRNA.[17] Other methods like capillary gel electrophoresis (CGE) can also be used for this purpose.[17]

Experimental Protocols

Protocol 1: Formulation of mRNA-DSTAP Chloride LNPs using Microfluidics

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Methodology:

  • Prepare the Lipid Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

  • Dilution and Maturation: Collect the resulting LNP solution into a sterile container and immediately dilute with the acidic aqueous buffer to reduce the ethanol concentration. Allow the LNPs to mature for a defined period (e.g., 30 minutes) at room temperature.

  • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization and Storage: Recover the dialyzed LNP solution and sterilize by passing it through a 0.22 µm filter. Store the final LNP formulation at 4°C.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

Materials:

  • mRNA-LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Fluorometer or plate reader

Methodology:

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the kit instructions. Protect from light.

  • Prepare Samples for Total and Free mRNA Measurement:

    • Total mRNA: Dilute the mRNA-LNP sample in TE buffer. Add Triton X-100 to a final concentration of 0.1-0.5% to lyse the LNPs and release all mRNA.

    • Free mRNA: Dilute the intact mRNA-LNP sample in TE buffer without adding detergent.

  • Assay Procedure:

    • Add the diluted samples (with and without Triton X-100) to a 96-well plate.

    • Add the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Create a standard curve using known concentrations of the same mRNA.

    • Determine the concentration of total mRNA and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Analysis Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing Ethanol Phase mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Aqueous Phase (pH 4.0) Dilution Dilution Microfluidic Mixing->Dilution Dialysis Dialysis Dilution->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Characterization Characterization Sterile Filtration->Characterization Final LNPs

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Troubleshooting_Logic Start Start Low EE Low Encapsulation Efficiency? Start->Low EE Check_NP Optimize N/P Ratio (e.g., 3:1 to 6:1) Low EE->Check_NP Yes High_PDI High PDI? Low EE->High_PDI No Check_pH Verify Aqueous Buffer pH (e.g., pH 4.0-6.0) Check_NP->Check_pH Check_Mixing Improve Mixing (e.g., use microfluidics) Check_pH->Check_Mixing Re-evaluate Re-evaluate Check_Mixing->Re-evaluate Check_PEG Adjust PEG-Lipid Concentration High_PDI->Check_PEG Yes Successful_Formulation Successful_Formulation High_PDI->Successful_Formulation No Check_Flow Optimize Flow Rates Check_PEG->Check_Flow Check_Flow->Re-evaluate

Caption: Decision tree for troubleshooting LNP formulation issues.

References

effect of serum on DSTAP chloride transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSTAP chloride (1,2-distearoyl-3-trimethylammonium-propane chloride) for transfection experiments. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cationic lipid used as a transfection reagent. Its full chemical name is 1,2-distearoyl-3-trimethylammonium-propane chloride. It is utilized in the formation of lipid nanoparticles (LNPs) and lipoplexes for the delivery of nucleic acids (like DNA and RNA) into cells.

Q2: How does this compound-mediated transfection work?

This compound is a positively charged lipid that interacts electrostatically with negatively charged nucleic acids to form complexes called lipoplexes. These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell.

Q3: What is the general effect of serum on this compound transfection efficiency?

The effect of serum on this compound transfection efficiency is multifaceted and depends on when it is present during the transfection process:

  • During Lipoplex Formation: It is generally recommended to form the this compound-nucleic acid complexes in a serum-free medium.[1] Serum contains proteins and other components that can interfere with the formation of stable and optimally sized lipoplexes, potentially reducing transfection efficiency.

  • During Transfection (Post-Complex Formation): After the lipoplexes are formed, they can be added to cells cultured in a serum-containing medium. The presence of serum at this stage can be beneficial for cell health and viability, which can indirectly lead to higher overall transfection efficiency.[1] However, high concentrations of serum can still sometimes inhibit transfection, and optimization is key.[2][3]

Q4: Should I perform my this compound transfection in the presence or absence of serum?

This depends on your specific cell type and experimental goals.

  • For sensitive cells: Using serum during transfection (after complex formation) can improve cell viability and overall results.

  • For robust cell lines: Serum-free conditions might be acceptable and can simplify the procedure. It is always recommended to optimize conditions for your specific cell line.

Q5: Can I use antibiotics in the medium during transfection?

It is generally recommended to avoid antibiotics during transfection as they can sometimes negatively impact cell health and transfection efficiency. However, some modern reagents are less sensitive to antibiotics. If you must use them, it is best to test their impact on your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Serum interference during complex formation. Always form this compound-nucleic acid complexes in a serum-free medium before adding them to the cells.[1]
Suboptimal this compound-to-nucleic acid ratio. Titrate the ratio of this compound to your nucleic acid to find the optimal balance for your cell type.
Poor quality or incorrect amount of nucleic acid. Ensure your DNA/RNA is of high purity and concentration. Use a spectrophotometer to verify.
Cells were not in an optimal state for transfection. Use healthy, actively dividing cells. Ensure cell confluency is between 70-90% at the time of transfection.
Incorrect incubation times. Optimize the incubation time for complex formation (typically 15-30 minutes) and the duration of cell exposure to the lipoplexes.
High Cell Toxicity/Death Excessive amount of this compound. Reduce the concentration of this compound. Perform a dose-response curve to find the optimal concentration with minimal toxicity.
Prolonged exposure to transfection complexes. Reduce the incubation time of the lipoplexes with the cells. For sensitive cells, consider replacing the medium with fresh, serum-containing medium after 4-6 hours.
Cells were unhealthy before transfection. Ensure cells are healthy and have a viability of >90% before starting the experiment.
Inconsistent Results Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations.
Inconsistent preparation of lipoplexes. Prepare fresh lipoplexes for each experiment. Ensure thorough but gentle mixing of components.
Different lots of serum. If using serum, use the same lot for a series of related experiments to minimize variability.

Quantitative Data Summary

Condition Transfection Efficiency (Illustrative) Cell Viability (Illustrative) Key Considerations
Complex Formation in Serum-Free Medium, Transfection in Serum-Free Medium Moderate to HighModerateMay be suitable for robust cell lines, but toxicity can be a concern.
Complex Formation in Serum-Free Medium, Transfection in 10% Serum HighHighGenerally recommended for a good balance of efficiency and cell health.
Complex Formation in 10% Serum, Transfection in 10% Serum Low to ModerateHighSerum proteins can interfere with the formation of efficient lipoplexes.
Complex Formation in Serum-Free Medium, Transfection in >50% Serum Variable (Optimization Required)HighHigh serum concentrations can be inhibitory but may be necessary for in vivo applications. Optimization of lipid-to-DNA ratio is critical.[2][3]

Experimental Protocols

General Protocol for this compound-Mediated Transfection of Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and plasmid.

Materials:

  • This compound solution

  • Nucleic acid (e.g., plasmid DNA)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium (with or without serum)

  • Adherent cells in culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a culture plate so that they will be 70-90% confluent at the time of transfection.

  • Preparation of Nucleic Acid Solution: Dilute the required amount of your nucleic acid in a sterile tube containing serum-free medium. Mix gently.

  • Preparation of this compound Solution: In a separate sterile tube, dilute the required amount of this compound in serum-free medium. Mix gently.

  • Formation of Lipoplexes: Add the diluted nucleic acid solution to the diluted this compound solution. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes. Do not vortex.

  • Transfection:

    • For transfection in serum-containing medium: Add the lipoplex mixture dropwise to the cells in their complete growth medium (containing serum).

    • For transfection in serum-free medium: Gently aspirate the growth medium from the cells and replace it with serum-free medium containing the lipoplex mixture.

  • Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, you may replace the transfection medium with fresh, complete growth medium (this is highly recommended if you performed the transfection in serum-free medium).

  • Assay: Culture the cells for 24-72 hours post-transfection before assaying for gene expression.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection A Seed cells 24h prior to transfection B Dilute nucleic acid in serum-free medium C Dilute this compound in serum-free medium D Combine diluted nucleic acid and this compound B->D C->D E Incubate for 15-30 min at room temperature D->E F Add lipoplexes to cells in culture medium E->F G Incubate cells for 4-6h F->G H Optional: Replace with fresh growth medium G->H I Culture for 24-72h H->I J Assay for gene expression I->J

Caption: General workflow for this compound transfection.

Troubleshooting Logic for Low Transfection Efficiency

G cluster_causes Potential Causes cluster_solutions Solutions start Low Transfection Efficiency cause1 Serum Interference? start->cause1 cause2 Suboptimal Reagent Ratio? start->cause2 cause3 Poor Cell Health? start->cause3 cause4 Incorrect Incubation? start->cause4 sol1 Form complexes in serum-free medium cause1->sol1 sol2 Titrate this compound to nucleic acid ratio cause2->sol2 sol3 Use healthy, actively dividing cells (70-90% confluent) cause3->sol3 sol4 Optimize complex formation and cell incubation times cause4->sol4

Caption: Troubleshooting logic for low transfection efficiency.

References

overcoming barriers to DSTAP chloride-mediated delivery in hard-to-transfect cells

Author: BenchChem Technical Support Team. Date: December 2025

A- Note on DSTAP Chloride: this compound appears to be a highly specialized or novel transfection reagent. This guide is built upon established principles for overcoming common barriers in hard-to-transfect cells and can be applied to optimize protocols for advanced, proprietary reagents like this compound.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered when transfecting challenging cell types.

Issue 1: Low Transfection Efficiency

Q1: My transfection efficiency with this compound is lower than expected in my primary/suspension cells. What are the likely causes and how can I improve it?

A1: Low efficiency in hard-to-transfect cells is a frequent challenge.[1] The issue often stems from suboptimal protocol parameters or the inherent resistance of the cells to foreign nucleic acid uptake.[1][2]

Troubleshooting Steps:

  • Optimize this compound to DNA/RNA Ratio: The ratio of transfection reagent to nucleic acid is the most critical factor.[3] An incorrect ratio can lead to poorly formed complexes that are unable to efficiently enter the cell. It is recommended to perform a titration experiment, testing ratios from 1:1 to 3:1 (µL of reagent to µg of nucleic acid) to find the optimal balance between efficiency and toxicity.[4]

  • Verify Cell Health and Density: Transfection success is highly dependent on the state of the cells.[2]

    • Health: Ensure cells are healthy, actively dividing, and have a viability of >90% before starting.[2] Contamination, especially from mycoplasma, can severely impact results.[1]

    • Density: For adherent cells, a confluency of 70-90% is typically ideal.[4] For suspension cells, a specific density (e.g., 0.5-2 x 10^6 cells/mL) is crucial; consult protocols for your specific cell type.[5][6]

  • Check Nucleic Acid Quality: Use high-purity, endotoxin-free nucleic acid preparations.[7] Contaminants can inhibit complex formation and induce cell stress. The configuration of plasmid DNA also matters; supercoiled DNA is generally most efficient for transient transfection.[7]

  • Optimize Incubation Time: The duration of cell exposure to the this compound-nucleic acid complexes can be optimized. For sensitive cells, reducing the incubation time to 4-6 hours before changing the medium can sometimes improve both viability and efficiency.[8]

Issue 2: High Cell Toxicity

Q2: I'm observing significant cell death after transfection with this compound. How can I reduce the cytotoxic effects?

A2: Cytotoxicity is a common side effect of chemical transfection reagents, which work by disrupting the cell membrane to deliver their cargo.[9] This is especially pronounced in sensitive primary cells.[1][8]

Troubleshooting Steps:

  • Reduce Reagent and Nucleic Acid Concentration: The most common cause of toxicity is an excessive concentration of the transfection complex.[1][9]

    • Systematically lower the amount of this compound used, while keeping the optimal ratio to nucleic acid found in your titration experiments.

    • If toxicity persists, you can also reduce the total amount of nucleic acid.

  • Change Medium Post-Transfection: For many cell types, replacing the transfection medium with fresh, complete growth medium after a shorter incubation period (e.g., 4-6 hours) can significantly reduce toxicity without compromising efficiency.[8][10]

  • Ensure Optimal Cell Density: Cells that are too sparse (<50% confluency) are more susceptible to the toxic effects of transfection reagents.[1][4] Ensure your cells are at the recommended density at the time of transfection.

  • Use Serum-Compatible Reagents if Possible: Some transfection reagents are inhibited by serum, requiring a serum-free medium during complex formation and initial incubation.[11] This can be stressful for some cell types. If this compound is compatible with serum, performing the entire transfection in complete medium can improve cell health.

Issue 3: Difficulty with Specific Cell Types

Q3: How do I need to adapt the standard this compound protocol for suspension cells or primary neurons?

A3: Hard-to-transfect cells require specialized protocol modifications.

For Suspension Cells (e.g., Jurkat, K562):

  • Cell Handling: Suspension cells are transfected in a higher density format. Cells are typically pelleted by gentle centrifugation and resuspended in a smaller volume for complex addition.[5][12]

  • Plate Choice: Transfection can be performed in tubes or multi-well plates with constant, gentle agitation to ensure contact between cells and transfection complexes.[12]

  • Pre-treatment: Some protocols for suspension cells recommend pre-treating the cells with enhancers like polybrene to improve complex uptake.[13] Another technique involves seeding suspension cells onto plates coated with materials like egg white to promote temporary adherence during transfection.[14][15]

For Primary Cells (e.g., Neurons, T-Cells):

  • Gentle Reagents: These cells are highly sensitive. It is crucial to use a transfection reagent specifically designed for primary cells, which often have lower inherent cytotoxicity.[8]

  • Optimization is Key: Extensive optimization of reagent-to-DNA ratio and complex concentration is mandatory.[16] Start with the lowest recommended concentrations.

  • Alternative Methods: For extremely challenging primary cells, non-chemical methods like electroporation may be more effective, though they require specialized equipment.[9][16]

II. Comparative Performance Data

The following tables provide representative data for transfection efficiency and cell viability in common hard-to-transfect cell lines using established methods. This data serves as a benchmark for evaluating the performance of a new reagent like this compound.

Table 1: Transfection Efficiency (%) in Hard-to-Transfect Cell Lines

Cell LineMethodReported Efficiency (%)Reference
Jurkat Nanopore Electroporation (mRNA)~75%[17]
Jurkat Nanopore Electroporation (pDNA)~50%[17]
Jurkat Cationic Polymer + Polybrene~32%[13]
Jurkat Lipofectamine~2-4%[13]
K562 Cationic Polymer + Polybrene~19%[13]
Primary CD8+ T-Cells Optimized Electroporation59.6% (mean)[16]
Human Keratinocytes Fugene HD~41%[18]

Table 2: Cell Viability (%) Post-Transfection

Cell LineMethodReported Viability (%)Reference
Jurkat Nanopore Electroporation>95%[17]
Jurkat Cationic Polymer>90%[13]
Primary CD8+ T-Cells Optimized Electroporation>90%[16]
HEK293 Biodegradable PEI~98%[19]
HeLa Nanopore Electroporation>95%[17]

III. Experimental Protocols

Protocol 1: Optimizing this compound to Nucleic Acid Ratio

This protocol describes a method to determine the optimal ratio of this compound to plasmid DNA (pDNA) for a new cell line.

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate to ensure they reach 70-90% confluency (for adherent cells) or the target density (for suspension cells) at the time of transfection.

  • Prepare Reagents:

    • Warm this compound reagent and serum-free medium (e.g., Opti-MEM) to room temperature.

    • Prepare your pDNA at a stock concentration of 1 µg/µL in sterile, endotoxin-free water.

  • Set up Titration: In separate sterile tubes, prepare the transfection complexes. For a 24-well plate, a common amount of DNA is 0.5 µg per well.

    • Tube 1 (Ratio 1:1): Dilute 0.5 µg of pDNA in 50 µL of serum-free medium. In a separate tube, dilute 0.5 µL of this compound in 50 µL of serum-free medium.

    • Tube 2 (Ratio 2:1): Dilute 0.5 µg of pDNA in 50 µL of serum-free medium. In a separate tube, dilute 1.0 µL of this compound in 50 µL of serum-free medium.

    • Tube 3 (Ratio 3:1): Dilute 0.5 µg of pDNA in 50 µL of serum-free medium. In a separate tube, dilute 1.5 µL of this compound in 50 µL of serum-free medium.

  • Form Complexes: Add the diluted DNA solution to the diluted this compound solution for each ratio. Mix gently by pipetting and incubate at room temperature for 15-20 minutes.[20] Do not vortex.

  • Transfect Cells: Add the 100 µL of complex mixture drop-wise to the designated wells. Gently rock the plate to ensure even distribution.

  • Incubate: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Assess transfection efficiency using a suitable method, such as fluorescence microscopy or flow cytometry for a reporter gene (e.g., GFP), or a luciferase assay.[21][22] Simultaneously, assess cell morphology and viability under a microscope.

Protocol 2: Assessing Cell Viability Post-Transfection (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[18][23]

  • Perform Transfection: Transfect cells in a 96-well plate using your optimized protocol. Include "untransfected cells" and "reagent only" controls.

  • Prepare MTT Reagent: At 24 or 48 hours post-transfection, prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubate with MTT: Add 10 µL of the MTT stock solution to each well (for a final volume of 100 µL). Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol) to each well. Pipette up and down to fully dissolve the purple crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of transfected wells as a percentage of the untransfected control wells to determine relative cell viability.[18]

IV. Visual Guides

Diagrams of Workflows and Cellular Barriers

Caption: Troubleshooting workflow for low transfection efficiency.

Caption: Key cellular barriers to non-viral transfection.[24][25][26][27]

Caption: Experimental workflow for transfection optimization.

References

Navigating the Long-Term Stability of DSTAP Chloride Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of DSTAP chloride (1,2-distearoyl-3-trimethylammonium-propane chloride) stock solutions. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments involving this cationic lipid.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

2. What is the best solvent for preparing this compound stock solutions?

This compound is slightly soluble in methanol.[1] For other cationic lipids like DOTAP chloride, which is structurally similar, solvents such as ethanol, DMSO, and dimethylformamide are used.[2] When preparing stock solutions, it is advisable to use an inert gas to purge the solvent.[1][2]

3. How should I store this compound stock solutions?

Based on data for the closely related cationic lipid DOTAP chloride, it is recommended to store stock solutions in tightly sealed vials, protected from light.[3] For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is generally advised to avoid repeated freeze-thaw cycles. Aqueous solutions of similar cationic lipids are not recommended for storage longer than one day.[2]

4. What are the potential signs of degradation in my this compound stock solution?

Visual indicators of degradation can include discoloration, precipitation, or the appearance of cloudiness in the solution. However, chemical degradation may not always be visible. The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

5. What factors can contribute to the degradation of this compound?

The primary degradation pathway for lipids like this compound is hydrolysis of the ester bonds. Factors that can accelerate degradation include:

  • Exposure to moisture: Water can facilitate hydrolysis.

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Light: Exposure to light can promote photo-oxidation.

  • Oxidizing agents: The presence of oxidizing agents can lead to chemical decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage. The storage temperature is too high, or the solvent is not optimal. The concentration may be too high for the chosen solvent and storage temperature.Ensure storage at -80°C or -20°C. Consider preparing a more dilute stock solution. Briefly sonicate the solution to attempt redissolving the precipitate. If it persists, it may be a sign of degradation, and a fresh stock solution should be prepared.
Inconsistent experimental results (e.g., low transfection efficiency). The this compound stock solution may have degraded.Prepare a fresh stock solution from solid material. Verify the integrity of the stock solution using a stability-indicating analytical method like HPLC.
Difficulty dissolving solid this compound. The chosen solvent is not appropriate, or the compound has low solubility at the desired concentration.This compound has slight solubility in methanol.[1] For similar lipids, ethanol or DMSO are effective.[2] Gentle warming and sonication can aid dissolution. Ensure the solvent is of high purity and anhydrous.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and stability data, primarily based on information for this compound and the closely related cationic lipid, DOTAP chloride.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes
Solid-20°C≥ 4 years[1]Keep in a tightly sealed container.
Stock Solution (in organic solvent)-80°CUp to 6 monthsBased on data for DOTAP chloride.[3] Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthBased on data for DOTAP chloride.[3]
Aqueous Solution+4°C≤ 1 dayBased on data for DOTAP chloride.[2]

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability
Temperature Increased temperature accelerates degradation.
pH Both acidic and basic conditions can promote hydrolysis.
Moisture Presence of water can lead to hydrolysis of the ester linkages.
Light Can induce photo-oxidation.
Oxygen Can lead to oxidation of the lipid.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile, dry environment.

  • Add the appropriate volume of anhydrous methanol (or another suitable organic solvent like ethanol or DMSO) to achieve the desired concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved. Purging the vial with an inert gas like argon or nitrogen before sealing is recommended to minimize oxidation.

  • Dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol 2: Stability Assessment of this compound Stock Solution using a Stability-Indicating HPLC Method

This protocol provides a general framework for a forced degradation study to develop a stability-indicating HPLC method.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for a specified time.

    • Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the this compound solution to UV light.

  • HPLC Method Development:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used.

    • Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for lipids that lack a strong UV chromophore.

    • Optimization: The goal is to achieve baseline separation of the intact this compound peak from all degradation product peaks.

  • Stability Study:

    • Store aliquots of the this compound stock solution under the desired long-term and accelerated storage conditions (e.g., -20°C, 4°C, 25°C).

    • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and any major degradation products.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_stability Stability Study cluster_hplc HPLC Method Development prep1 Weigh Solid this compound prep2 Dissolve in Anhydrous Solvent prep1->prep2 prep3 Aliquot and Store prep2->prep3 storage Store at Various Conditions (-20°C, 4°C, 25°C) prep3->storage analysis HPLC Analysis at Time Points (0, 1, 3, 6 mo) storage->analysis data Quantify Degradation analysis->data forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev Optimize Separation forced_deg->method_dev validation Validate Method method_dev->validation validation->analysis signaling_pathway cluster_cell Target Cell lnp Cationic Lipid Nanoparticle (containing this compound) endosome Endosome lnp->endosome Endocytosis tlr Toll-like Receptor (TLR) endosome->tlr Recognition of Cationic Lipid nlrp3 NLRP3 Inflammasome tlr->nlrp3 Activation cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nlrp3->cytokines Release

References

impact of buffer conditions on DSTAP chloride LNP formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSTAP chloride lipid nanoparticle (LNP) formation. The information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the initial formulation of this compound LNPs?

A1: For the initial formation of LNPs with cationic lipids like this compound, an acidic buffer is crucial. This is because the acidic environment ensures the protonation of the ionizable components of the lipid mixture, facilitating the encapsulation of negatively charged nucleic acids.[1] Commonly used buffers are sodium acetate or sodium citrate at a concentration of 25-50 mM with a pH between 4 and 5.[1]

Q2: Why is a buffer exchange to a neutral pH necessary after LNP formation?

A2: After the initial formulation in an acidic buffer, a buffer exchange to a physiological pH (typically around 7.4) is a critical step.[1] This is done to create a stable formulation for storage and for use in biological systems. The neutral pH neutralizes the surface charge of the LNPs, which can reduce potential cytotoxicity associated with cationic lipids.[1] Buffers such as phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or HEPES-buffered saline (HBS) are commonly used for this purpose.[2]

Q3: How does the choice of buffer impact the stability of this compound LNPs, especially during storage?

A3: The choice of storage buffer can significantly impact the long-term stability of LNPs, particularly during freeze-thaw cycles.[2] For instance, some studies have shown that LNPs stored in TBS or HBS exhibit better stability and less aggregation after freezing and thawing compared to those stored in PBS.[2] It is recommended to perform stability studies with your specific this compound LNP formulation in different buffers to determine the optimal storage conditions.

Q4: What are the key parameters to monitor when optimizing buffer conditions for this compound LNP formation?

A4: When optimizing buffer conditions, it is essential to monitor the following critical quality attributes (CQAs) of your LNPs:

  • Particle Size (Z-average): Influences the biodistribution and cellular uptake of the LNPs.[1]

  • Polydispersity Index (PDI): A measure of the size distribution of the LNP population. A lower PDI indicates a more monodisperse and uniform sample.

  • Zeta Potential: Indicates the surface charge of the LNPs, which can affect stability and interaction with biological membranes.

  • Encapsulation Efficiency: The percentage of the therapeutic cargo (e.g., mRNA, siRNA) that is successfully encapsulated within the LNPs.

These parameters should be systematically measured as you vary buffer composition, pH, and ionic strength.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Large Particle Size (>200 nm) or High PDI (>0.3) Suboptimal pH of the initial formulation buffer: If the pH is too high, the cationic lipid may not be sufficiently protonated, leading to poor nucleic acid compaction and larger particles.Ensure the pH of your initial acetate or citrate buffer is between 4.0 and 5.0. Verify the pH of the buffer immediately before use.
Inadequate mixing during formation: Inefficient mixing of the lipid and aqueous phases can lead to the formation of large, heterogeneous particles.For small-scale preparations, ensure rapid and consistent mixing. For larger scales, consider using a microfluidic mixing device for controlled and reproducible LNP formation.[1]
Aggregation after buffer exchange: A sudden change in pH or ionic strength during buffer exchange can sometimes lead to particle aggregation.Consider a more gradual buffer exchange process, such as dialysis against a large volume of the final buffer. Ensure the final buffer composition is suitable for maintaining LNP stability.
Low Encapsulation Efficiency (<80%) Incorrect pH of the formulation buffer: As with particle size, a pH outside the optimal range can reduce the electrostatic interactions necessary for efficient encapsulation.Confirm the pH of your acidic buffer is within the 4.0-5.0 range.
Suboptimal lipid-to-cargo ratio: The ratio of the cationic lipid to the nucleic acid is critical for achieving high encapsulation.Titrate the lipid-to-cargo ratio to find the optimal balance for your specific this compound formulation.
Degradation of nucleic acid cargo: If the nucleic acid is degraded, it may not be efficiently encapsulated.Ensure that all solutions and equipment are RNase-free when working with RNA. Store nucleic acid stocks appropriately.
LNP Instability and Aggregation During Storage Inappropriate storage buffer: As discussed in the FAQs, the composition of the storage buffer can affect long-term stability.Test different storage buffers such as PBS, TBS, and HBS to identify the one that provides the best stability for your this compound LNPs.[2] Consider including cryoprotectants like sucrose if you plan to store the LNPs at low temperatures.[3]
Multiple freeze-thaw cycles: Repeatedly freezing and thawing LNP samples can lead to particle fusion and aggregation.[2]Aliquot your LNP preparations into single-use volumes to avoid multiple freeze-thaw cycles.

Data on Buffer and Formulation Effects on Cationic LNPs

The following tables summarize quantitative data from studies on cationic LNPs, primarily using DOTAP as the cationic lipid, which can serve as a reference for formulating this compound LNPs.

Table 1: Effect of Buffer Type on LNP Size and PDI after a Freeze-Thaw Cycle

Buffer (pH 7.4)Initial Size (nm)Size after Freeze-Thaw (nm)Initial PDIPDI after Freeze-Thaw
PBS~70~105~0.05~0.15
TBS~70~60~0.05~0.05
HBS~70~105~0.05~0.05

(Data adapted from a study on DLin-MC3-DMA based LNPs, demonstrating the differential impact of common physiological buffers on stability after a freeze-thaw cycle)[2]

Table 2: Influence of Formulation Buffer pH on Cationic LNP Characteristics

Formulation BufferpHAverage Size (nm)PDIZeta Potential (mV)
Citrate Buffer4.0120 ± 50.15 ± 0.02+35 ± 3
Citrate Buffer5.0135 ± 70.18 ± 0.03+30 ± 4
Acetate Buffer4.0115 ± 60.14 ± 0.02+38 ± 3
Acetate Buffer5.0130 ± 80.17 ± 0.03+32 ± 4

(Hypothetical data based on general trends observed for cationic LNPs, illustrating the expected impact of initial formulation buffer pH on LNP properties.)

Experimental Protocols

Protocol: Preparation of this compound LNPs

This protocol outlines a general method for the preparation of this compound LNPs using the lipid film hydration and extrusion method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Chloroform

  • Acidic Formulation Buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

  • Final Dialysis Buffer (e.g., PBS, pH 7.4)

  • Nucleic acid cargo (e.g., mRNA, siRNA) in RNase-free water or buffer

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the acidic formulation buffer containing the nucleic acid cargo. The hydration should be performed at a temperature above the phase transition temperature of the lipids.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a uniform size distribution.

  • Buffer Exchange:

    • Dialyze the extruded LNP suspension against the final buffer (e.g., PBS, pH 7.4) using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa) to remove the acidic buffer and any unencapsulated nucleic acid.

    • Perform the dialysis overnight at 4°C with at least one change of the dialysis buffer.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final LNP formulation using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

  • Storage:

    • Store the final LNP suspension at 4°C for short-term use or in single-use aliquots at -80°C for long-term storage.

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization prep_lipids 1. Prepare Lipid Mixture (this compound, Helper Lipids, etc.) in Ethanol mixing 3. Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_na 2. Prepare Nucleic Acid in Acidic Buffer (pH 4-5) prep_na->mixing dialysis 4. Buffer Exchange (Dialysis to pH 7.4) mixing->dialysis characterization 5. Characterization (Size, PDI, EE%) dialysis->characterization storage 6. Sterile Filtration & Storage characterization->storage

Caption: Experimental workflow for this compound LNP formation.

Troubleshooting_DSTAP_LNP cluster_issues Identify Issue cluster_causes_size Potential Causes (Size/PDI) cluster_causes_ee Potential Causes (EE%) cluster_causes_stability Potential Causes (Stability) cluster_solutions Solutions start Problem with DSTAP LNP Formulation issue_size_pdi Large Size / High PDI? start->issue_size_pdi issue_ee Low Encapsulation Efficiency? start->issue_ee issue_stability Poor Stability / Aggregation? start->issue_stability cause_ph Incorrect Initial pH? issue_size_pdi->cause_ph cause_mixing Inefficient Mixing? issue_size_pdi->cause_mixing cause_ratio Suboptimal Lipid Ratio? issue_size_pdi->cause_ratio cause_ee_ph Incorrect Initial pH? issue_ee->cause_ee_ph cause_ee_ratio Incorrect Lipid:Cargo Ratio? issue_ee->cause_ee_ratio cause_na_integrity Nucleic Acid Degradation? issue_ee->cause_na_integrity cause_storage_buffer Inappropriate Storage Buffer? issue_stability->cause_storage_buffer cause_freeze_thaw Multiple Freeze-Thaw Cycles? issue_stability->cause_freeze_thaw solution_ph Verify/Adjust Buffer pH to 4.0-5.0 cause_ph->solution_ph solution_mixing Optimize Mixing Method (e.g., Microfluidics) cause_mixing->solution_mixing solution_ratio Titrate Lipid Ratios cause_ratio->solution_ratio cause_ee_ph->solution_ph cause_ee_ratio->solution_ratio solution_na_integrity Use RNase-free Techniques cause_na_integrity->solution_na_integrity solution_storage Test Different Buffers (PBS, TBS) Add Cryoprotectants cause_storage_buffer->solution_storage solution_aliquot Aliquot into Single-Use Tubes cause_freeze_thaw->solution_aliquot

Caption: Troubleshooting logic for this compound LNP formation.

References

Validation & Comparative

A Comparative Guide to DOTAP and DSTAP Chloride for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Cationic lipids are a cornerstone of non-viral mRNA delivery systems, forming the backbone of lipid nanoparticles (LNPs) that protect the fragile mRNA molecule and facilitate its entry into target cells. Among the numerous cationic lipids available, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) chloride has been extensively studied and utilized. Its structural analog, 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride, presents a key variation in its lipid tail structure, offering a different physicochemical profile.

This guide provides an objective comparison of DOTAP and DSTAP chloride for mRNA delivery, drawing upon available experimental data to inform researchers on their respective performance characteristics. While direct comparative studies for mRNA delivery are limited, this guide synthesizes existing data on nucleic acid delivery to provide a comprehensive overview.

At a Glance: DOTAP vs. This compound

FeatureDOTAP ChlorideThis compound
Full Name 1,2-dioleoyl-3-trimethylammonium-propane chloride1,2-distearoyl-3-trimethylammonium-propane chloride
Acyl Chain Dioleoyl (18:1, unsaturated)Distearoyl (18:0, saturated)
Primary Application Widely used for DNA and mRNA delivery in vitro and in vivo.Primarily studied for DNA and siRNA delivery.
Transfection Efficiency (DNA) Effective, but can be lower than DSTAP in some formulations.[1]Shown to have higher transfection efficiency than DOTAP for plasmid DNA in certain formulations.[1]
Cytotoxicity Dose-dependent cytotoxicity is a known consideration.Limited direct comparative data, but generally considered to have a cytotoxicity profile that needs to be evaluated for specific formulations.
Stability Formulations can be optimized for stability.Saturated acyl chains may contribute to more rigid and potentially more stable lipid bilayers.

Performance Data: A Head-to-Head Look

Direct comparative data for mRNA delivery using DOTAP and DSTAP is scarce in publicly available literature. However, a study comparing their efficacy in plasmid DNA delivery provides valuable insights into their potential relative performance.

Transfection Efficiency

A key study directly compared the transfection efficiency of lipoplexes formulated with either DOTAP or DSTAP in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The results, summarized in the table below, indicate a higher transfection efficiency for DSTAP-containing lipoplexes when delivering plasmid DNA.

Table 1: Comparison of DNA Transfection Efficiency

FormulationTransfection Efficiency (Relative Luciferase Units)
DOPE:DOTAPLower
DOPE:DSTAPHigher[1]

It is crucial to note that these findings are for plasmid DNA delivery. While indicative of the potential of these lipids, direct comparative studies are necessary to confirm these results for mRNA delivery.

Cytotoxicity

Table 2: General Cytotoxicity Profile

Cationic LipidCytotoxicity Information
DOTAP Chloride Dose-dependent cytotoxicity has been widely reported. The IC50 can vary significantly depending on the cell line, formulation, and assay conditions.
This compound Limited publicly available data on cytotoxicity, especially in the context of mRNA delivery. Evaluation on a case-by-case basis is essential.

Physicochemical Properties

The primary structural difference between DOTAP and DSTAP lies in their acyl chains. DOTAP possesses unsaturated oleoyl chains, which introduce a "kink" in the lipid tails, leading to a less ordered lipid bilayer. In contrast, DSTAP has saturated stearoyl chains, resulting in a more tightly packed and rigid lipid structure. This fundamental difference can influence the physicochemical properties of the resulting LNPs, such as their size, stability, and interaction with cellular membranes.

Experimental Protocols

To aid researchers in their evaluation of these cationic lipids, detailed methodologies for key experiments are provided below.

LNP Formulation Protocol (Thin-Film Hydration Method)

This protocol describes a common method for preparing cationic liposomes.

  • Lipid Film Preparation:

    • Dissolve the cationic lipid (DOTAP or DSTAP) and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., sterile water, PBS, or a buffer containing the mRNA) by vortexing or gentle agitation. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.

  • Sonication/Extrusion:

    • To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

In Vitro Transcription for mRNA Synthesis

A standard protocol for generating mRNA for transfection experiments.

  • Template Preparation:

    • Linearize a plasmid DNA template containing the gene of interest downstream of a T7, SP6, or T3 RNA polymerase promoter.

  • In Vitro Transcription Reaction:

    • Set up the transcription reaction by combining the linearized DNA template, RNA polymerase, ribonucleoside triphosphates (NTPs), and a reaction buffer.

    • Incubate the reaction at the optimal temperature for the specific polymerase (typically 37°C) for several hours.

  • mRNA Purification:

    • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or column-based purification kits, to remove unincorporated NTPs, DNA template, and enzymes.

  • Capping and Tailing (Optional but Recommended):

    • For enhanced stability and translation efficiency in eukaryotic cells, add a 5' cap and a 3' poly(A) tail to the mRNA using enzymatic methods.

Luciferase Assay for Transfection Efficiency

This assay is a common method to quantify the expression of a reporter gene after transfection.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection.

  • Transfection:

    • Prepare LNP-mRNA complexes and add them to the cells according to the optimized protocol.

  • Cell Lysis:

    • After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a luciferase lysis buffer.

  • Luminescence Measurement:

    • Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed, which reflects the transfection efficiency.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to various concentrations of the LNP formulations for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Process: Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

LNP_Formulation cluster_prep Lipid Film Preparation cluster_form LNP Formation dissolve Dissolve Lipids (DOTAP/DSTAP + Helpers) in Organic Solvent evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate Film with Aqueous Solution (contains mRNA) dry->hydrate sonicate Sonication or Extrusion (for size control) hydrate->sonicate final_lnp final_lnp sonicate->final_lnp Final LNP-mRNA Suspension

LNP Formulation Workflow

Transfection_Workflow cluster_analysis Downstream Analysis cluster_efficiency Transfection Efficiency cluster_cytotoxicity Cytotoxicity start Prepare LNP-mRNA Complexes transfect Add Complexes to Cultured Cells start->transfect incubate Incubate for 24-48 hours transfect->incubate luciferase Luciferase Assay incubate->luciferase mtt MTT Assay incubate->mtt

References

Validating Gene Knockdown: A Comparative Guide to DSTAP Chloride-siRNA LNPs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of siRNA delivery, lipid nanoparticles (LNPs) represent a leading platform for potent and targeted gene silencing. Among the various cationic lipids used in LNP formulations, DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride offers a permanently charged option for siRNA encapsulation and delivery. This guide provides an objective comparison of DSTAP chloride-siRNA LNPs with other common alternatives, supported by experimental data and detailed protocols to aid in the validation of gene knockdown.

While direct comparative studies on this compound are limited in publicly available literature, we can draw parallels from its structural analog, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), to provide a useful comparison against the well-established ionizable lipid, DLin-MC3-DMA.

Performance Comparison: DSTAP/DOTAP vs. DLin-MC3-DMA LNPs

The choice of cationic lipid is a critical determinant of the efficacy and safety of siRNA-LNP formulations. Below is a summary of key performance metrics for LNPs formulated with permanently charged cationic lipids like DSTAP/DOTAP versus those with ionizable lipids such as DLin-MC3-DMA.

Table 1: In Vitro Gene Knockdown Efficiency

LNP FormulationCationic Lipid TypeTarget Gene & Cell LinesiRNA ConcentrationGene Knockdown Efficiency (%)Citation
DOTAP-based LNPPermanently ChargedCathepsin S in human CD34+ HSCs25 nM>60%[1]
DLin-MC3-DMA-based LNPIonizableFactor VII in mice hepatocytes (in vivo)0.005 mg/kg~50% (ED50)[2]
DLinKC2-DMA-based LNPIonizableGAPDH in bone marrow macrophages1 µg/mL>60%[3]
DLinKC2-DMA-based LNPIonizableGAPDH in bone marrow macrophages5 µg/mL~80%[3]

Table 2: Cytotoxicity Profile

LNP FormulationCationic Lipid TypeCell LineKey FindingsCitation
DOTAP-based SLNsPermanently ChargedJ774A.1 macrophagesCytotoxicity is N/P ratio-dependent; IC50 of 8.1 µg/mL at N/P 34:1, increasing to >26 µg/mL at lower N/P ratios.[4][5]
DOTAP/Cholesterol/DOPEPermanently ChargedNot specifiedAt 100 nM siRNA, cell viability decreased to 33-65% depending on the formulation and N/P ratio.[6]
DLinKC2-DMA-based LNPIonizableBone marrow macrophages & dendritic cellsLess toxic than DLinDMA-based LNPs.[3]
Various LNP-siRNAsMixedA549 and HL60 cellsCationic LNPs were non-toxic up to 16 µg/mL in adherent cells and up to 256 µg/mL in suspension cells.[7]

Table 3: In Vivo Efficacy and Biodistribution

LNP FormulationCationic Lipid TypeAnimal ModelKey Efficacy & Biodistribution FindingsCitation
DOTAP-based LNPsPermanently ChargedMicePrimarily accumulates in the lungs and spleen.[8]
DLin-MC3-DMA-based LNPIonizableMiceED50 of ~0.005 mg/kg for Factor VII knockdown in the liver.[2]
TRENL3-LA based LNPsIonizableMicePreferential accumulation in the liver with some uptake in the heart, lungs, and spleen.[9]
LNP (general)IonizableMiceIntramuscularly injected LNPs can circulate and accumulate in the liver and spleen, especially smaller particles.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of gene knockdown. Below are protocols for key experiments.

Protocol 1: Formulation of siRNA-LNPs by Microfluidic Mixing

This protocol describes the formulation of siRNA-LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • Cationic lipid (e.g., this compound, DOTAP, or DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA in citrate buffer (pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 300 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically around 15 mM.[11]

  • Prepare siRNA Solution: Dissolve the siRNA in 25 mM sodium citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid solution into one syringe and the siRNA solution into another.

  • Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).[11][12]

  • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of siRNA-LNPs.

  • Dialysis: Dilute the resulting LNP solution with PBS and transfer it to a dialysis cassette.

  • Dialyze against PBS for at least 24 hours at 4°C to remove ethanol and unencapsulated siRNA.[11]

  • Sterilization: Filter the final LNP suspension through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency using methods like Dynamic Light Scattering (DLS) and a RiboGreen assay.[12]

Protocol 2: In Vitro Gene Knockdown Assessment by qRT-PCR

This protocol outlines the steps to quantify the reduction in target mRNA levels following transfection with siRNA-LNPs.

Materials:

  • Target cells cultured in appropriate media

  • siRNA-LNPs and control LNPs (e.g., containing scrambled siRNA)

  • Lipofectamine RNAiMAX (as a positive control)

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection: Treat the cells with different concentrations of siRNA-LNPs. Include controls such as untreated cells, cells treated with control LNPs, and cells transfected with a commercial transfection reagent.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • RNA Extraction: Lyse the cells and extract total RNA using TRIzol or a similar reagent according to the manufacturer's protocol.[12]

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to the control groups.

Protocol 3: Cytotoxicity Assay (CCK-8/MTT)

This protocol is for assessing the impact of LNP treatment on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • siRNA-LNPs at various concentrations

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with a serial dilution of the siRNA-LNPs for 24-72 hours. Include untreated cells as a control.[12]

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing the Pathways and Processes

Diagrams created using Graphviz help to visualize complex biological pathways and experimental workflows.

gene_silencing_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (pH ~6.5) LNP siRNA-LNP LNP_endo siRNA-LNP LNP->LNP_endo Endocytosis siRNA_release siRNA Release LNP_endo->siRNA_release Endosomal Escape RISC RISC Loading siRNA_release->RISC mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Knockdown Gene Knockdown Cleavage->Knockdown

Caption: siRNA-LNP mediated gene silencing pathway.

experimental_workflow formulation 1. LNP Formulation (Microfluidics) characterization 2. Physicochemical Characterization (DLS, Zeta) formulation->characterization invitro 3. In Vitro Validation characterization->invitro knockdown Gene Knockdown (qRT-PCR) invitro->knockdown cytotoxicity Cytotoxicity (MTT/CCK-8) invitro->cytotoxicity invivo 4. In Vivo Validation invitro->invivo If promising efficacy Efficacy (Gene Knockdown) invivo->efficacy biodistribution Biodistribution (IVIS) invivo->biodistribution

Caption: Workflow for validation of siRNA-LNP gene knockdown.

Conclusion

The validation of gene knockdown using siRNA-LNPs is a multi-faceted process requiring careful formulation, characterization, and rigorous in vitro and in vivo testing. While this compound presents a viable option as a permanently charged cationic lipid, the current body of scientific literature lacks direct, comprehensive comparisons with leading ionizable lipids like DLin-MC3-DMA. The data available for its structural analog, DOTAP, suggests that while effective gene silencing can be achieved, careful optimization of the formulation, particularly the N/P ratio, is critical to mitigate potential cytotoxicity. In contrast, ionizable lipids like DLin-MC3-DMA have been extensively studied and optimized for potent in vivo gene silencing, particularly in hepatocytes, with a generally more favorable toxicity profile.

Researchers considering this compound-siRNA LNPs should conduct thorough validation studies, including dose-response assessments of both gene knockdown and cytotoxicity, and compare its performance to well-characterized benchmarks to ensure the selection of the most effective and safest formulation for their therapeutic or research goals. The protocols and comparative data provided in this guide serve as a foundational resource for these critical validation experiments.

References

Quantifying Transfection Efficiency: A Comparative Guide to Cationic Lipid-Mediated Gene Delivery Using Luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful introduction of genetic material into cells, a process known as transfection, is a cornerstone of modern biological research and therapeutic development. Quantifying the efficiency of this process is critical for optimizing experimental conditions and ensuring reliable, reproducible results. The luciferase reporter assay is a widely adopted method for this purpose, offering high sensitivity and a broad dynamic range.[1][2] This guide provides a comparative overview of DSTAP chloride, a cationic lipid for transfection, alongside other commonly used transfection reagents. It details the protocols for utilizing a luciferase assay to measure transfection efficiency and presents the information in a clear, comparative format.

Performance Comparison of Cationic Transfection Reagents

FeatureThis compound (Generic Cationic Lipid)Lipofectamine® 2000FuGENE® HDDOTAP
Reagent Type Cationic LipidCationic Lipid-basedNon-liposomalCationic Lipid
Serum Compatibility Variable, often requires serum-free conditions for complex formationCompatible with serum, but complex formation in serum-free medium is recommended[3][4]Compatible with serum[5][6]Compatible with serum, but complex formation in serum-free medium is required[7]
Complex Formation Time 15-30 minutes20-25 minutes[3][4]5-30 minutes[6]10-15 minutes[7]
Post-Transfection Medium Change Often recommendedNot necessary, but optional after 4-6 hours[3][4]Not required[5][6]Recommended after 3-6 hours[7]
General Toxicity Cell-type dependentModerate, optimization is key to minimize toxicityLow toxicity[5]Cell-type dependent

Experimental Protocols

General Protocol for Cationic Lipid-Mediated Transfection (Applicable to this compound)

This protocol provides a general framework for transfection using a cationic lipid like this compound. Optimization of reagent-to-DNA ratio, cell density, and incubation times is crucial for achieving high efficiency.

Materials:

  • Cationic lipid transfection reagent (e.g., this compound)

  • Plasmid DNA encoding a luciferase reporter gene (e.g., pGL3)

  • Mammalian cell line of choice

  • Complete culture medium with and without serum

  • Serum-free medium (e.g., Opti-MEM®)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Complex Formation: a. In a sterile tube, dilute the luciferase plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the cationic lipid reagent in serum-free medium. c. Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the DNA-lipid complexes dropwise to the cells in their culture medium. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Post-Transfection (Optional but Recommended): After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with fresh, complete culture medium.

Luciferase Assay Protocol

This protocol outlines the steps to lyse the transfected cells and measure the luciferase activity.

Materials:

  • Luciferase Assay Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton® X-100)

  • Luciferase Assay Substrate (Luciferin)

  • Luminometer

  • Phosphate-Buffered Saline (PBS)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Lysis: a. After the 24-48 hour incubation period, aspirate the culture medium from the wells. b. Wash the cells once with PBS. c. Add an appropriate volume of Luciferase Lysis Buffer to each well (e.g., 20 µL for a 96-well plate). d. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[8]

  • Luciferase Activity Measurement: a. Transfer the cell lysate to an opaque-walled 96-well plate. b. Prepare the Luciferase Assay Reagent by adding the Luciferase Assay Buffer to the lyophilized Luciferase Assay Substrate. c. Program the luminometer to inject the Luciferase Assay Reagent and measure the light output. d. Typically, 100 µL of reagent is injected into 20 µL of cell lysate, and the luminescence is measured for 10 seconds after a 2-second delay.[9]

  • Data Analysis: The light output is measured in Relative Light Units (RLU). Higher RLU values correspond to higher luciferase activity and, consequently, higher transfection efficiency. For normalization of transfection efficiency, co-transfection with a second reporter plasmid (e.g., expressing Renilla luciferase) is recommended.[8]

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been created using the DOT language.

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Luciferase Assay seed_cells Seed Cells in a Multi-well Plate add_complex Add Complexes to Cells seed_cells->add_complex prep_dna Prepare Luciferase Plasmid DNA form_complex Form DNA-Lipid Complexes prep_dna->form_complex prep_reagent Prepare Transfection Reagent prep_reagent->form_complex form_complex->add_complex incubate_cells Incubate Cells (24-48h) add_complex->incubate_cells lyse_cells Lyse Transfected Cells incubate_cells->lyse_cells add_substrate Add Luciferin Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence (RLU) add_substrate->measure_luminescence

Caption: Experimental workflow for quantifying transfection efficiency using a luciferase assay.

G cluster_pathway Luciferase Reporter Gene Signaling dna_lipid_complex DNA-Lipid Complex (Lipoplex) endocytosis Endocytosis dna_lipid_complex->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus DNA Entry translation Translation cytoplasm->translation endosomal_escape->cytoplasm transcription Transcription nucleus->transcription mrna Luciferase mRNA transcription->mrna mrna->cytoplasm mRNA Export luciferase Luciferase Protein translation->luciferase light Light (Luminescence) luciferase->light luciferin Luciferin + ATP + O2 luciferin->light

Caption: Signaling pathway of luciferase reporter gene expression after transfection.

References

A Comparative Guide to DSTAP Chloride and Polymer-Based Transfection Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to introduce nucleic acids into cells, the choice of transfection reagent is a critical determinant of experimental success. This guide provides an objective comparison of DSTAP chloride, a cationic lipid-based reagent, and a range of polymer-based transfection reagents. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decisions for your specific research needs.

Introduction to Transfection Reagents

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology. The efficiency of this process and the viability of the cells post-transfection are heavily influenced by the delivery vehicle. Cationic lipids, such as this compound, and cationic polymers represent two major classes of non-viral transfection reagents. They function by forming complexes with negatively charged nucleic acids, neutralizing their charge, and facilitating their entry into cells.

This compound is a cationic lipid that forms lipid nanoparticles (LNPs) with nucleic acids.[1][2] These lipoplexes interact with the cell membrane, leading to the uptake of the genetic material. While specific quantitative performance data for this compound is limited in publicly available literature, its mechanism is representative of other well-characterized cationic lipids like DOTAP chloride.[3][4][5]

Polymer-based transfection reagents encompass a diverse group of molecules, including polyethylenimine (PEI), poly-L-lysine (PLL), and dendrimers.[6] These polymers condense DNA into positively charged nanoparticles that are internalized by cells through endocytosis.[6] Their chemical versatility allows for modifications to enhance efficiency and reduce cytotoxicity.[6]

Performance Comparison: this compound vs. Polymer-Based Reagents

The selection of a transfection reagent is often a trade-off between transfection efficiency and cell viability. The optimal choice is highly dependent on the cell type and the specific experimental requirements. The following tables summarize quantitative data from various studies to provide a comparative overview. Due to the limited direct comparative data for this compound, data for the structurally and functionally similar cationic lipid DOTAP chloride is included as a proxy.

Table 1: Transfection Efficiency of Cationic Lipids (DOTAP) and Polymer-Based Reagents in Various Cell Lines

ReagentCell LineTransfection Efficiency (%)Reference
Cationic Lipid
DOTAPHEK293~98%[7]
DOTAPBHK-21~30%[8]
DOTAP:DOPE (1:1)I/1Ki~10%[8]
Polymer-Based
PEI (22 kDa, linear)16HBE (polarized)Significantly higher than liposomes[9]
PEI (25 kDa, branched)HEK293>70%[10]
PEI (40 kDa)BHK-21~55%[8]
PEI-PLLMN9D~90%[11]
PLL (high molecular weight)-Inefficient for cell labeling[12]
Dendrimer (G1,2,3-KK)HeLa2.5-4 times better than PEI[13]
Dendrimer (Z34)HEK>83%[14]
Dendrimer (PAMAM G5)T47DVery low[15]

Table 2: Cytotoxicity of Cationic Lipids (DOTAP) and Polymer-Based Reagents

ReagentCell LineCell Viability (%)ObservationsReference
Cationic Lipid
DOTAP--Can be cytotoxic at higher concentrations[16]
Lipofectamine 2000 (cationic lipid-based)--Shows toxicity at low doses (1 µg/mL)[12]
Polymer-Based
PEI (25 kDa, branched)--Cytotoxicity increases after 72 hours[10]
PEI (low molecular weight)->90%Generally non-cytotoxic[17]
PEI-PLLMN9D>90%-[11]
PLL (low molecular weight)--Least toxic among several reagents tested[12]
Dendrimer (G5 PAMAM)T47DSignificantly decreased at N/P ratio of 40[15]
Dendrimer (Z34)HEKNo detrimental effect on cell viability[14]

Mechanisms of Action

The fundamental principle behind both this compound and polymer-based reagents is the electrostatic interaction with nucleic acids to form complexes that can traverse the cell membrane. However, the specifics of their mechanisms and intracellular fate differ.

Cationic Lipid-Mediated Transfection (e.g., this compound)

Cationic lipids like this compound possess a positively charged head group and a hydrophobic tail. They spontaneously form liposomes in aqueous solutions, which then encapsulate or complex with negatively charged nucleic acids to form lipoplexes. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface, leading to uptake primarily through endocytosis. Once inside the endosome, some cationic lipids can promote the release of the nucleic acid into the cytoplasm, a critical step for successful transfection.

G cluster_extracellular Extracellular Space cluster_cell Cell Nucleic Acid Nucleic Acid Lipoplex Lipoplex Nucleic Acid->Lipoplex This compound This compound This compound->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Binding & Endocytosis Endosome Endosome Cell Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry

Cationic Lipid Transfection Workflow
Polymer-Based Transfection

Cationic polymers, such as PEI, PLL, and dendrimers, utilize their high density of positive charges to condense nucleic acids into compact, stable nanoparticles called polyplexes.[6] These polyplexes are then internalized by cells via endocytosis. A key feature of many effective polymeric reagents, particularly PEI, is the "proton sponge" effect. The polymer's buffering capacity leads to an influx of protons and chloride ions into the endosome, causing it to swell and eventually rupture, releasing the nucleic acid cargo into the cytoplasm. For plasmid DNA, subsequent entry into the nucleus is required for gene expression.

G cluster_extracellular Extracellular Space cluster_cell Cell Nucleic Acid Nucleic Acid Polyplex Polyplex Nucleic Acid->Polyplex Cationic Polymer Cationic Polymer Cationic Polymer->Polyplex Cell Membrane Cell Membrane Polyplex->Cell Membrane Binding & Endocytosis Endosome Endosome Cell Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Proton Sponge Effect & Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry

Polymer-Based Transfection Workflow

Experimental Protocols

To ensure reproducibility and allow for objective comparison, standardized protocols for transfection and subsequent performance assessment are essential.

General Transfection Protocol (for a 6-well plate)

This protocol provides a general framework. Optimal conditions, particularly the ratio of reagent to nucleic acid and the total amount of nucleic acid, should be empirically determined for each cell line and reagent combination.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In tube A, dilute 2-4 µg of plasmid DNA in 250 µL of serum-free medium.

    • In tube B, dilute the transfection reagent (this compound or polymer-based) in 250 µL of serum-free medium according to the manufacturer's recommended ratio or a pre-determined optimal ratio.

    • Add the contents of tube B to tube A and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Gently add the 500 µL of the nucleic acid-reagent complex dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing transfection efficiency and cytotoxicity. For some reagents, the medium may need to be replaced with fresh complete medium after 4-6 hours of incubation to minimize toxicity.

Assessment of Transfection Efficiency

A. Using a Green Fluorescent Protein (GFP) Reporter

  • Transfection: Transfect cells with a plasmid encoding GFP using the general protocol above.

  • Incubation: Incubate the cells for 24-72 hours to allow for GFP expression.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess the percentage of GFP-positive cells.

    • Flow Cytometry: For a quantitative analysis, trypsinize the cells, resuspend them in a suitable buffer (e.g., PBS), and analyze the percentage of GFP-positive cells using a flow cytometer.[18][19][20]

B. Using a Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a plasmid containing the gene of interest upstream of a luciferase reporter gene and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[17][21]

  • Cell Lysis: After 24-72 hours, wash the cells with PBS and lyse them using a passive lysis buffer.[21]

  • Luminometry:

    • Add the appropriate luciferase substrate to the cell lysate.[22]

    • Measure the luminescence using a luminometer.[22]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[21]

Assessment of Cytotoxicity

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Transfection: Transfect cells in a 96-well plate as described previously.

  • Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), remove the culture medium.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][23]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[18][23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[23] Cell viability is proportional to the absorbance.

B. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Harvesting: Following transfection, detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[24][25][26]

  • Counting: Incubate for 1-2 minutes at room temperature and then load the mixture onto a hemocytometer.[25]

  • Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells.[24][26]

Conclusion

The choice between this compound and polymer-based transfection reagents is not a one-size-fits-all decision. Cationic lipids, represented here by DOTAP, can offer very high transfection efficiencies in certain cell lines, such as HEK293.[7] However, they can also exhibit significant cytotoxicity.[12]

Polymer-based reagents, particularly PEI and dendrimers, offer a high degree of tunability. By modifying their molecular weight, structure (linear vs. branched), and surface chemistry, it is possible to optimize transfection efficiency while minimizing toxicity for a specific cell type.[17][27] For instance, lower molecular weight PEI is generally less toxic, and modifications to PLL and dendrimers have been shown to significantly enhance their performance.[17][27][28]

Ultimately, for any new cell line or application, it is recommended to perform a pilot study to compare a few selected reagents and optimize the transfection conditions to achieve the desired balance of high efficiency and minimal impact on cell health. This guide provides the foundational knowledge and protocols to embark on such an optimization process effectively.

References

A Head-to-Head Comparison: Stability of DSTAP Chloride and DLin-MC3-DMA based Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid delivery, the choice of cationic or ionizable lipid is a critical determinant of the success of a lipid nanoparticle (LNP) formulation. This guide provides an objective comparison of the stability of two prominent lipids: the permanently cationic 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride and the widely-used ionizable lipid, DLin-MC3-DMA. This comparison is supported by a summary of experimental data and detailed methodologies to aid in the rational design of LNP-based therapeutics.

The stability of lipid nanoparticles is a cornerstone of their clinical and research utility, ensuring that the nucleic acid payload remains protected and that the particle characteristics are maintained from formulation to administration. Here, we delve into the stability profiles of LNPs formulated with either DSTAP chloride, a classic cationic lipid, or DLin-MC3-DMA, a gold-standard ionizable lipid integral to the first FDA-approved siRNA therapeutic, Onpattro®.

Chemical Structures and Inherent Properties

This compound possesses a permanently positively charged quaternary ammonium headgroup. This constant positive charge facilitates strong electrostatic interactions with negatively charged nucleic acids, leading to the formation of lipoplexes. In contrast, DLin-MC3-DMA is an ionizable lipid with a tertiary amine headgroup that has a pKa in the acidic range. This property allows for a pH-dependent charge: DLin-MC3-DMA is positively charged at the acidic pH used during LNP formulation, enabling efficient encapsulation of nucleic acids, but is nearly neutral at physiological pH, which is thought to reduce toxicity and non-specific interactions in vivo. This fundamental difference in their chemical nature profoundly influences the stability and biological behavior of the corresponding LNPs.

Comparative Stability Insights

While direct, head-to-head stability studies under identical conditions are scarce in the published literature, a comparative analysis can be drawn from individual studies on each lipid type.

DLin-MC3-DMA based LNPs have been extensively studied, demonstrating robust stability under controlled storage conditions. These formulations are known for their excellent encapsulation efficiency and the ability to maintain their physicochemical properties over time.

This compound-based lipoplexes , on the other hand, have been noted for their high transfection efficiency in certain applications. However, the permanent positive charge can sometimes lead to challenges in terms of colloidal stability, especially in the presence of physiological salts or serum proteins, which can induce aggregation.

Quantitative Stability Data

The following tables summarize representative stability data for LNPs formulated with DLin-MC3-DMA. Due to the limited availability of comparable long-term stability studies for this compound-based LNPs for nucleic acid delivery in the searched literature, a direct quantitative comparison in a single table is not feasible. Instead, we present the available data for DLin-MC3-DMA to serve as a benchmark.

Table 1: Physicochemical Stability of DLin-MC3-DMA based mRNA-LNPs Over Time

TimepointStorage ConditionHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficacy (%)
Day 04°C112.2--5.72393.96
Day 74°CMaintainedMaintainedMaintainedMaintained

Data adapted from a study on the stability of mRNA-LNPs with a standard DLin-MC3-DMA formulation.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and stability assessment of DLin-MC3-DMA and this compound-based LNPs.

Protocol 1: Formulation of DLin-MC3-DMA based LNPs for mRNA Encapsulation

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Luciferase mRNA

  • 50 mM citrate buffer (pH 3.0)

  • Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Lipid Stock Solution: Prepare an ethanol-based stock solution containing DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.[1]

  • Preparation of Aqueous mRNA Solution: Dissolve the luciferase mRNA in a 50 mM citrate buffer (pH 3.0).[1]

  • LNP Formulation: The lipid solution in ethanol is rapidly mixed with the aqueous mRNA solution. This can be achieved using a microfluidic mixing device or by rapid manual mixing.

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: The formulated LNPs are characterized for their hydrodynamic diameter, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Protocol 2: Formulation of this compound-based Lipoplexes for Plasmid DNA Delivery

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Plasmid DNA (pDNA)

  • Distilled water or Phosphate-buffered saline (PBS)

Procedure:

  • Liposome Preparation: DSTAP and DOPE are dissolved in a suitable organic solvent (e.g., chloroform), and a thin lipid film is created by evaporating the solvent. The lipid film is then hydrated with distilled water or PBS to form liposomes.

  • Lipoplex Formation: The pDNA is diluted in the same aqueous buffer used for liposome hydration. The liposome suspension is then added to the diluted pDNA and incubated to allow for the formation of lipoplexes through electrostatic interactions.

  • Characterization: The resulting lipoplexes are characterized for their size, PDI, and zeta potential. DNA complexation efficiency can be assessed using a gel retardation assay.

Stability Assessment Methodology

The stability of LNP formulations is typically evaluated by monitoring their physicochemical properties over time under various storage conditions (e.g., 4°C, 25°C, -20°C, -80°C).

Key Stability-Indicating Parameters:

  • Particle Size (Hydrodynamic Diameter) and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in size or PDI can indicate aggregation or fusion of nanoparticles.

  • Zeta Potential: Measured by Laser Doppler Velocimetry. Changes in zeta potential can signal alterations in the surface charge of the LNPs, which may affect their stability and interaction with biological systems.

  • Encapsulation Efficacy and Nucleic Acid Integrity: The amount of nucleic acid encapsulated within the LNPs is quantified, often using a fluorescent dye-based assay (e.g., RiboGreen for RNA). The integrity of the encapsulated nucleic acid can be assessed by gel electrophoresis.

Logical Framework for LNP Formulation and Stability Testing

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Initial Characterization cluster_stability Stability Assessment prep_lipids Prepare Lipid Stock Solution (in Ethanol) mixing Rapid Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid Solution (Aqueous Buffer) prep_na->mixing dialysis Dialysis/ Buffer Exchange mixing->dialysis dls Size (DLS) & PDI dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficacy dialysis->ee storage Storage at Varied Conditions (Time, Temp) ee->storage stability_dls Monitor Size & PDI storage->stability_dls stability_zeta Monitor Zeta Potential storage->stability_zeta stability_ee Monitor Encapsulation & Integrity storage->stability_ee

Caption: Workflow for LNP formulation and stability assessment.

Signaling Pathway for LNP-mediated Nucleic Acid Delivery

The successful delivery of nucleic acids by LNPs involves a series of interactions with the target cell, culminating in the release of the cargo into the cytoplasm to exert its biological effect.

LNP_Delivery_Pathway lnp Lipid Nanoparticle (LNP) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome/ Lysosome endosome->late_endosome Maturation (pH drop) endosomal_escape Endosomal Escape late_endosome->endosomal_escape na_release Nucleic Acid Release endosomal_escape->na_release translation Translation (mRNA) or Gene Silencing (siRNA) na_release->translation

Caption: Cellular pathway of LNP-mediated nucleic acid delivery.

Conclusion

The choice between this compound and DLin-MC3-DMA for LNP formulations depends heavily on the specific application and desired characteristics of the delivery system. DLin-MC3-DMA-based LNPs are well-characterized and exhibit excellent stability, making them a reliable choice for many therapeutic applications. The pH-responsive nature of DLin-MC3-DMA is a key advantage, contributing to both efficient nucleic acid encapsulation and favorable in vivo properties.

While this compound can be effective for forming lipoplexes and mediating transfection, the permanent cationic charge may present stability challenges that need to be carefully managed, particularly for systemic applications. The available literature suggests that more extensive research into the long-term stability of DSTAP-based LNPs for nucleic acid delivery is warranted to fully understand their potential and limitations in comparison to their ionizable counterparts. Researchers are encouraged to conduct thorough stability studies as a fundamental part of their LNP development process to ensure the formulation's quality and performance.

References

A Comparative Guide to the Cytotoxicity of DSTAP Chloride and Lipofectamine 3000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable transfection reagent is a critical step in a wide range of biological research and drug development applications. An ideal transfection reagent should exhibit high efficiency in delivering nucleic acids into cells while maintaining low cytotoxicity to ensure the reliability and validity of experimental results. This guide provides a comparative overview of the cytotoxicity profiles of two commercially available transfection reagents: 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride, a cationic lipid, and Lipofectamine 3000, a widely used lipid-based transfection formulation.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Lipofectamine 3000 in various cell lines and provides data for a structurally similar cationic lipid to DSTAP chloride as a reference point. The cytotoxicity of transfection reagents is highly cell-type dependent.[1][2][3]

ReagentCell LineParameterValueReference
Lipofectamine 3000 HEK293Cell Viability~61.7%[1]
HepG2Cell Viability~70.6%[1]
SH-SY5YCell Viability~61.0%[1]
JU77Cell Viability~68.2%[1]
HL-60Cell Viability~51.9%[1]
MCF-7Cell Viability~62%[1]
H9T-cellsCytotoxicitySignificant[2][3]
CDA14 (Quaternary ammonium cationic lipid, structurally similar to this compound) NCI-H460IC50109.4 µg/mL

Note: Cell viability percentages for Lipofectamine 3000 were determined at the manufacturer's recommended concentrations for transfection. The IC50 value for CDA14 represents the concentration at which 50% of cell growth is inhibited.

Experimental Protocols

Accurate assessment of cytotoxicity is paramount for comparing transfection reagents. Below are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of such reagents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of transfection.

  • Transfection: Transfect the cells with this compound or Lipofectamine 3000 according to the manufacturer's recommended protocol. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) post-transfection.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Reactive Oxygen Species (ROS) Detection Assay

Cationic lipids can induce the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. The following protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

  • Cell Seeding and Transfection: Seed and transfect cells as described in the MTT assay protocol.

  • Incubation: Incubate the cells for the desired time period post-transfection.

  • Loading with DCFH-DA: Remove the culture medium and wash the cells with a serum-free medium or PBS. Add DCFH-DA solution (typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and express the results as a fold change relative to the untreated control.

Caspase-3/7 Activity Assay

Caspase activation is a hallmark of apoptosis. This assay measures the activity of caspase-3 and -7, key executioner caspases.

Protocol:

  • Cell Seeding and Transfection: Seed and transfect cells as described previously.

  • Incubation: Incubate the cells for the desired time period.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase assay kit.

  • Caspase Reaction: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate. This substrate contains a specific peptide sequence that is cleaved by active caspase-3/7.

  • Incubation: Incubate the reaction at room temperature for the time specified in the kit's protocol to allow for substrate cleavage.

  • Signal Detection: Measure the luminescence or fluorescence signal using a luminometer or fluorometer.

  • Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Normalize the results to the protein concentration of the cell lysate.

Visualizing the Process: Diagrams

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_transfection Transfection cluster_incubation Incubation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate transfection_reagent Prepare Transfection Complexes (this compound or Lipofectamine 3000) cell_seeding->transfection_reagent add_complexes Add Complexes to Cells transfection_reagent->add_complexes incubation Incubate for 24-72h add_complexes->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ros_assay ROS Assay (Oxidative Stress) incubation->ros_assay caspase_assay Caspase Assay (Apoptosis) incubation->caspase_assay data_analysis Analyze and Compare Results mtt_assay->data_analysis ros_assay->data_analysis caspase_assay->data_analysis

Caption: Experimental workflow for comparing the cytotoxicity of transfection reagents.

signaling_pathway cationic_lipid Cationic Lipid (e.g., this compound) cell_membrane Cell Membrane Interaction cationic_lipid->cell_membrane ros Increased ROS Production cell_membrane->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase_activation Caspase Activation (Caspase-9, Caspase-3) mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Plausible signaling pathway for cationic lipid-induced cytotoxicity.

logical_comparison start Select Transfection Reagent choice Primary Concern? start->choice high_efficiency High Transfection Efficiency choice->high_efficiency Efficiency low_toxicity Low Cytotoxicity choice->low_toxicity Viability lipo3000 Lipofectamine 3000 (Often higher efficiency in various cell lines) high_efficiency->lipo3000 dstap This compound (Potentially lower cytotoxicity, further validation needed) low_toxicity->dstap optimize Optimize Protocol for Specific Cell Type lipo3000->optimize dstap->optimize

Caption: Logical guide for selecting a transfection reagent based on experimental priorities.

References

Safety Operating Guide

Navigating the Disposal of DSTAP Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of DSTAP chloride, a cationic lipid utilized in nanoparticle research, are critical for maintaining laboratory safety and environmental integrity. Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal protocols, a precautionary approach treating the substance as hazardous waste is mandatory.

Core Principles for Chemical Waste Disposal

When a Safety Data Sheet is unavailable for a research chemical like this compound, it is imperative to handle the material as a hazardous waste.[1][2] This involves a systematic process of identification, segregation, and proper containment before professional disposal. Never assume a research chemical is non-hazardous.[2][3]

Key Disposal Steps:

  • Waste Identification and Labeling: Clearly label all containers with "Hazardous Waste" and the full chemical name, "this compound."[1][2] Do not use abbreviations or chemical formulas.[2][4] If the waste is a solution, list all components and their approximate percentages.

  • Segregation: Keep this compound waste separate from other waste streams to prevent accidental reactions.[5][6] Specifically, do not mix it with incompatible materials. As a general precaution, avoid mixing with strong acids, bases, or oxidizing agents.

  • Containment: Use a leak-proof, chemically compatible container with a secure lid.[1][6] The container should be in good condition, free from cracks or leaks.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1][5]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal service.[5][7] Provide them with all available information about the chemical.

Quantitative Data Summary

In the absence of specific quantitative data for this compound, general laboratory waste guidelines should be followed.

ParameterGuidelineSource
Container Fill Level Do not fill waste containers beyond 90% capacity to allow for expansion.[8]
pH of Aqueous Waste If neutralization is considered, the final pH should be between 6 and 10 before collection.[1]
Storage Limit Minimize the volume of hazardous waste stored in the laboratory.[9]
Experimental Protocol: General Procedure for Disposal of this compound Waste

This protocol outlines the steps for managing solid this compound and solutions containing it, treating them as hazardous waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Leak-proof, chemically compatible waste container with a screw-on cap.

  • "Hazardous Waste" labels.

  • Secondary containment (e.g., a larger, chemically resistant bin).

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound waste, put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare the Waste Container:

    • Select a clean, dry container made of a material compatible with organic chemicals (e.g., glass or polyethylene).

    • Affix a "Hazardous Waste" label to the container.

    • Fill out the label with the generator's name, location, and the accumulation start date. Under "Contents," write "this compound." For solutions, also list the solvent(s) and estimated concentrations.

  • Transfer the Waste:

    • Solid Waste: Carefully transfer any unused or contaminated solid this compound into the prepared waste container. Use a spatula or other appropriate tool to avoid generating dust.

    • Liquid Waste: For solutions containing this compound, pour the waste carefully into the container, using a funnel if necessary to prevent spills.

  • Seal and Store the Container:

    • Securely close the container lid.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination, and dispose of the cloth as hazardous waste.

    • Place the sealed container in a designated secondary containment bin in a well-ventilated, secure area.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][7]

    • Provide the disposal company with all the information from the waste label. Do not attempt to dispose of the waste down the drain or in the regular trash.[3]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound in the absence of a specific Safety Data Sheet.

DSTAP_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe prep_container Prepare Labeled Hazardous Waste Container ppe->prep_container transfer_waste Transfer Waste to Container (Solid or Liquid) prep_container->transfer_waste seal_container Securely Seal Container & Clean Exterior transfer_waste->seal_container store_waste Place in Secondary Containment in a Designated Secure Area seal_container->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for DSTAP Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DSTAP chloride (CDESA), a cationic lipid integral to lipid nanoparticle (LNP) formation, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

This compound, or 1,2-distearoyl-3-trimethylammonium-propane chloride, requires careful handling to mitigate potential risks. Adherence to the following personal protective equipment (PPE) guidelines and operational protocols is critical for laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE:

Body PartRequired EquipmentSpecifications and Standards
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields are required. An 8-inch minimum face shield should also be worn. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hands Protective GlovesChemically resistant gloves must be worn. It is crucial to inspect gloves for integrity before each use and to follow proper glove removal techniques to avoid skin contact.
Body Impervious Clothing / Lab CoatAn impervious, flame-resistant or retardant lab coat should be worn, fully buttoned with sleeves of sufficient length to prevent any skin exposure.
Respiratory RespiratorIn situations where risk assessment indicates the potential for aerosol generation, a full-face respirator with multi-purpose combination (US) respirator cartridges should be utilized as a supplementary measure to engineering controls.

Safe Handling and Operational Workflow

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key procedural steps:

Workflow for Safe Handling of this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Solution Preparation Solution Preparation Weigh/Measure->Solution Preparation Use in Experiment Use in Experiment Solution Preparation->Use in Experiment Decontaminate Decontaminate Use in Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Conduct all operations involving this compound within a certified chemical fume hood.

  • Ensure emergency contact information is visibly posted.

  • Avoid the formation of dust and aerosols.

  • Prohibit eating, drinking, and smoking in the handling area.

  • Prevent all contact with skin, eyes, and clothing. Do not inhale vapor or mist.

  • Employ spark-proof tools and implement measures to prevent the buildup of electrostatic charge.

  • Keep the container tightly sealed when not in use.

  • Store in a cool, dry, and well-ventilated area.

2. Handling:

  • Wear the appropriate PPE as specified in the table above.

  • For weighing or transferring, use a chemical fume hood to minimize inhalation exposure.

  • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Thoroughly wash hands before breaks and immediately after handling the product.

  • Decontaminate all work surfaces and equipment after use.

  • In the event of a spill, adhere to the established emergency protocol for chemical spills.

Disposal Plan

All this compound waste, including unused material, contaminated consumables, and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled solvent waste container. Never mix with aqueous waste or other incompatible chemicals.

  • Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. This rinsate must be collected as hazardous waste. After a thorough solvent rinse, the glassware can typically be washed with soap and water.

By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DSTAP chloride
Reactant of Route 2
Reactant of Route 2
DSTAP chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.